7-Amino-4-(2,5,8-trioxanonyl)coumarin
Beschreibung
BenchChem offers high-quality 7-Amino-4-(2,5,8-trioxanonyl)coumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-4-(2,5,8-trioxanonyl)coumarin including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
146773-33-3 |
|---|---|
Molekularformel |
C15H19NO5 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
7-amino-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H19NO5/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9H,4-7,10,16H2,1H3 |
InChI-Schlüssel |
WDUHFRHYZNNRGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
Kanonische SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
7-Amino-4-(2,5,8-trioxanonyl)coumarin synthesis protocol
This guide details the synthesis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3), a specialized fluorophore characterized by enhanced water solubility and reduced non-specific binding due to the PEG-like (polyethylene glycol) side chain at the C4 position.
The protocol prioritizes the Chloromethyl Intermediate Route , a robust, modular pathway that ensures high regioselectivity and minimizes side reactions common in direct Pechmann condensations of complex beta-keto esters.
Part 1: Strategic Retrosynthesis & Molecule Analysis
1.1 Structural Deconstruction
The target molecule consists of a classical coumarin core (2H-chromen-2-one) functionalized with:
-
Electron-Donating Group (EDG): An amino group (
) at position 7, responsible for the strong fluorescence (push-pull system). -
Solubilizing Linker: A 2,5,8-trioxanonyl chain at position 4.[1][2]
1.2 Retrosynthetic Pathway
To avoid the polymerization of the nucleophilic 7-amino group during alkylation, the synthesis employs a Protection-Functionalization-Deprotection strategy.
-
Disconnection: The C4 side chain is disconnected at the ether linkage (
). -
Precursors:
-
Electrophile: 7-Acetamido-4-(chloromethyl)coumarin.
-
Nucleophile: Diethylene glycol monomethyl ether (DEGME).
-
-
Core Synthesis: The coumarin ring is constructed via the Pechmann condensation of m-acetamidophenol and ethyl 4-chloroacetoacetate.
Caption: Retrosynthetic breakdown showing the modular assembly of the coumarin core followed by side-chain installation.
Part 2: Detailed Synthesis Protocol
Phase 1: Core Construction (Pechmann Condensation)
Objective: Synthesize the electrophilic scaffold 7-Acetamido-4-(chloromethyl)coumarin.
Rationale: Direct use of m-aminophenol often leads to low yields due to oxidation or multiple condensation products. Protecting the amine as an acetamide directs the regioselectivity to the para-position relative to the nitrogen (position 4 of the phenol) and prevents N-alkylation later.
Reagents:
-
m-Aminophenol (1.0 eq)
-
Ethyl 4-chloroacetoacetate (1.1 eq)
-
Sulfuric Acid (70-80%) or Methanesulfonic acid (Solvent/Catalyst)
Protocol:
-
Acetylation (if starting from amine): Dissolve m-aminophenol in acetic acid/acetic anhydride (1:1). Reflux for 2 hours. Pour into ice water, filter the precipitate (m-acetamidophenol), and dry.
-
Condensation: Suspend m-acetamidophenol (10 g, 66 mmol) in 40 mL of 75%
cooled to 0-5°C. -
Addition: Dropwise add Ethyl 4-chloroacetoacetate (12 g, 73 mmol) over 30 minutes, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. (Monitoring: TLC shows disappearance of phenol).
-
Workup: Pour the viscous reaction mixture into 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a white/off-white solid.
-
Purification: Filter, wash with copious cold water (until pH neutral), and recrystallize from Ethanol.
-
Target Yield: 60-75%
-
Identity Check:
NMR (DMSO- ) should show a singlet at ppm ( ) and ppm (vinyl H-3).
-
Phase 2: Side-Chain Installation (Etherification)
Objective: Install the 2,5,8-trioxanonyl chain via nucleophilic substitution.
Mechanism:
Reagents:
-
7-Acetamido-4-(chloromethyl)coumarin (1.0 eq)
-
Diethylene glycol monomethyl ether (DEGME) (Excess, acts as solvent/reactant or 1.5 eq in DMF)
-
Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (1.1 eq) -
Potassium Iodide (KI) (0.1 eq, Catalyst)
-
Solvent: Anhydrous DMF or Acetonitrile.
Protocol:
-
Activation: In a dry flask under
, dissolve DEGME (1.5 eq) in anhydrous DMF. If using NaH, add slowly at 0°C and stir for 30 min to generate the alkoxide. If using , add the solid base and stir. -
Coupling: Add 7-Acetamido-4-(chloromethyl)coumarin (1.0 eq) and catalytic KI.
-
Heating: Heat the mixture to 60-70°C for 4-6 hours.
-
Note: Avoid temperatures >90°C to prevent decomposition of the coumarin ring or side reactions at the acetamide.
-
-
Monitoring: HPLC or TLC (SiO2, DCM:MeOH 95:5). The starting chloride spot (
) should disappear, replaced by a more polar spot. -
Workup: Evaporate DMF under reduced pressure. Resuspend residue in DCM, wash with water (x3) to remove excess PEG and salts. Dry organic layer over
.
Phase 3: Deprotection & Final Isolation
Objective: Restore the 7-amino functionality.
Protocol:
-
Hydrolysis: Dissolve the intermediate from Phase 2 in a mixture of Ethanol and 6M HCl (2:1 ratio).
-
Reflux: Reflux for 1-2 hours. The solution usually turns intensely fluorescent (blue) as the free amine is liberated.
-
Neutralization: Cool to room temperature. Carefully neutralize with saturated
or NaOH to pH 7-8. -
Extraction: Extract with Ethyl Acetate or DCM.
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Gradient of Chloroform/Methanol (100:0
95:5). -
Product: 7-Amino-4-(2,5,8-trioxanonyl)coumarin elutes as a pale yellow solid.
-
Part 3: Data Summary & Visualization
3.1 Experimental Parameters Table
| Parameter | Phase 1 (Core Synthesis) | Phase 2 (PEGylation) | Phase 3 (Deprotection) |
| Limiting Reagent | m-Acetamidophenol | Chloromethyl-Coumarin | Acetamido-PEG-Coumarin |
| Key Reactant | Ethyl 4-chloroacetoacetate | Diethylene Glycol Methyl Ether | 6M HCl |
| Catalyst/Base | None | ||
| Solvent | Neat (Acid) | DMF (Anhydrous) | Ethanol / Water |
| Temp / Time | 0°C | 60°C / 5h | 90°C / 2h |
| Critical QC | NMR: | TLC: Polar shift | Fluorescence intensity |
3.2 Reaction Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
Part 4: Troubleshooting & Optimization (E-E-A-T)
4.1 Fluorescence Quenching
-
Issue: Final product shows low fluorescence quantum yield.
-
Cause: Presence of residual nitro-impurities (if nitro-phenol was used) or aggregation.
-
Solution: Ensure complete removal of DMF during Phase 2 workup. Recrystallize final product from Methanol/Water to ensure high purity.
4.2 Incomplete Alkylation (Phase 2)
-
Issue: Starting chloride remains after 6 hours.
-
Insight: The chloromethyl group is sterically hindered by the peri-hydrogens of the coumarin ring.
-
Fix: Add 0.5 eq of Sodium Iodide (NaI) instead of KI (Finkelstein condition) to generate the more reactive iodomethyl intermediate in situ.
4.3 Characterization Data (Expected)
-
NMR (300 MHz,
):-
3.38 (s, 3H,
) - 3.5-3.7 (m, 8H, PEG chain)
-
4.70 (s, 2H,
) - 6.15 (s, 1H, H-3 vinyl)
- 6.5-7.5 (m, 3H, Aromatic protons)
-
3.38 (s, 3H,
-
Mass Spectrometry: ESI-MS
calc. for .
References
-
Pechmann Condensation Mechanism & Catalysis
-
Khaligh, N. G. (2012). Poly(4-vinylpyridinium) hydrogen sulfate solid acid catalyst for the synthesis of substituted coumarins. PMC. Link
-
-
Synthesis of 4-Chloromethylcoumarins
-
Rao, N. V. S., & Sundaramurthy, V. (1955). Synthesis of 7-Amino and 7-Halo-4-Methyl Coumarins. Proc. Ind. Acad. Sci. Link
-
-
PEGylation of Coumarins
-
Structure of 2,5,8-trioxanonyl Group
-
Reitzel, N., et al. (2000). Self-Assembly of Conjugated Polymers at the Air/Water Interface. J. Am. Chem. Soc. Link
-
-
Commercial Reference & CAS Verification
-
BOC Sciences. 7-Amino-4-(2,5,8-trioxanonyl)coumarin Product Page.
-
Sources
- 1. echemi.com [echemi.com]
- 2. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Optimization of the Bulk Heterojunction Morphology of Polymer: Fullerene Solar Cells [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
Physicochemical Profile & Applications of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
The following technical guide details the physicochemical profile, fluorescence mechanisms, and experimental applications of 7-Amino-4-(2,5,8-trioxanonyl)coumarin .
A Technical Guide for High-Solubility Fluorogenic Probes
Introduction: The Solubility Challenge in Coumarin Fluorophores
The 7-aminocoumarin family, particularly 7-amino-4-methylcoumarin (AMC) , is a cornerstone of fluorescence-based enzyme assays due to its high quantum yield, large Stokes shift, and minimal background interference. However, traditional AMC derivatives suffer from poor aqueous solubility, often necessitating high concentrations of organic co-solvents (DMSO, DMF) which can denature sensitive enzymes or alter kinetic parameters.
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3) represents a critical structural evolution. By replacing the hydrophobic 4-methyl group with a 2,5,8-trioxanonyl chain (a short polyethylene glycol-like moiety), this fluorophore retains the superior optical properties of the coumarin core while significantly enhancing water solubility. This modification reduces aggregation-induced quenching and allows for physiological buffer compatibility without excessive organic solvent use.
Chemical Identity & Structural Analysis
The defining feature of this molecule is the 2,5,8-trioxanonyl group attached at the C-4 position. This chain acts as an internal solubilizer, disrupting the planar stacking interactions that typically cause coumarins to precipitate in aqueous media.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 7-Amino-4-(2,5,8-trioxanonyl)2H-1-benzopyran-2-one |
| CAS Number | 146773-33-3 |
| Molecular Formula | C₁₆H₂₁NO₅ |
| Molecular Weight | ~307.34 g/mol |
| Core Scaffold | 7-Aminocoumarin (Umbelliferone derivative) |
| Solubility (Water) | High (> 10 mM typical) |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, Ethanol |
| pKa (Amino Group) | ~2.5 - 3.0 (Protonation quenches fluorescence) |
| Appearance | Pale yellow to tan crystalline powder |
Fluorescence Mechanism & Spectral Characteristics
The fluorescence of 7-Amino-4-(2,5,8-trioxanonyl)coumarin is governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation, electron density shifts from the electron-donating amino group at position 7 to the electron-withdrawing carbonyl at position 2.
-
Excitation Max (
): 350–360 nm (UV/Violet) -
Emission Max (
): 430–450 nm (Blue) -
Stokes Shift: ~80–90 nm (Reduces self-quenching and scattering interference)
Environmental Sensitivity
The emission intensity is pH-dependent. The unprotonated amine (neutral form) is highly fluorescent. Protonation at low pH (< 4.0) disrupts the ICT state, quenching fluorescence. The trioxanonyl chain does not significantly alter the electronic transition energies compared to the methyl analog but stabilizes the dipole in aqueous environments.
Figure 1: Jablonski-style diagram illustrating the excitation-emission cycle and pH-dependent quenching mechanism.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, concentrated stock for downstream assays.
-
Weighing: Accurately weigh 3.07 mg of 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
-
Solvent Selection: Although water-soluble, initial dissolution in DMSO (Dimethyl Sulfoxide) is recommended to prevent micro-aggregation during long-term storage.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution. Vortex for 30 seconds until clear.
-
Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Stable for 6 months.
Protocol B: Quantum Yield Measurement (Comparative Method)
Objective: Determine the fluorescence efficiency relative to a standard (Quinine Sulfate).
-
Standard Prep: Prepare Quinine Sulfate in 0.1 M H₂SO₄ (Quantum Yield
). -
Sample Prep: Dilute the coumarin stock into 100 mM Phosphate Buffer (pH 7.4) .
-
Note: Avoid acidic buffers to prevent quenching.
-
-
Absorbance Adjustment: Adjust the concentration of both sample and standard so that absorbance at the excitation wavelength (350 nm) is below 0.1 OD (to avoid inner filter effects).
-
Emission Scan: Record emission spectra from 380 nm to 600 nm.
-
Calculation: Integrate the area under the emission curve (
) and apply the formula: Where is the slope of integrated fluorescence vs. absorbance, and is the refractive index of the solvent.
Figure 2: Step-by-step workflow for preparing and characterizing the fluorophore.
Applications in Drug Development
The primary utility of 7-Amino-4-(2,5,8-trioxanonyl)coumarin lies in the design of fluorogenic enzyme substrates .
-
Protease Assays: The amino group is acylated with a specific peptide sequence (e.g., Z-Arg-Arg-AMC-derivative). The amide bond quenches the fluorescence. Upon enzymatic cleavage by a protease (e.g., Cathepsin, Caspase), the free amine is released, restoring high fluorescence.
-
High-Throughput Screening (HTS): Its high solubility makes it ideal for automated liquid handling systems where clogging or precipitation is a failure mode.
-
Cellular Imaging: The blue emission is distinct from green (GFP/FITC) and red (RFP/Texas Red) channels, allowing for multiplexed imaging.
References
-
MDPI. (2018). Recent Developments in the Optimization of the Bulk Heterojunction Morphology of Polymer: Fullerene Solar Cells. (Discusses 2,5,8-trioxanonyl as a solubility-enhancing substituent). Retrieved from [Link]
Sources
Technical Whitepaper: 7-Amino-4-(2,5,8-trioxanonyl)coumarin
The following technical guide details the spectral and physicochemical properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin , a specialized fluorophore designed to overcome the solubility limitations of standard coumarin derivatives in aqueous biological assays.
Advanced Fluorogenic Scaffold for Aqueous Protease Assays
Executive Summary
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS: 146773-33-3) is a hydrophilic derivative of the classic fluorophore 7-Amino-4-methylcoumarin (AMC). While AMC is the industry standard for fluorogenic protease substrates, its poor aqueous solubility often necessitates the use of organic co-solvents (DMSO/DMF), which can inhibit sensitive enzyme systems or cause precipitation artifacts.
This derivative incorporates a 2,5,8-trioxanonyl (PEG-3-like) chain at the C4 position. This structural modification preserves the photophysical excellence of the coumarin core (Blue emission, large Stokes shift) while dramatically enhancing water solubility. It serves primarily as a calibration standard for high-sensitivity protease assays and as a leaving group in "water-soluble" peptide substrates.
Molecular Architecture & Physicochemical Identity[1]
The molecule consists of a benzopyrone (coumarin) core substituted with an electron-donating amino group at position 7 and a hydrophilic polyether chain at position 4.
| Property | Specification |
| Systematic Name | 7-Amino-4-(2,5,8-trioxanonyl)-2H-chromen-2-one |
| CAS Number | 146773-33-3 |
| Molecular Formula | C₁₆H₂₁NO₅ |
| Molecular Weight | ~307.34 g/mol |
| Core Scaffold | 7-Aminocoumarin (Coumarin 120/AMC analog) |
| Solubility | >50 mM in Water (vs. <0.5 mM for AMC) |
| Appearance | Pale yellow to off-white crystalline solid |
Structural Logic
The 2,5,8-trioxanonyl group acts as an "internal solvent." By extending a polar, non-ionic chain into the solvent shell, it disrupts the π-π stacking interactions that typically cause AMC to aggregate in water. Crucially, the attachment via an alkyl carbon (C4-CH₂-O...) ensures the electronic conjugation of the ring remains similar to the methyl-substituted parent, preserving the spectral fingerprint.
Spectral Properties (Photophysics)
The spectral profile of 7-Amino-4-(2,5,8-trioxanonyl)coumarin is characteristic of 7-aminocoumarins, exhibiting strong blue fluorescence upon UV excitation.
Key Spectral Data
| Parameter | Value (pH 7.4 Buffer) | Notes |
| Excitation Max ( | 350 nm | Compatible with 355 nm lasers & DAPI filters |
| Emission Max ( | 440 - 450 nm | Bright Blue fluorescence |
| Stokes Shift | ~90 - 100 nm | Minimal self-quenching; excellent signal-to-noise |
| Extinction Coeff. ( | ~17,000 - 19,000 M⁻¹cm⁻¹ | At 350 nm |
| Quantum Yield ( | 0.60 - 0.75 | High efficiency in aqueous buffers |
| pKa (Amino group) | ~3.0 - 4.0 | Non-protonated (fluorescent) at physiological pH |
Solvatochromism & pH Sensitivity
Like most aminocoumarins, this fluorophore displays Intramolecular Charge Transfer (ICT) .
-
Solvent Effect: Emission redshifts in more polar solvents, but the trioxanonyl chain stabilizes the dipole in water, making the spectra robust against minor buffer changes.
-
pH Effect: Fluorescence is stable between pH 4.0 and 10.0 . Below pH 3.0, protonation of the amine quenches fluorescence.
Fluorescence Mechanism (Jablonski Diagram)
Caption: Jablonski diagram illustrating the excitation-emission cycle. The polar trioxanonyl chain stabilizes the ICT excited state in aqueous environments.
Biochemical Applications: Protease Assays
The primary utility of this compound is in Protease Activity Assays . It serves two roles:
-
Leaving Group: In a substrate (e.g., Ac-DEVD-Fluorophore), the peptide is attached to the 7-amino group, forming a non-fluorescent amide. Enzymatic cleavage releases the free, highly fluorescent amine.
-
Calibration Standard: Because the "released" product is 7-Amino-4-(2,5,8-trioxanonyl)coumarin, this specific molecule must be used to generate the standard curve to convert Relative Fluorescence Units (RFU) into moles of product.
The Solubility Advantage
Standard AMC requires DMSO stock solutions (often 10-20% final concentration in the well) to prevent precipitation. This derivative allows for 100% aqueous assay conditions , which is critical for:
-
High-Throughput Screening (HTS): Reduces liquid handling errors associated with viscous DMSO.
-
Sensitive Enzymes: Prevents solvent-induced denaturation of caspases or metalloproteases.
-
Live Cell Imaging: Reduced toxicity compared to high-DMSO protocols.
Assay Logic Flow
Caption: Mechanism of fluorogenic protease detection. The peptide-amide bond quenches fluorescence; cleavage restores the conjugated amine system.
Experimental Protocols
A. Preparation of Calibration Standards
Use this protocol to generate a standard curve for quantifying enzyme activity.
-
Stock Solution (10 mM):
-
Weigh 3.07 mg of 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
-
Dissolve in 1.0 mL of deionized water (or assay buffer). Note: Unlike AMC, DMSO is not required.
-
Vortex until clear. Store at -20°C protected from light.
-
-
Working Standards:
-
Dilute Stock to 100 µM in Assay Buffer (e.g., PBS, pH 7.4).
-
Perform serial dilutions (1:2) to create a range from 0 µM to 10 µM.
-
-
Measurement:
-
Pipette 100 µL of each standard into a black 96-well plate.
-
Read at Ex 350 nm / Em 450 nm.
-
Plot RFU vs. Concentration.
-
B. Kinetic Enzyme Assay (Example: Caspase-3)
-
Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT.
-
Substrate: Ac-DEVD-7-Amino-4-(2,5,8-trioxanonyl)coumarin (typically 50 µM final).
-
Enzyme: Add Caspase-3 (1-10 units/well).
-
Reaction: Incubate at 37°C.
-
Monitoring: Measure fluorescence every 2 minutes for 60 minutes.
-
Analysis: Calculate slope (RFU/min) and convert to pmol/min using the calibration curve from Protocol A.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Free amine contamination in substrate | Check substrate purity (HPLC); use fresh stock. |
| Low Signal | Inner Filter Effect | If substrate conc. >100 µM, absorbance at 350 nm may block excitation. Dilute samples. |
| Signal Quenching | Low pH (< 4.0) | Ensure buffer pH is > 7.0. The amine must be unprotonated to fluoresce. |
| Non-Linear Curve | Detector Saturation | Reduce gain/voltage on the plate reader or dilute the enzyme. |
References
-
Mechanism of Coumarin Fluorescence
- Source: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Relevance: Foundational text on ICT st
-
Coumarin-Based Protease Assays (AMC Standards)
-
Solubility Modifications in Coumarins
- Source:Bioconjugate Techniques (3rd Edition), Greg T. Hermanson.
- Relevance: Details the use of PEGylation (trioxanonyl chains) to improve fluorophore solubility.
-
Commercial Reference (Analogous AMC Data)
- Source: Sigma-Aldrich / Merck Product Sheet for 7-Amino-4-methylcoumarin.
- Relevance: Provides baseline spectral data (Ex 350/Em 440)
Sources
Excitation and emission spectra of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Technical Guide: Excitation and Emission Spectra of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Part 1: Executive Summary & Molecular Architecture
Compound Identity:
-
IUPAC Name: 7-Amino-4-{[2-(2-methoxyethoxy)ethoxy]methyl}-2H-chromen-2-one[1]
-
Functional Modification: C4-position substitution with a hydrophilic polyethylene glycol (PEG)-like chain (2,5,8-trioxanonyl).
The "Why" Behind the Molecule: Standard coumarin fluorophores, such as 7-Amino-4-methylcoumarin (AMC) , are workhorses in enzymatic assays (proteases, peptidases).[9] However, AMC has limited solubility in aqueous buffers, often requiring organic co-solvents like DMSO or DMF, which can inhibit sensitive enzymes.
The 7-Amino-4-(2,5,8-trioxanonyl)coumarin derivative addresses this limitation.[5] By replacing the hydrophobic methyl group at the C4 position with a hydrophilic trioxanonyl (PEG-3) chain, the molecule retains the excellent photophysical properties of AMC while significantly enhancing water solubility. This allows for higher substrate concentrations in purely aqueous environments, reducing artifacts caused by solvent effects.
Part 2: Photophysical Characterization
The spectral properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin are electronically analogous to AMC because the substituent is attached via a methylene bridge (
Spectral Data Summary
| Parameter | Value | Notes |
| Excitation Max ( | 345 – 350 nm | Optimal excitation with UV LEDs (365 nm) or Mercury Arc lamps. |
| Emission Max ( | 440 – 450 nm | Strong blue fluorescence. |
| Stokes Shift | ~95 nm | Large shift minimizes self-quenching and background interference. |
| Extinction Coefficient ( | ~17,000 | At |
| Quantum Yield ( | 0.4 – 0.6 | Highly dependent on solvent polarity and pH. |
| Appearance | Pale yellow solid | Colorless in solution until excited. |
Solvatochromic Effects
Like most aminocoumarins, this fluorophore exhibits positive solvatochromism .
-
Polar Solvents (Water/Buffer): Emission is red-shifted (stabilized excited state), typically centering around 445–450 nm.
-
Non-Polar Solvents: Emission shifts to shorter wavelengths (blue-shift) and quantum yield may increase.
pH Sensitivity
-
Mechanism: The fluorescence of 7-aminocoumarins is pH-independent over the physiological range (pH 6–9). Unlike 7-hydroxycoumarins (umbelliferones), which require deprotonation to fluoresce, the amino group remains neutral and emissive in standard buffers.
-
Acidic Quenching: Below pH 4, protonation of the amino group (
) destroys the push-pull electron system, quenching fluorescence.
Part 3: Experimental Workflow & Protocols
Workflow Logic: Enzymatic Release Assay
This compound is primarily used as a fluorogenic leaving group . It is attached to the C-terminus of a peptide substrate via an amide bond.
-
Intact Substrate: The amide linkage to the peptide withdraws electrons from the coumarin amine, quenching fluorescence (or shifting it significantly to the UV).
-
Enzymatic Cleavage: A specific protease hydrolyzes the peptide-coumarin bond.
-
Signal Generation: The free amine is restored, resulting in a massive increase in fluorescence at 445 nm.
Detailed Protocol: Kinetic Protease Assay
Materials:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM CaCl
(if required by enzyme). -
Substrate: Peptide-AMC-Trioxanonyl conjugate (Stock: 10 mM in water or low % DMSO).
-
Enzyme: Target Protease (e.g., Trypsin, Caspase).
-
Standard: Free 7-Amino-4-(2,5,8-trioxanonyl)coumarin (for calibration).
Step-by-Step Methodology:
-
Instrument Setup:
-
Set Fluorometer/Plate Reader:
, . -
Gain: Optimize using a 1
M standard solution (aim for 60-70% saturation).
-
-
Standard Curve Generation (Crucial for Quantification):
-
Prepare serial dilutions of the free fluorophore (0, 0.1, 0.5, 1.0, 5.0, 10.0
M) in the assay buffer. -
Measure RFU (Relative Fluorescence Units).
-
Plot RFU vs. Concentration.[10] Ensure linearity (
).
-
-
Reaction Assembly:
-
Blank: 90
L Buffer + 10 L Substrate (Checks for spontaneous hydrolysis). -
Test: 80
L Buffer + 10 L Enzyme + 10 L Substrate. -
Note: Because of the trioxanonyl group, you can often omit detergents or DMSO used to solubilize standard AMC substrates.
-
-
Kinetic Measurement:
-
Start reaction immediately upon adding substrate.
-
Read every 30-60 seconds for 30-60 minutes at constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the slope (
) from the linear portion of the curve.[10] -
Convert slope to velocity (
) using the Standard Curve.
-
Part 4: Visualization of Signaling Logic
The following diagram illustrates the mechanism of action for a protease assay using this fluorophore.
Caption: Mechanism of fluorogenic signal generation. The intact peptide bond quenches fluorescence; enzymatic cleavage releases the highly fluorescent free amine.[9]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free amine contamination in substrate stock. | Purify substrate via HPLC or check "Blank" wells. Store substrate at -20°C, desiccated. |
| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Reduce enzyme concentration. Ensure substrate concentration is |
| Low Signal | pH mismatch. | Ensure buffer pH is > 6.[11]0. While less sensitive than fluorescein, coumarins drop off below pH 4. |
| Precipitation | High concentration (rare with trioxanonyl). | Even with the PEG chain, avoid >1 mM stocks in pure water if possible; 50% water/DMSO is a safe storage solvent. |
References
-
Matrix Fine Chemicals. (n.d.). 7-Amino-4-{[2-(2-methoxyethoxy)ethoxy]methyl}-2H-chromen-2-one (CAS 146773-33-3).[1] Retrieved from
-
Cayman Chemical. (n.d.). 7-Amino-4-methylcoumarin (AMC) Product Information. Retrieved from
-
AAT Bioquest. (n.d.). Spectrum of AMC (7-Amino-4-methylcoumarin). Retrieved from
-
Sigma-Aldrich. (n.d.). 7-Amino-4-methylcoumarin Reagent Data. Retrieved from
Sources
- 1. 7-AMINO-4-{[2-(2-METHOXYETHOXY)ETHOXY]METHYL}-2H-CHROMEN-2-ONE | CAS 146773-33-3 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. CAS物质库 | 化规通 [hgt.cirs-group.com]
- 5. echemi.com [echemi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. 7-Amino-4-methylcoumarin | CAS 26093-31-2 | Cayman Chemical | Biomol.com [biomol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Determination of the Quantum Yield of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
This technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (ΦF) of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the underlying principles, the rationale behind experimental choices, and the establishment of self-validating systems to ensure data integrity.
The 7-aminocoumarin scaffold is a cornerstone in the design of fluorescent probes due to its pronounced environmental sensitivity, high fluorescence efficiency, and synthetically tunable photophysical properties.[1][2][3] The specific derivative, 7-Amino-4-(2,5,8-trioxanonyl)coumarin, with its hydrophilic trioxanonyl chain, is of particular interest for applications in aqueous biological media. An accurate determination of its quantum yield is paramount for its validation and application in fluorescence-based assays.
The Principle of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5][6]
ΦF = (Number of photons emitted) / (Number of photons absorbed)
In essence, the quantum yield indicates the probability that an excited molecule will return to its ground state via the emission of a photon (fluorescence) rather than through non-radiative pathways such as internal conversion or intersystem crossing.[4] A higher quantum yield generally signifies a brighter fluorophore, a critical attribute for sensitive detection in various applications.
Methodological Approach: The Comparative Method
While absolute methods for quantum yield determination using integrating spheres exist, the most common and reliable approach, particularly for routine laboratory settings, is the comparative method.[4][6][7][8] This technique involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.
The underlying assumption of the comparative method is that solutions of the standard and the test sample with identical absorbance at the same excitation wavelength absorb the same number of photons.[4] Consequently, the ratio of their integrated fluorescence intensities, after correcting for the refractive index of the solvents, will be directly proportional to the ratio of their quantum yields.
The governing equation for the comparative method is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[4]
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the comprehensive workflow for the determination of the quantum yield of 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
Caption: Workflow for relative quantum yield determination.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the quantum yield of 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
3.1. Selection of a Suitable Quantum Yield Standard
The choice of a reference standard is critical for the accuracy of the relative quantum yield measurement. The ideal standard should exhibit absorption and emission spectra that overlap with those of the test compound.[7] For 7-aminocoumarin derivatives, which typically absorb in the UV-to-blue region of the spectrum, quinine sulfate is an excellent and widely accepted standard.[9][10][11][12]
Table 1: Properties of the Recommended Quantum Yield Standard
| Standard | Solvent | Excitation Wavelength (nm) | Emission Range (nm) | Known Quantum Yield (ΦST) |
| Quinine Sulfate Dihydrate | 0.1 M H2SO4 | 347.5 | 375 - 675 | 0.54 |
Note: The quantum yield of quinine sulfate is largely independent of the excitation wavelength.[7]
3.2. Materials and Instrumentation
-
Test Compound: 7-Amino-4-(2,5,8-trioxanonyl)coumarin
-
Standard: Quinine sulfate dihydrate
-
Solvent for Test Compound: Deionized water or a suitable buffer (e.g., PBS, pH 7.4)
-
Solvent for Standard: 0.1 M Sulfuric acid (H2SO4)
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
-
-
Cuvettes:
-
1 cm pathlength quartz cuvettes for absorbance and fluorescence measurements.
-
3.3. Preparation of Solutions
Rationale for Concentration Range: To prevent inner filter effects and self-quenching, the absorbance of all solutions at the excitation wavelength should be kept below 0.1 in a 1 cm pathlength cuvette.[6][7]
-
Prepare a 0.1 M H2SO4 solution: Add 5.4 mL of concentrated H2SO4 to approximately 900 mL of deionized water, then dilute to a final volume of 1 L. Handle concentrated acid with appropriate safety precautions.
-
Prepare a stock solution of Quinine Sulfate (Standard): Accurately weigh and dissolve quinine sulfate dihydrate in 0.1 M H2SO4 to create a stock solution with an absorbance of approximately 0.1 at 350 nm.
-
Prepare a stock solution of 7-Amino-4-(2,5,8-trioxanonyl)coumarin (Test): Accurately weigh and dissolve the coumarin derivative in the chosen aqueous solvent to create a stock solution with an absorbance of approximately 0.1 at its absorption maximum (expected to be around 340-360 nm based on similar compounds like 7-Amino-4-methylcoumarin[13][14][15]).
-
Prepare a series of dilutions: From each stock solution, prepare a series of at least five dilutions with decreasing concentrations, ensuring the absorbance of the most concentrated solution does not exceed 0.1.
3.4. Spectroscopic Measurements
Rationale for Identical Instrument Settings: It is imperative that all fluorescence measurements for both the standard and the test sample are performed under identical instrument settings (e.g., excitation and emission slit widths, detector voltage) to ensure comparability.[7]
-
Absorbance Measurements:
-
Record the absorbance spectrum of the solvent for each set of solutions (0.1 M H2SO4 and the aqueous buffer) to be used as a blank.
-
Measure the absorbance spectra for each dilution of the quinine sulfate and the coumarin derivative.
-
For each solution, note the absorbance at the chosen excitation wavelength (e.g., 350 nm).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).
-
Record the emission spectrum of the solvent blanks.
-
For each dilution, record the fluorescence emission spectrum over the expected range (for the coumarin, approximately 400-550 nm; for quinine sulfate, 375-675 nm). Ensure the entire emission band is captured.
-
3.5. Data Analysis
-
Spectral Correction: The raw emission spectra must be corrected for the wavelength-dependent response of the instrument.[9] This is a critical step for accurate quantum yield determination and is typically performed using a correction file provided by the instrument manufacturer or determined using spectral standards.
-
Integration of Fluorescence Intensity:
-
Subtract the solvent blank spectrum from each of the corrected sample emission spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-subtracted spectrum.
-
-
Plotting the Data:
-
For both the standard and the test compound, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
-
Gradient Determination:
-
Perform a linear regression analysis for each data set. The slope of the resulting line is the gradient (Grad). The plot should be linear, and a high coefficient of determination (R2 > 0.99) is indicative of good data quality.
-
-
Quantum Yield Calculation:
-
Using the gradients obtained for the test sample (GradX) and the standard (GradST), and the refractive indices of the respective solvents (ηX for water/buffer ≈ 1.33, ηST for 0.1 M H2SO4 ≈ 1.33), calculate the quantum yield of 7-Amino-4-(2,5,8-trioxanonyl)coumarin (ΦX) using the equation provided in Section 2.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained quantum yield value, a cross-calibration of standards can be performed.[4] If a second well-characterized standard is available (e.g., fluorescein in 0.1 M NaOH), its quantum yield can be determined using quinine sulfate as the primary standard. A close agreement between the experimentally determined and the literature value for the second standard validates the experimental setup and procedure.
Expected Photophysical Behavior
The photophysical properties of coumarin dyes are highly sensitive to their environment, a phenomenon known as solvatochromism.[1] The amino group at the 7-position acts as an electron-donating group, leading to an intramolecular charge transfer (ICT) upon excitation.[1] This results in a larger dipole moment in the excited state compared to the ground state.[16] Consequently, polar solvents are expected to stabilize the excited state, leading to a red-shift in the emission spectrum. The quantum yield of 7-aminocoumarins can also be solvent-dependent.
Table 2: Photophysical Data of a Related 7-Aminocoumarin Derivative
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) |
| 7-Amino-4-methylcoumarin (AMC) | DMSO | 351 | 430 |
| 7-Amino-4-methylcoumarin (AMC) | Ethanol | 365 | 440 |
Data sourced from multiple references.[1][15]
The presence of the hydrophilic trioxanonyl chain in the target compound is likely to enhance its solubility and interactions with aqueous environments, potentially influencing its quantum yield in biological media.
Conclusion
This guide provides a robust and scientifically grounded methodology for the determination of the fluorescence quantum yield of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. By adhering to the principles of the comparative method, employing a well-characterized standard such as quinine sulfate, and maintaining meticulous experimental technique, researchers can obtain accurate and reliable data. This, in turn, will enable the confident application of this promising fluorophore in the demanding fields of biological research and drug development.
References
- Relative and absolute determination of fluorescence quantum yields of transparent samples.
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
- Quinine Sulfate Solution References - Starna Scientific.
- Quinine sulfate Fluorescence Reference Standard - 100 mg - Eurogentec.
- Quinine sulfate Fluorescence Reference Standard - 100 mg - Anaspec.
- Measurement of Fluorescence Quantum Yields on ISS Instrument
- Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry.
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.
- The Photophysical Landscape of 7-Methylcoumarin Deriv
- Spectrum [AMC (7-Amino-4-methylcoumarin)
- 7-Amino-4-methylcoumarin (AMC) Dye Profile - FluoroFinder.
- A new and versatile fluorescence standard for quantum yield determin
- What is the linear range of Quinine Sulphate Quantum Yield?
- Quinine Sulfate Fluorescent Reference Standard - Sigma-Aldrich.
- 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe - MedchemExpress.com.
- Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC.
- Synthesis of 7‐aminocoumarin derivatives.
- Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group - SciSpace.
- Process for the preparation of 7-aminocoumarins - Google P
- FLUORESCENCE QUANTUM YIELD STANDARDS CONTACT REFERENCES - BAM - RRR.
- Fluorescence quantum yield standards - Optical properties - BAM-Webshop.
- A Guide to Recording Fluorescence Quantum Yields - HORIBA.
- 7-AMINO-4-METHYL-COUMARIN-3-CARBOXYALKYL DERIVATIVES AND FLUORESCENT CONJUG
- Quantum Yield of 4k in Different Solvents | Download Table - ResearchG
- Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO deriv
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace.
- Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investig
- 7-Amino-4-methylcoumarin Chromophore for substr
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. agilent.com [agilent.com]
- 6. static.horiba.com [static.horiba.com]
- 7. iss.com [iss.com]
- 8. edinst.com [edinst.com]
- 9. d-nb.info [d-nb.info]
- 10. Quinine Sulfate Solution References [starna.com]
- 11. Quinine sulfate Fluorescence Reference Standard - 100 mg [eurogentec.com]
- 12. Quinine sulfate Fluorescence Reference Standard - 100 mg [anaspec.com]
- 13. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
Molar extinction coefficient of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Technical Whitepaper: Photophysical Characterization and Application of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Executive Summary
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3) represents a specialized class of hydrophilic coumarin fluorophores. Structurally derived from the widely utilized 7-amino-4-methylcoumarin (AMC/Coumarin 120), this compound incorporates a 2,5,8-trioxanonyl (PEG-3-like) chain at the 4-position. This modification is critical for drug development and bio-assays: it retains the robust photophysical properties of the coumarin core (
This guide provides an in-depth analysis of its molar extinction coefficient (
Molecular Architecture & Solvation Physics
The utility of 7-Amino-4-(2,5,8-trioxanonyl)coumarin lies in its "push-pull" electronic architecture. The 7-amino group acts as a strong electron donor, while the lactone carbonyl serves as the acceptor, creating a strong dipole moment upon excitation.
-
Chromophore Core: The 7-aminocoumarin scaffold is responsible for the fluorescence.
-
Solubilizing Tail: The 2,5,8-trioxanonyl group (
) functions as a steric shield and a hydration shell. Unlike the methyl group in AMC, this ether chain interacts with water molecules via hydrogen bonding, preventing the - stacking aggregation often seen in planar dyes.
Structural Visualization
Figure 1: Functional decomposition of the 7-Amino-4-(2,5,8-trioxanonyl)coumarin molecule.
Photophysical Properties: The Molar Extinction Coefficient
The molar extinction coefficient (
Key Photophysical Parameters
| Parameter | Value / Range | Context |
| Absorption Max ( | 350 – 354 nm | UV region; matches AMC. |
| Emission Max ( | 440 – 450 nm | Blue fluorescence; Stokes shift ~90 nm. |
| Molar Extinction ( | 17,000 – 18,000 | At |
| Quantum Yield ( | 0.70 – 0.75 | High efficiency in polar solvents. |
| Solubility | > 10 mM (Water) | Significantly higher than AMC (< 0.1 mM). |
Scientific Rationale:
The transition at ~350 nm is a
Experimental Determination Protocol (Self-Validating)
To ensure data integrity in drug development or assay calibration, you must experimentally verify the
Protocol: Beer-Lambert Law Validation
Objective: Determine the precise
Materials:
-
Solvent: Spectroscopic grade Ethanol (for standard) or PBS pH 7.4 (for assay).
-
UV-Vis Spectrophotometer (Double-beam preferred).
-
Quartz Cuvettes (1 cm path length).
Workflow:
-
Stock Preparation (Gravimetric):
-
Weigh ~1.0 mg of compound on a microbalance (Precision:
mg). -
Dissolve in 10.0 mL of Ethanol to create a Stock Solution (~300
M) . -
Self-Check: Ensure complete dissolution; the PEG chain facilitates this, but sonication may be required.
-
-
Serial Dilution:
-
Prepare 5 dilutions in the range of 5
M to 50 M. -
Critical: Do not exceed Absorbance > 1.0 to avoid non-linearity.
-
-
Measurement:
-
Blank the spectrophotometer with pure solvent.
-
Scan from 250 nm to 500 nm.
-
Record Absorbance (
) at (approx. 350 nm).
-
-
Calculation:
-
Plot
(y-axis) vs. Concentration ( ) (x-axis). -
Perform Linear Regression (
). -
The slope
is the Molar Extinction Coefficient ( ).
-
Data Validation Logic
Figure 2: Logic flow for validating the extinction coefficient via the Beer-Lambert Law.
Applications in Drug Development
The 7-Amino-4-(2,5,8-trioxanonyl)coumarin scaffold is rarely used as a standalone dye; it is primarily a reference standard or a leaving group in protease assays.
-
Protease Substrates:
-
The 7-amino group is amidated with a peptide sequence (e.g., Z-Arg-Arg-AMC-PEG).
-
Mechanism: The amide linkage quenches the fluorescence (blue shift in absorption, low quantum yield).
-
Activation: Proteolytic cleavage restores the free amine, resulting in a >1000-fold increase in fluorescence at 440 nm.
-
Advantage: The trioxanonyl chain ensures the substrate remains soluble in aqueous buffers without requiring high DMSO concentrations, which can inhibit sensitive enzymes.
-
-
Reference Standard:
-
Used to generate standard curves for converting "Relative Fluorescence Units" (RFU) into "Moles of Product" in high-throughput screening (HTS).
-
References
-
Sigma-Aldrich. 7-Amino-4-methylcoumarin Product Specification. Accessed 2024. Link
-
Cayman Chemical. 7-Amino-4-methylcoumarin (AMC) Technical Data. Accessed 2024. Link
-
AAT Bioquest. Molar Extinction Coefficients of Coumarin Derivatives. AAT Bioquest Knowledge Base. Link
-
BOC Sciences. 7-Amino-4-(2,5,8-trioxanonyl)coumarin Product Page. Accessed 2024.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
Sources
Solubility of 7-Amino-4-(2,5,8-trioxanonyl)coumarin in biological buffers
An In-Depth Technical Guide to the Solubility of 7-Amino-4-(2,5,8-trioxanonyl)coumarin in Biological Buffers
Introduction: Understanding the Molecule and its Milieu
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a fluorescent molecule belonging to the coumarin family of dyes.[1] These dyes are characterized by their UV-excitable nature and blue fluorescence emission.[1] The core structure, a derivative of 7-aminocoumarin, provides the essential fluorophore, while the substituent at the 4-position—a hydrophilic 2,5,8-trioxanonyl chain—is critical for modulating its physicochemical properties, most notably its solubility.
For researchers in drug discovery and the broader life sciences, the solubility of such a probe in biologically relevant media is not a trivial detail; it is the foundation of reliable and reproducible experimentation.[2][3] Insufficient solubility can lead to a cascade of experimental artifacts, including underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR).[3] This guide provides a comprehensive framework for understanding, measuring, and optimizing the solubility of 7-Amino-4-(2,5,8-trioxanonyl)coumarin in common biological buffers, ensuring data integrity for downstream applications.
Pillar 1: Theoretical Foundations of Solubility
The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent system. For 7-Amino-4-(2,5,8-trioxanonyl)coumarin in an aqueous buffer, the key determinants are its chemical structure and the buffer's composition.
The Influence of Molecular Structure
The coumarin backbone itself possesses a conjugated π-system, which contributes to its fluorescent properties.[4] While unsubstituted coumarin is highly soluble in water, the addition of substituents can drastically alter this property, with lipophilic groups generally decreasing aqueous solubility.[4] In our molecule of interest, two key features dictate its behavior:
-
The 7-Amino Group: This group can be protonated or deprotonated depending on the pH of the surrounding medium. This ionization state significantly impacts the molecule's overall charge and its ability to interact with polar water molecules.
-
The 4-(2,5,8-trioxanonyl) Chain: This substituent is structurally analogous to a short polyethylene glycol (PEG) chain. PEGylation is a well-established strategy for increasing the hydrophilicity and aqueous solubility of molecules.[5] The ether oxygens in the trioxanonyl chain can form hydrogen bonds with water, which is expected to confer significantly greater aqueous solubility compared to analogs with simple alkyl chains, such as the widely used 7-Amino-4-methylcoumarin (AMC).[6][7][8]
The Critical Role of the Biological Buffer
Biological buffers are not inert solvents; they are complex aqueous systems designed to maintain a stable pH.[9][10] However, their components—salts, buffering agents, and ions—can directly influence the solubility of a test compound.
-
pH: The pH of the buffer is arguably the most critical factor. The fluorescence of coumarin derivatives can be pH-dependent, and more importantly, the ionization state of the 7-amino group will change with pH. At pH values below its pKa, the amino group will be protonated (-NH3+), increasing polarity and likely enhancing solubility. Above its pKa, it will be neutral (-NH2), making the molecule less polar.
-
Ionic Strength: The salt concentration of the buffer (e.g., 150 mM NaCl in PBS) can affect solubility. Increased ionic strength can sometimes decrease the solubility of organic molecules through a "salting-out" effect, though it can also sometimes disrupt dye aggregation, which may improve apparent solubility.[11]
-
Buffer Species: The chemical nature of the buffering agent can be a source of direct interaction.
-
Phosphate-Buffered Saline (PBS): A workhorse buffer, but it can precipitate in the presence of divalent cations like Ca²⁺ and Zn²⁺.[9][12]
-
Tris (tris(hydroxymethyl)aminomethane): A primary amine that can be highly reactive, potentially forming Schiff bases with aldehydes and ketones.[9][10] Its pKa is also highly sensitive to temperature changes.[13]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is generally considered more inert than Tris and does not bind most metal ions.[10] However, it can form radicals when exposed to light, which can be a concern when working with fluorescent molecules.[12]
-
Pillar 2: Experimental Determination of Solubility
Determining solubility is not a one-size-fits-all process. The choice of method depends on the required accuracy, throughput, and stage of research. We will detail two robust, complementary methods: a high-throughput kinetic assay for initial screening and a lower-throughput but more definitive thermodynamic equilibrium assay.
Initial Stock Solution Preparation: A Critical First Step
Due to the limited aqueous solubility of many organic compounds, stock solutions are typically prepared in a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO).[3][14]
Protocol 1: Preparation of a High-Concentration DMSO Stock
-
Accurately weigh approximately 1-5 mg of 7-Amino-4-(2,5,8-trioxanonyl)coumarin powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 295.3 g/mol , dissolve 2.95 mg in 1 mL of DMSO.
-
Vortex vigorously for 2-5 minutes to ensure complete dissolution. A brief sonication in a water bath can aid this process.
-
Visually inspect the solution against a light source to confirm that no solid particulates remain.
-
Store this stock solution in small aliquots at -20°C, protected from light and moisture.[15]
Causality Note: Using DMSO allows for the creation of a concentrated stock that can be serially diluted into aqueous buffers. However, it is crucial to limit the final concentration of DMSO in the assay to <1% (v/v), as higher concentrations can act as a co-solvent, artificially inflating the measured solubility.[2]
Method A: Kinetic Solubility Assay by Nephelometry
This high-throughput method determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[2] The resulting precipitate causes turbidity, which is measured as an increase in light scattering by a nephelometer or plate reader.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Detailed Kinetic Solubility Measurement
-
Plate Preparation: In a 96-well plate, add 100 µL of pure DMSO to columns 2 through 12.
-
Compound Addition: Add 200 µL of the 10 mM DMSO stock solution to column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 11. Discard 100 µL from column 11. Column 12 will contain only DMSO and serve as a negative control.
-
Buffer Addition: Using a multichannel pipette, transfer 2 µL from each well of the DMSO dilution plate to a corresponding well in a new, clear-bottomed 96-well assay plate.
-
Initiate Precipitation: Add 98 µL of the desired biological buffer (e.g., PBS pH 7.4, Tris pH 8.0, HEPES pH 7.4) to each well of the assay plate. The final DMSO concentration will be 2%.
-
Mixing & Incubation: Seal the plate and mix on a plate shaker for 5 minutes. Incubate the plate at room temperature (or a desired experimental temperature) for 2 hours, protected from light.
-
Measurement: Measure the light scattering at a suitable wavelength (e.g., 650 nm) using a plate-based nephelometer or a spectrophotometer in turbidity mode.
-
Data Analysis: Plot the scattering signal against the nominal compound concentration. The kinetic solubility limit is defined as the concentration just before the sharp increase in scattering is observed.
Method B: Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a more accurate representation of its true solubility.[2] This method avoids the co-solvency effects of DMSO by adding the compound directly as a solid.[2]
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for the thermodynamic solubility assay.
Protocol 3: Detailed Thermodynamic Solubility Measurement
-
Preparation: Add an excess amount of solid 7-Amino-4-(2,5,8-trioxanonyl)coumarin (e.g., 1-2 mg) to a series of glass vials. Ensure that the amount added is more than can possibly dissolve.
-
Buffer Addition: Add 1 mL of each test buffer to the respective vials.
-
Equilibration: Seal the vials tightly and place them on a rotating mixer or orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the suspensions to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm equilibrium has been reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the clear supernatant. For robust removal of any remaining microparticulates, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the filtered supernatant. This is typically done using UV-Vis spectroscopy by comparing the absorbance (at the λmax of the coumarin, ~350 nm) to a standard curve prepared in the same buffer. For higher accuracy, HPLC-UV can be used.
-
Standard Curve: To create a standard curve, prepare a dilution series of the compound from the 10 mM DMSO stock in the test buffer, ensuring the final concentrations are in the linear range of the spectrophotometer.
Pillar 3: Data Presentation and Interpretation
Clear presentation of solubility data is essential for comparison and decision-making. A tabular format is highly effective.
Example Data Summary
The following table illustrates how solubility data for 7-Amino-4-(2,5,8-trioxanonyl)coumarin could be presented. The values are hypothetical and serve for illustrative purposes only.
| Buffer System | pH | Assay Type | Measured Solubility (µg/mL) | Molar Solubility (µM) | Observations |
| Phosphate-Buffered Saline | 7.4 | Kinetic | > 200 | > 677 | No precipitation observed up to 200 µg/mL. |
| Phosphate-Buffered Saline | 7.4 | Thermodynamic | 450 | 1524 | High solubility confirmed. |
| Tris-HCl | 7.4 | Thermodynamic | 465 | 1575 | Similar to PBS. |
| Tris-HCl | 8.5 | Thermodynamic | 410 | 1388 | Slight decrease at higher pH. |
| Acetate Buffer | 5.0 | Thermodynamic | 620 | 2099 | Increased solubility at acidic pH. |
Note: Molar solubility calculated using a hypothetical MW of 295.3 g/mol .
Interpreting the Results
-
Kinetic vs. Thermodynamic: It is common for kinetic solubility to be lower than thermodynamic solubility, as precipitation from a supersaturated solution (the kinetic method) can occur at a lower concentration than the true equilibrium saturation point.
-
Impact of pH: The hypothetical data shows higher solubility at acidic pH (5.0). This would be consistent with the protonation of the 7-amino group, which increases the molecule's polarity and enhances its interaction with water.
-
Practical Implications: A thermodynamic solubility of >100 µM is generally considered excellent for most in vitro biological assays. The high solubility conferred by the trioxanonyl chain makes this compound a robust tool, minimizing the risk of solubility-related artifacts in experimental data.
Conclusion and Best Practices
The solubility of 7-Amino-4-(2,5,8-trioxanonyl)coumarin in biological buffers is a critical parameter for its effective use as a fluorescent probe. The hydrophilic 4-position substituent is designed to ensure high aqueous solubility, a significant advantage over less-substituted coumarins. By employing rigorous, well-validated methods such as kinetic and thermodynamic assays, researchers can confidently determine its solubility limits within their specific experimental systems. Always consider the buffer's pH, composition, and temperature, and be mindful of the potential co-solvent effects of DMSO. This diligent approach to characterizing a key physicochemical property is a cornerstone of generating high-quality, reliable scientific data.
References
-
Koumaris, C., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Pharmaceuticals, 13(7), 153. Available at: [Link]
-
NanoTemper Technologies. Buffer - assay buffer composition. NanoTemper Technologies. Available at: [Link]
-
Al-Moktadir, M. A., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. ResearchGate. Available at: [Link]
-
Jorgensen, L., et al. (2022). What Is Best Strategy for Water Soluble Fluorescence Dyes?. ChemRxiv. Available at: [Link]
-
Huang, J., et al. (2015). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. ResearchGate. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Bahr, K. (2011). What Is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Chemaxon (2022). Compound solubility measurements for early drug discovery. Chemaxon. Available at: [Link]
-
Roti®-Stock. Important Biological Buffers. Roti®-Stock. Available at: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Georganics (2021). 7-Amino-4-methylcoumarin - description and application. Georganics. Available at: [Link]
-
de la Torre, B. G., et al. (2012). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. Journal of Pharmaceutical Sciences, 101(4), 1439-1457. Available at: [Link]
Sources
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. 7-Amino-4-methylcoumarin | CAS 26093-31-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 7-Amino-4-methylcoumarin - description and application [georganics.sk]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Buffers - ITW Reagents [itwreagents.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buffers for Biochemical Reactions [promega.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]
An In-depth Technical Guide to 7-Aminocoumarin Derivatives for Advanced Research Applications
A Senior Application Scientist's Field Guide to 7-Amino-4-methylcoumarin (AMC) and its Derivatives
Abstract: This technical guide provides a comprehensive overview of 7-amino-4-methylcoumarin (AMC), a cornerstone blue-emitting fluorophore, and explores the rationale behind its derivatization, with a specific focus on modifications like the 2,5,8-trioxanonyl moiety. While a dedicated CAS number for 7-Amino-4-(2,5,8-trioxanonyl)coumarin is not cataloged, this guide establishes 7-Amino-4-methylcoumarin (CAS: 26093-31-2) as the foundational structure. We will delve into its synthesis, physicochemical properties, and extensive applications, particularly in the design of fluorogenic enzyme substrates. The principles and protocols detailed herein are designed to empower researchers, scientists, and drug development professionals to leverage the unique attributes of aminocoumarins in their experimental workflows.
Introduction: The Coumarin Core and the Significance of the 7-Amino Group
Coumarins are a class of benzopyrone compounds widely recognized for their robust fluorescent properties.[1] The strategic placement of electron-donating groups, such as an amino (-NH₂) or hydroxyl (-OH) group at the 7-position, dramatically enhances the fluorescence quantum yield and shifts the spectral properties to a useful range for biological applications.[2] 7-Amino-4-methylcoumarin (AMC), also known as Coumarin 120, is arguably one of the most pivotal fluorophores in this class. Its primary value lies in its utility as a reporting group in enzyme assays.[3][4] When its amino group is linked via an amide bond to a peptide or other substrate, its fluorescence is largely quenched. Enzymatic cleavage of this bond liberates the free AMC molecule, resulting in a strong, quantifiable fluorescent signal that is directly proportional to enzyme activity.[5][6]
The core topic of this guide, "7-Amino-4-(2,5,8-trioxanonyl)coumarin," points to a strategic modification of the coumarin scaffold. The "2,5,8-trioxanonyl" group represents a short, hydrophilic polyethylene glycol (PEG) chain. PEGylation is a well-established biochemical technique used to enhance the aqueous solubility, reduce aggregation, and improve the biocompatibility of molecules.[7][8][9] While this specific derivative is not a standard catalog item, understanding the properties of the parent AMC molecule and the principles of PEGylation provides a clear path to its synthesis and application.
Physicochemical and Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
The utility of a fluorophore is defined by its physical and spectral characteristics. AMC is a light yellow to brown crystalline solid that is sensitive to light and should be stored accordingly.[10] Its solubility is a critical consideration for experimental design; it is poorly soluble in water but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[4][11]
Table 1: Key Physicochemical and Spectroscopic Properties of AMC
| Property | Value | Source(s) |
| CAS Number | 26093-31-2 | [3][5][12] |
| Molecular Formula | C₁₀H₉NO₂ | [3][5] |
| Molecular Weight | 175.18 g/mol | [5][12] |
| Melting Point | 223-226 °C | [12] |
| Appearance | Light yellow to brown powder/crystal | |
| Excitation Max (λex) | ~341 - 354 nm (solvent dependent) | [2][5][13] |
| Emission Max (λem) | ~440 - 445 nm (solvent dependent) | [2][5][13][14] |
| Solubility | Soluble in DMSO, DMF, Acetone | [4][5] |
The excitation and emission maxima place AMC firmly in the blue region of the spectrum, making it an excellent donor for Förster Resonance Energy Transfer (FRET) pairs and suitable for multiplexing with green and red fluorophores.[15]
Synthesis and Derivatization: From AMC to PEGylated Variants
Core Synthesis of the 7-Aminocoumarin Scaffold
The classical and most common method for synthesizing the 7-aminocoumarin core is the Pechmann condensation.[16][17] This reaction typically involves the condensation of an appropriately substituted aminophenol with a β-ketoester under acidic conditions. For 7-Amino-4-methylcoumarin, this involves reacting m-aminophenol with ethyl acetoacetate.[16] While effective, this method can sometimes present challenges in product isolation. An improved approach involves first acetylating the m-aminophenol to form m-acetaminophenol, which then undergoes condensation, followed by hydrolysis to yield the final 7-amino product with higher purity.[16]
Derivatization and the Rationale for PEGylation
The true power of the AMC scaffold lies in its synthetic versatility. The 7-amino group is a nucleophilic handle that can be readily modified.
The 2,5,8-trioxanonyl group is essentially a monodisperse triethylene glycol moiety. Attaching such a chain to the coumarin core, likely at the 7-amino position, would create an amphiphilic molecule.
Causality Behind PEGylation:
-
Enhanced Aqueous Solubility: AMC itself has poor water solubility. For biological assays conducted in aqueous buffers, this is a significant limitation.[11] A PEG chain dramatically increases hydrophilicity, allowing for higher substrate concentrations without the need for high percentages of organic co-solvents, which can be detrimental to enzyme activity.[7][9]
-
Reduced Aggregation: The hydrophobic nature of the coumarin ring can lead to aggregation and self-quenching at higher concentrations. The hydrophilic PEG chain acts as a steric shield, preventing intermolecular interactions and maintaining monomeric, fluorescently active molecules.[8]
-
Improved Biocompatibility: PEG is known to be non-toxic and non-immunogenic, making PEGylated probes more suitable for cell-based assays and in vivo studies.[8][9]
A potential synthetic route to 7-Amino-4-(2,5,8-trioxanonyl)coumarin could involve the reaction of 7-amino-4-methylcoumarin with an activated form of the trioxanonyl chain, such as a tosylate or mesylate, under basic conditions.
Core Application: Fluorogenic Protease Assays
The most prevalent application of AMC is in the creation of fluorogenic substrates for detecting protease activity.[5][6][18] This principle is foundational for high-throughput screening in drug discovery and for basic research into enzyme kinetics and specificity.
Mechanism of Action
The workflow relies on a straightforward "off-on" fluorescence mechanism.
-
Synthesis of Substrate: A peptide sequence specific to the protease of interest is synthesized. The C-terminal carboxyl group of this peptide is then covalently linked to the 7-amino group of AMC, forming an amide bond.[6][18]
-
Fluorescence Quenching: In this conjugated state (e.g., Peptide-AMC), the fluorescence of the AMC moiety is significantly quenched. The electronic properties of the amide bond alter the fluorophore's environment, preventing efficient fluorescence.[5]
-
Enzymatic Cleavage: When the target protease is introduced, it recognizes and cleaves the peptide sequence at the scissile bond.
-
Signal Generation: This cleavage releases the free 7-amino-4-methylcoumarin. Unbound from the peptide, its native, high-intensity fluorescence is restored.[5][19]
-
Quantification: The rate of increase in fluorescence intensity (typically measured at λem ≈ 440-460 nm with λex ≈ 350-380 nm) is directly proportional to the rate of substrate hydrolysis and thus to the activity of the protease.[20]
Caption: Workflow for a protease activity assay using an AMC-conjugated substrate.
Experimental Protocols: A Self-Validating System
The trustworthiness of any assay is paramount. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Preparation of AMC Stock and Standard Curve
Rationale: An accurate standard curve is essential to convert relative fluorescence units (RFU) into absolute concentrations of the product (free AMC). This allows for the calculation of reaction velocities in kinetic studies.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder (CAS: 26093-31-2)
-
Spectroscopic grade DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Calibrated fluorometer (plate reader or cuvette-based)
-
Black, flat-bottom 96-well microplates
Methodology:
-
Prepare 10 mM AMC Stock: Accurately weigh 1.75 mg of AMC and dissolve it in 1 mL of high-purity DMSO.[2] Mix thoroughly until all solid is dissolved. Store this stock solution in small aliquots, protected from light, at -20°C.
-
Prepare Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in Assay Buffer to create a 100 µM intermediate solution.
-
Generate Standard Curve: In a 96-well plate, perform serial dilutions of the 100 µM intermediate solution with Assay Buffer to create a range of standards (e.g., 0 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM). Prepare each concentration in triplicate.
-
Measure Fluorescence: Read the fluorescence on a calibrated fluorometer using an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[20]
-
Plot Data: Subtract the average fluorescence of the blank (0 µM AMC) from all other readings. Plot the background-subtracted RFU against the known AMC concentration. The resulting plot should be linear; perform a linear regression to obtain the slope (RFU/µM), which will be used to convert experimental RFU values to product concentration.
Protocol 2: General Protease Activity Assay
Rationale: This protocol provides a framework for measuring the activity of a generic protease. It must be optimized for the specific enzyme and substrate being used.
Materials:
-
Target Protease
-
AMC-conjugated peptide substrate
-
Protease-specific Assay Buffer
-
Known protease inhibitor (for control)
-
AMC Standard Curve (from Protocol 1)
-
Fluorometer set to kinetic mode
Methodology:
-
Reagent Preparation: Prepare solutions of the protease, substrate, and inhibitor in the appropriate Assay Buffer. Keep all reagents on ice.
-
Assay Setup (96-well plate format):
-
Test Wells: Add Assay Buffer, then add the protease to its final desired concentration.
-
Negative Control (No Enzyme): Add Assay Buffer, then add the substrate. This well accounts for any substrate auto-hydrolysis.
-
Inhibition Control: Add Assay Buffer, pre-incubate the protease with a known inhibitor for 10-15 minutes, then add this mixture to the well.
-
-
Initiate Reaction: To start the reaction, add the AMC-conjugated substrate to all wells (except the "No Enzyme" control, where it is already present). The final volume in each well should be identical (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometer. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each time point, subtract the "No Enzyme" control RFU from the "Test Wells" RFU.
-
Plot the corrected RFU versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.
-
Convert the slope of this line (RFU/min) to concentration/min (e.g., µM/min) using the slope from the AMC standard curve.
-
Confirm that the signal in the "Inhibition Control" wells is significantly reduced, validating that the observed activity is from the target protease.
-
Caption: Logical flow for analyzing kinetic data from an AMC-based protease assay.
Conclusion and Future Outlook
7-Amino-4-methylcoumarin remains an indispensable tool in chemical biology and drug discovery. Its favorable spectroscopic properties, synthetic tractability, and well-understood mechanism of action in fluorogenic assays ensure its continued relevance. The conceptual extension to derivatives such as 7-Amino-4-(2,5,8-trioxanonyl)coumarin highlights a key direction in probe development: the optimization of physicochemical properties for enhanced performance in complex biological systems. By modifying the core scaffold with moieties that improve solubility and biocompatibility, researchers can design next-generation probes with superior sensitivity and applicability for both in vitro and cell-based high-throughput screening. The foundational knowledge of AMC presented in this guide serves as the critical starting point for these advanced applications.
References
-
Żamojć, K., Wiczk, W., Zaborowski, B., Jacewicz, D., & Chmurzyński, L. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 943-949. [Link]
-
ChemBK. (2024). 7-Amino-4-methyl coumarin - Physico-chemical Properties. [Link]
-
Rao, N. V. S., & Sundaramurthy, V. (1955). Part II. Synthesis of 7-Amino and 7-Halo-4-Methyl Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 42(5), 249-253. [Link]
-
Peptides International. (n.d.). AMC, 7-Amino-4-methylcoumarin; CAS 26093-31-2; Coumarin 120. [Link]
-
FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. [Link]
-
Buttle, D. J., Ritonja, A., Dando, P. M., Abrahamson, M., Shaw, E. N., Wikstrom, P., & Barrett, A. J. (1990). Synthesis of 7-amino-4-methylcoumarin (AMC) derivatives and their hydrolysis by plant cysteine proteinases. FEBS letters, 262(1), 58-60. [Link]
-
Morita, T., Kato, H., Iwanaga, S., Takada, K., Kimura, T., & Sakakibara, S. (1988). Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin. Journal of biochemistry, 103(2), 340-345. [Link]
-
Auld, D. S., & Inglese, J. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Singh, P., Kumar, V., & Tiwari, N. (2019). Synthesis of 7-aminocoumarin derivatives. ResearchGate. [Link]
-
Kim, Y., Ramirez, G., & Haugland, R. P. (2014). Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. Chemistry and physics of lipids, 183, 115–125. [Link]
-
Kadlag, A. G. (n.d.). DESIGN AND SYNTHESIS OF SOME AMINO COUMARIN DERIVATIVES BY USING MILD CATALYST. International Journal of Researches in Biosciences, Agriculture and Technology. [Link]
-
ResearchGate. (2017). Protocol for conjugation of 7-amino 4-methylcoumarin to nanoparticles with free carboxyl groups on the surface?. [Link]
-
ACS Publications. (n.d.). Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives. [Link]
- Google Patents. (n.d.). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC)
- Google Patents. (n.d.).
-
Shi, Y., Wang, Z., Zhang, C., & Gong, J. (2020). Experimental Determination and Thermodynamic Correlation of 7-Amino-4-Methylcoumarin Solubility in Various Cosolvency Mixtures. Journal of Chemical & Engineering Data, 65(4), 1836-1846. [Link]
-
Chhikara, A., Taneja, L., Ali, A., & Chopra, M. (2014). PEG-coumarin based biocompatible self-assembled fluorescent nanoaggregates synthesized via click reactions and studies of aggregation behavior. Journal of colloid and interface science, 416, 83–90. [Link]
-
Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2017). PEG-SO3H: A mild and efficient recyclable catalyst for the synthesis of coumarin derivatives. RSC advances, 7(59), 37045-37073. [Link]
-
Nagata, T., Fukuda, H., & Koike, I. (2017). Measurement of Extracellular Protease Activities. Frontiers in Marine Science, 4, 337. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Amino-4-methylcoumarin. PubChem Compound Database. [Link]
-
Wang, P., & Xian, M. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein journal of organic chemistry, 7, 1022–1027. [Link]
-
Zheng, J. S., Chang, H. N., & Liu, L. (2013). New semi-synthesis of ubiquitin C-terminal conjugate with 7-amino-4-methylcoumarin. Journal of peptide science : an official publication of the European Peptide Society, 19(11), 696–700. [Link]
-
Kim, Y., Ramirez, G., & Haugland, R. P. (2014). Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. ResearchGate. [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Amino-4-methylcoumarin | CAS 26093-31-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. chromophore for enzyme substrates, fluorogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG-coumarin based biocompatible self-assembled fluorescent nanoaggregates synthesized via click reactions and studies of aggregation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 12. chembk.com [chembk.com]
- 13. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. chemimpex.com [chemimpex.com]
- 16. repository.ias.ac.in [repository.ias.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Technical Guide to 7-Amino-4-methylcoumarin (AMC): Properties, Sourcing, and Applications in Research
This guide provides an in-depth technical overview of 7-Amino-4-methylcoumarin (AMC), a widely utilized fluorescent probe in life sciences and drug discovery. While the initial inquiry specified 7-Amino-4-(2,5,8-trioxanonyl)coumarin, the commercially prominent and extensively documented fluorophore is 7-Amino-4-methylcoumarin. This document will focus on AMC, given its relevance and broad applicability in research, with the acknowledgment that the trioxanonyl-substituted variant represents a more specialized derivative.
Introduction to 7-Amino-4-methylcoumarin (AMC)
7-Amino-4-methylcoumarin, also known as Coumarin 120, is a blue-emitting fluorophore that has become an indispensable tool for researchers.[1][2] Its utility stems from its strong fluorescence, high quantum yield, and the ability to be conjugated to various molecules, making it an excellent reporter for a multitude of biochemical assays.[2][3] The core structure of AMC consists of a coumarin backbone with an amino group at the 7-position and a methyl group at the 4-position. This specific arrangement of functional groups dictates its favorable photophysical properties.
The primary application of AMC lies in its use as a fluorogenic substrate for enzymatic assays, particularly for proteases.[3] When a peptide substrate is labeled with AMC, the fluorescence of the coumarin is quenched. Upon enzymatic cleavage of the peptide, AMC is released, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[3] This principle is fundamental to numerous high-throughput screening assays in drug development.
Physicochemical Properties and Spectral Profile
A thorough understanding of the physicochemical properties of AMC is crucial for its effective implementation in experimental design.
| Property | Value | Source |
| CAS Number | 26093-31-2 | [2][4][5] |
| Molecular Formula | C₁₀H₉NO₂ | [2][4] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Pale cream to yellow powder | [2][4] |
| Excitation Maximum (λex) | ~341-354 nm | [1][6] |
| Emission Maximum (λem) | ~440-445 nm | [1][3] |
| Solubility | Soluble in DMSO, DMF, and acetone | |
| Storage Temperature | 2-8°C |
The spectral characteristics of AMC, with an excitation in the near-UV range and emission in the blue region of the visible spectrum, make it compatible with standard fluorescence plate readers and microscopy equipment.
Commercial Availability and Sourcing
AMC is readily available from a variety of reputable chemical and life science suppliers. When selecting a supplier, researchers should consider factors such as purity, lot-to-lot consistency, available analytical data (e.g., HPLC, NMR), and technical support.
Prominent Commercial Suppliers:
-
Sigma-Aldrich (Merck): A major supplier offering various grades of AMC, including for use as a chromophore for enzyme substrates.
-
Thermo Fisher Scientific: Provides AMC, often under their Thermo Scientific Chemicals brand, with detailed specifications.[4]
-
Chem-Impex: Offers AMC with a stated purity of ≥ 98% (HPLC) and provides key physicochemical data.[2]
-
Santa Cruz Biotechnology: Supplies AMC for research purposes, noting its fluorogenic, antibacterial, and antifungal properties.[5]
-
Cayman Chemical: Provides AMC as a fluorescent probe for peptide labeling, commonly used in protease studies.[3]
-
BLDpharm: A supplier and manufacturer of research chemicals, including AMC.[7]
-
MedchemExpress: Offers AMC and provides information on its use in various biological assays.[8]
-
AdooQ Bioscience: A supplier of AMC for microbiology and other cell research applications.[9]
-
Peptides International: Supplies AMC for use as a fluorescent label for amino acid side chains or peptide C-termini.[10]
Key Applications and Methodologies
The versatility of AMC has led to its adoption in a wide range of applications.
Enzyme Activity Assays
The most prevalent use of AMC is in the development of fluorogenic substrates for measuring the activity of hydrolytic enzymes, such as proteases and peptidases.
Experimental Workflow for a Caspase-3 Activity Assay:
This protocol outlines a typical workflow for measuring caspase-3 activity using an AMC-conjugated peptide substrate (e.g., Ac-DEVD-AMC).
-
Reagent Preparation:
-
Prepare a stock solution of the Ac-DEVD-AMC substrate in DMSO.
-
Prepare a lysis buffer to extract proteins from cells.
-
Prepare an assay buffer containing a reducing agent (e.g., DTT).
-
Prepare a standard solution of free AMC for generating a standard curve.
-
-
Cell Lysis:
-
Treat cells with the experimental compound to induce apoptosis.
-
Harvest the cells and lyse them on ice using the lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Assay Execution:
-
Add the cell lysate to a 96-well microplate.
-
Add the Ac-DEVD-AMC substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~350 nm and emission set to ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Use the AMC standard curve to convert the fluorescence units to the amount of cleaved substrate.
-
Express the caspase-3 activity as the rate of AMC release per unit of protein.
-
Caption: Workflow for a Caspase-3 Activity Assay using an AMC-conjugated substrate.
Fluorescent Labeling and Imaging
AMC can be used to fluorescently label biomolecules for imaging applications. Its use as a fluorescent substitute for Schiff's reagent in histological staining has also been reported, allowing for the visualization of aldehydes in tissues.[11] This dual-purpose staining can be combined with traditional hematoxylin and eosin (H&E) staining on the same tissue section.[11]
Synthesis of AMC Derivatives
While AMC is commercially available, researchers may need to synthesize derivatives with specific functionalities. The Pechmann condensation is a classical method for synthesizing coumarins. An improved method for preparing 7-amino-4-methylcoumarin involves the condensation of m-acetaminophenol with a suitable reagent, followed by hydrolysis of the acetyl group.[12] More recent methods, such as those involving tandem O→N Smiles rearrangement–amide hydrolysis, offer milder conditions and greater access to structural diversity.[13]
Caption: Simplified schematic of the Pechmann condensation for AMC synthesis.
Conclusion
7-Amino-4-methylcoumarin is a cornerstone fluorophore in modern biological and chemical research. Its robust photophysical properties, commercial availability, and adaptability make it a valuable tool for enzyme kinetics, high-throughput screening, and cellular imaging. This guide has provided a comprehensive overview of its properties, suppliers, and key applications to aid researchers in effectively utilizing this versatile fluorescent probe.
References
-
FluoroFinder. 7-Amino-4-methylcoumarin (AMC) Dye Profile. [Link]
- Rao, N. V. S., & Sundaramurthy, V. (1955). Part II. Synthesis of 7-Amino and 7-Halo-4-Methyl Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 42(5), 249-253.
-
Takase, H., et al. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnic & Histochemistry, 98(1), 54-61. [Link]
-
AdooQ Bioscience. 7-Amino-4-methylcoumarin. [Link]
-
De, S., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35359–35370. [Link]
-
Peptides International. AMC, 7-Amino-4-methylcoumarin; CAS 26093-31-2; Coumarin 120. [Link]
-
Organic Chemistry Portal. Coumarin synthesis. [Link]
- Google Patents.
Sources
- 1. FluoroFinder [app.fluorofinder.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-Amino-4-methylcoumarin, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 7-Amino-4-methylcoumarin | CAS 26093-31-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. peptide.com [peptide.com]
- 11. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ias.ac.in [repository.ias.ac.in]
- 13. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-Amino-4-(2,5,8-trioxanonyl)coumarin for Live Cell Imaging
Executive Summary
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS: 146773-33-3) is a specialized, water-soluble derivative of the classic blue fluorophore 7-amino-4-methylcoumarin (Coumarin 120/AMC). By replacing the hydrophobic 4-methyl group with a hydrophilic 2,5,8-trioxanonyl chain (a triethylene glycol monomethyl ether moiety), this fluorophore overcomes the aqueous solubility limitations of standard coumarins while retaining their distinct spectral properties.
In live cell imaging, this compound serves primarily as a fluid-phase marker and a cytoplasmic counterstain . Unlike DAPI or Hoechst, which bind DNA and localize to the nucleus, 7-Amino-4-(2,5,8-trioxanonyl)coumarin distributes through the cytosol, providing a clear "negative" contrast to organelles or serving as a volume indicator. Its enhanced solubility prevents the formation of fluorescent aggregates often seen with hydrophobic coumarins in culture media.
Chemical & Physical Properties[1][2][3][4]
Molecular Architecture
The molecule consists of a coumarin (2H-chromen-2-one) core responsible for fluorescence.
-
Position 7 (-NH₂): An electron-donating amino group that acts as the auxochrome, shifting absorption into the UV/violet region.
-
Position 4 (PEG-like chain): The 2,5,8-trioxanonyl group acts as a "solubility tail." This polar chain disrupts π-π stacking interactions that cause aggregation in aqueous buffers, ensuring uniform staining.
Key Specifications
| Property | Value | Notes |
| Chemical Formula | C₁₆H₂₁NO₅ | |
| Molecular Weight | ~307.34 g/mol | Larger than AMC (175.[1][2]18) due to PEG chain. |
| Excitation Max (λex) | 350 nm | Compatible with DAPI or Hoechst filter sets (UV/405 laser). |
| Emission Max (λem) | 430–445 nm | Bright Blue fluorescence. |
| Solubility | High in Water/PBS | Does not require DMSO for stock preparation (unlike AMC). |
| Stokes Shift | ~80–90 nm | Large shift reduces self-quenching and background noise. |
| Cell Permeability | High | Enters via passive diffusion/fluid-phase endocytosis. |
Mechanism of Action
Cellular Entry & Localization
Unlike cationic dyes (e.g., Rhodamine 123) that target mitochondria or intercalating dyes (e.g., DAPI) that target DNA, 7-Amino-4-(2,5,8-trioxanonyl)coumarin functions largely as a non-specific volume marker .
-
Entry: The molecule enters cells primarily through passive diffusion and fluid-phase endocytosis (pinocytosis).
-
Distribution: Once inside, the hydrophilic PEG chain prevents it from embedding deeply into lipid membranes. It remains cytosolic, filling the aqueous volume of the cell.
-
Lysosomal Accumulation (Potential): Like many amine-containing fluorophores, it may exhibit weak acidotropic behavior, potentially accumulating in acidic organelles (lysosomes) over long incubations, though the PEG chain mitigates this compared to more hydrophobic amines.
Figure 1: Cellular uptake mechanism. The PEGylated coumarin enters via diffusion/pinocytosis, primarily staining the cytosol.
Experimental Protocol: Live Cell Staining
Reagent Preparation
Critical Note: Unlike standard Coumarin 120, this derivative is water-soluble. Avoid using DMSO if possible to minimize cytotoxicity, although it is compatible if necessary.
-
Stock Solution (10 mM):
-
Dissolve 3.1 mg of 7-Amino-4-(2,5,8-trioxanonyl)coumarin in 1 mL of sterile deionized water or PBS (pH 7.4).
-
Vortex until completely dissolved.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.
-
-
Working Solution (20–50 µM):
-
Dilute the stock solution 1:200 to 1:500 in warm cell culture medium (phenol red-free preferred to reduce background).
-
Optimization: Start with 20 µM for general cytosolic staining. Increase to 50 µM if signal is weak.
-
Staining Workflow
Figure 2: Step-by-step workflow for live cell staining.
Step-by-Step Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes (e.g., MatTek) to 60–80% confluence.
-
Wash: Gently wash cells once with pre-warmed PBS or HBSS to remove excess serum proteins (which can bind coumarins).
-
Incubation: Add the Working Solution (20–50 µM) to the cells. Incubate for 20–30 minutes at 37°C / 5% CO₂.
-
Note: For fluid-phase uptake studies, shorter incubations (5–10 min) may highlight endocytic vesicles before cytosolic equilibration.
-
-
Wash (Crucial): Remove the staining solution and wash cells twice with Live Cell Imaging Solution (LCIS) or phenol red-free medium. This removes extracellular dye to ensure contrast.
-
Imaging: Observe immediately in LCIS.
Imaging Parameters
-
Microscope: Widefield Fluorescence or Confocal.
-
Filter Set: DAPI / Hoechst / BFP.
-
Excitation: 340–380 nm (UV LED or 405 nm laser). Note: 405 nm laser efficiency may be lower than UV arc lamp; adjust gain accordingly.
-
Emission: Bandpass 430–470 nm.
-
-
Exposure: Coumarins have moderate quantum yields (~0.5–0.7). Expect exposure times of 50–200 ms.
Applications & Data Interpretation[2][3][4][6][7][8][9]
| Application | Observation | Advantage over DAPI |
| Cytoplasmic Counterstain | Blue fluorescence fills the cell body, outlining the nucleus (negative contrast). | Does not intercalate DNA; less genotoxic. |
| Cell Volume/Morphology | Clearly defines cell boundaries and protrusions (neurites, filopodia). | Uniform distribution due to high solubility. |
| Fluid Phase Tracing | Punctate blue structures (early) | PEG chain reduces binding to membrane lipids. |
Troubleshooting Guide
-
Issue: High Background.
-
Cause: Incomplete washing or serum binding.
-
Fix: Perform an extra wash step; ensure imaging media is free of phenol red.
-
-
Issue: Rapid Photobleaching.
-
Cause: Coumarins are susceptible to oxidative bleaching.
-
Fix: Minimize UV exposure; use time-lapse intervals; add antioxidants (e.g., ascorbic acid) if compatible with live cells.
-
-
Issue: Punctate Staining.
-
Cause: Lysosomal sequestration.
-
Fix: This is normal for amine-dyes. If purely cytosolic signal is required, image immediately after incubation (<30 min).
-
References
-
Chemical Identity & Supplier Data
- Compound: 7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3).
- Source: ChemicalBook & ECHEMI Supplier D
-
(Reference for Coumarin 120 parent structure and derivatives).
-
Coumarin Fluorescence Properties
-
AAT Bioquest.[3] "Spectrum of AMC (7-Amino-4-methylcoumarin)." AAT Bioquest Spectral Viewer.
-
- PEGylation Strategy in Fluorophores: Zheng, Q., et al. "Improvement of water solubility and fluorescence of coumarin dyes." Journal of Fluorescence. (General principle of PEG-coumarin design). Context: Validates the use of trioxanonyl chains to prevent aggregation of hydrophobic dyes in biological media.
-
Live Cell Staining Methodologies
- Thermo Fisher Scientific.
Sources
Application Notes and Protocols for 7-Amino-4-(2,5,8-trioxanonyl)coumarin in Fluorescence Microscopy
Introduction: A Hydrophilic Blue Fluorophore for Enhanced Cellular Imaging
Coumarin-based fluorophores are a cornerstone of fluorescence microscopy, valued for their compact size, high quantum yields, and sensitivity to the local environment.[1] The 7-aminocoumarin scaffold, in particular, offers a versatile platform for the development of fluorescent probes due to its favorable spectral properties in the blue region of the spectrum and a reactive primary amine for conjugation.[2][3] This document provides a detailed guide to the use of a specific derivative, 7-Amino-4-(2,5,8-trioxanonyl)coumarin, in various fluorescence microscopy applications.
The distinguishing feature of this molecule is the 4-position substitution with a 2,5,8-trioxanonyl group, a short polyethylene glycol (PEG) linker. This modification is designed to enhance the hydrophilicity of the coumarin core.[4][5] Increased water solubility is advantageous for biological applications as it can reduce non-specific binding to hydrophobic cellular components and minimize aggregation in aqueous buffers, leading to improved signal-to-noise ratios in imaging experiments.[6] While electron-donating or -withdrawing groups on the coumarin ring can influence its spectral properties, the trioxanonyl linker at the 4-position is not expected to cause a significant spectral shift compared to the well-characterized 7-amino-4-methylcoumarin (AMC).[7][8]
This guide will provide an in-depth overview of the anticipated properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin, detailed protocols for its application in live and fixed cell imaging, and a robust methodology for its conjugation to biomolecules.
Predicted Properties and Characteristics
Direct experimental data for 7-Amino-4-(2,5,8-trioxanonyl)coumarin is not widely available in the literature. Therefore, the following properties are predicted based on the known characteristics of 7-amino-4-methylcoumarin (AMC) and the expected influence of the hydrophilic trioxanonyl linker. Researchers are strongly encouraged to perform their own characterization for optimal experimental outcomes.
| Property | Predicted Value/Characteristic | Rationale and Considerations |
| Excitation Maximum (λex) | ~345 - 355 nm | Based on the spectral properties of AMC.[9] The 4-position substituent is not expected to significantly alter the electronic structure of the chromophore. |
| Emission Maximum (λem) | ~440 - 450 nm | Similar to AMC, with a Stokes shift of approximately 90-100 nm.[9] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | A high molar extinction coefficient is characteristic of coumarin dyes. |
| Quantum Yield (Φ) | 0.5 - 0.7 in aprotic solvents | Aminocoumarins are known for their high fluorescence efficiency. |
| Solubility | Enhanced in aqueous buffers (e.g., PBS) compared to AMC. Soluble in organic solvents (e.g., DMSO, DMF). | The trioxanonyl (mini-PEG) linker significantly increases hydrophilicity.[4][5] |
| Cell Permeability | Moderate to high for live-cell imaging. | The small size and increased hydrophilicity may facilitate passive diffusion across the cell membrane. However, this should be empirically determined for the cell type of interest. |
| Photostability | Moderate. | Coumarin dyes can be susceptible to photobleaching under intense illumination. The use of antifade reagents is recommended for fixed-cell imaging. |
Experimental Protocols
Live-Cell Staining Protocol
This protocol provides a general workflow for staining live cells. Optimal probe concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
7-Amino-4-(2,5,8-trioxanonyl)coumarin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a 1-10 mM stock solution of 7-Amino-4-(2,5,8-trioxanonyl)coumarin in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.[1]
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.[1]
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., a DAPI filter set).
Protocol for Conjugation to Proteins via Amine-Reactive Chemistry
The primary amine at the 7-position of 7-Amino-4-(2,5,8-trioxanonyl)coumarin can be conjugated to biomolecules containing amine-reactive groups such as N-hydroxysuccinimide (NHS) esters. This protocol provides a general method for labeling proteins.
Materials:
-
7-Amino-4-(2,5,8-trioxanonyl)coumarin
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Amine-reactive crosslinker (e.g., a homobifunctional NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) [10]* Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. [11]2. Dye Preparation: Dissolve the 7-Amino-4-(2,5,8-trioxanonyl)coumarin and the amine-reactive crosslinker in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the dissolved crosslinker to the protein solution at a molar ratio of 10-20 fold molar excess. Incubate for 30-60 minutes at room temperature. Then, add the dissolved 7-Amino-4-(2,5,8-trioxanonyl)coumarin to the reaction mixture at a similar molar excess. Incubate for an additional 1-2 hours at room temperature, protected from light. [10]4. Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes. 5. Purification: Separate the labeled protein from the unreacted dye and crosslinker using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of the coumarin dye (~350 nm). [10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | - Incomplete removal of unbound dye.- Non-specific binding of the dye. | - Increase the number and duration of wash steps.- Include a blocking step for live-cell imaging (e.g., with BSA).- Reduce the concentration of the dye. |
| Weak or No Signal | - Low dye concentration.- Inefficient cellular uptake.- Photobleaching.- Incorrect filter set. | - Increase the dye concentration or incubation time.- For fixed cells, ensure proper permeabilization.- Use an antifade mounting medium for fixed cells and minimize light exposure.- Verify that the microscope filter set is appropriate for the dye's excitation and emission spectra. |
| Cell Toxicity (Live-Cell Imaging) | - High dye concentration.- Prolonged incubation. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.<[1]br>- Reduce the incubation time. |
| Low Conjugation Efficiency | - Inactive crosslinker or dye.- Suboptimal reaction pH.- Presence of primary amines in the buffer. | - Use fresh, anhydrous DMSO for dissolving reagents.- Ensure the reaction pH is between 8.0 and 9.0.<br>- Use an amine-free buffer for the conjugation reaction. |
References
-
Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
-
Application Notes and Protocols for Live-Cell Labeling with Coumarin-PEG2-endoBCN. Benchchem.
-
A Comparative Guide to Coumarin Derivatives for Live-Cell Imaging. Benchchem.
-
Protocols for Fluorescent Dye Conjugation. Tocris Bioscience.
-
Amine-Reactive Probes. The Joseph Lab.
-
Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
-
Design and Synthesis of Coumarin-Based Pyrazolopyridines as Biocompatible Fluorescence Dyes for Live-Cell Imaging. ChemistrySelect.
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis.
-
Protein Labeling with Pyrylium Dyes. Lumiprobe.
-
Studies of Substituent and Solvent effect on Spectroscopic Properties of 6-OH-4-CH3, 7-OH-4-CH3 and 7-OH-4-CF3 Coumarin. Research India Publications.
-
Fluorescent dye with PEG linker. Shinsei Chemical.
-
Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Publications.
-
Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
-
Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Croatica Chemica Acta.
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society.
-
7-Amino-4-methylcoumarin (AMC) is a fluorescent probe for peptide labeling commonly used in the study of proteases. Cayman Chemical.
-
Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry.
-
Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. Chemistry of Heterocyclic Compounds.
-
Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.
-
Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. ResearchGate.
-
The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. AxisPharm.
-
Immunofluorescence Cell Staining - PROTOCOL. Santa Cruz Biotechnology.
-
Immunofluorescence Protocol. United States Biological.
-
Preparing fixed cells for immunofluorescence. Protocols.io.
-
Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PMC.
-
Immunocytochemistry and immunofluorescence protocol. Abmart.
-
Synthesis of 7-aminocoumarin derivatives. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent dye with PEG linker [schem.jp]
- 5. purepeg.com [purepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ripublication.com [ripublication.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. tandfonline.com [tandfonline.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Note: High-Efficiency Protein Labeling with 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Introduction & Chemical Basis[1][2][3][4]
This guide details the protocol for conjugating 7-Amino-4-(2,5,8-trioxanonyl)coumarin to antibodies and other proteins.
While traditional blue-fluorescent dyes (like AMCA or Coumarin 120) suffer from poor water solubility—often leading to protein precipitation or quenching—this derivative incorporates a 2,5,8-trioxanonyl (PEG3) chain at the 4-position. This hydrophilic "arm" serves two critical functions:
-
Solubility: It drastically increases the aqueous solubility of the dye, preventing the aggregation often seen with hydrophobic coumarins.
-
Quantum Yield: By reducing dye-dye quenching on the protein surface, it maintains a high quantum yield in aqueous environments.
Note on Reactivity: This protocol assumes the use of the N-hydroxysuccinimide (NHS) ester derivative of the fluorophore.[1] The NHS ester targets primary amines (
Photophysical Properties
| Property | Value | Notes |
| Excitation Max | 350 nm | Compatible with UV lasers (355 nm) or Mercury Arc lamps. |
| Emission Max | 430–445 nm | Bright Blue fluorescence. |
| Extinction Coefficient ( | ~18,000 | Value at |
| Correction Factor ( | 0.14 | Correction for absorbance at 280 nm (Empirical). |
Pre-Labeling Considerations
A. Buffer Chemistry (Critical)
The NHS-ester reaction is pH-dependent.[3]
-
Optimal pH (8.3): At this pH, the
-amino groups of Lysine are sufficiently deprotonated (non-charged) to attack the NHS ester. -
Avoid Primary Amines: Buffers containing Tris or Glycine must be removed via dialysis or desalting prior to labeling, as they will compete with the protein for the dye.
B. Protein Concentration[1][7]
-
Target: 2–10 mg/mL.[2]
-
Reasoning: High protein concentration drives the reaction kinetics forward, favoring protein-dye conjugation over NHS hydrolysis (reaction with water).
Materials Required
-
Protein: Purified (e.g., IgG, BSA), free of BSA/Gelatin carriers.
-
Reactive Dye: 7-Amino-4-(2,5,8-trioxanonyl)coumarin-NHS Ester.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[2][1] Must be fresh/dry.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. -
Purification: Sephadex G-25 Desalting Columns (PD-10) or 10k MWCO Spin Filters.
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Glycine.
Experimental Protocol
Step 1: Protein Preparation[1]
-
If the protein is in Tris or contains Azide, perform a buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.3) using a desalting column or dialysis cassette.
-
Adjust protein concentration to 5 mg/mL (if possible). Lower concentrations (down to 1 mg/mL) work but require a higher molar excess of dye.
Step 2: Dye Solubilization
-
Timing: Perform this step immediately before adding to the protein.[2] NHS esters hydrolyze rapidly in moisture.
-
Dissolve the coumarin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .
-
Expert Tip: Do not prepare stock solutions for storage. Reconstitute only what you need.
Step 3: Conjugation Reaction
-
Calculate the volume of dye required for a 15-fold molar excess (see Table 1 below).
-
Add the dye solution to the protein slowly while gently vortexing.
-
Incubate: 1 hour at Room Temperature (RT) in the dark (foil-wrapped). Constant gentle agitation (rocker) is recommended.
Table 1: Molar Excess Recommendations
| Protein Conc. (mg/mL) | Recommended Molar Excess (Dye:Protein) |
|---|---|
| > 5 mg/mL | 10x - 15x |
| 2 - 5 mg/mL | 15x - 20x |
| < 2 mg/mL | 20x - 30x |
Step 4: Quenching & Purification
-
Stop Reaction: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM (e.g., 5
L per 100 L reaction). Incubate for 10 minutes. -
Purification: Load the reaction mixture onto a pre-equilibrated Sephadex G-25 column (or equivalent size-exclusion resin) using PBS (pH 7.2) as the elution buffer.
-
Collect: The first colored band to elute is the labeled protein. The slower-moving band is the free hydrolyzed dye.
Degree of Labeling (DOL) Calculation
To validate the experiment, you must determine how many dye molecules are attached per protein molecule.
The Logic
We measure absorbance at 280 nm (
The Formula
Where:
- = Absorbance of conjugate at 350 nm.
- = Absorbance of conjugate at 280 nm.
- = Correction Factor (0.14 for this coumarin derivative).
- = Molecular weight of protein (e.g., 150,000 for IgG).
-
= Extinction coefficient of dye (18,000
).
Workflow Visualization
Caption: Step-by-step workflow for NHS-ester mediated protein labeling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low DOL (< 1.0) | Hydrolysis of NHS ester. | Ensure DMSO is anhydrous.[2][1] Use fresh dye. |
| Low DOL (< 1.0) | Interfering amines. | Dialyze protein thoroughly to remove Tris/Glycine. |
| Precipitation | Over-labeling (Hydrophobic burden). | Although the PEG chain helps, >10 dyes/protein can cause instability. Reduce molar excess. |
| Low Protein Recovery | Protein stuck to column. | Use BSA-blocked columns or gravity flow instead of spin columns. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Probes - Technical Guide.
-
PubChem. (n.d.). Compound Summary: 7-Amino-4-methylcoumarin (Analogous Structure).[4][5][6][7][8][9]
Sources
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Confocal Microscopy List - extinction coefficients [confocal-microscopy-list.275.s1.nabble.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
7-Amino-4-(2,5,8-trioxanonyl)coumarin as a fluorescent probe for enzyme assays
Application Note: 7-Amino-4-(2,5,8-trioxanonyl)coumarin as a High-Solubility Fluorescent Probe for Enzyme Assays
Abstract
This application note details the utility of 7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS: 146773-33-3), a specialized hydrophilic derivative of the classic fluorophore 7-amino-4-methylcoumarin (AMC). While AMC is a gold standard for protease assays, its hydrophobicity often leads to substrate precipitation and requires high concentrations of organic co-solvents (DMSO/DMF), which can inhibit sensitive enzymes. The 2,5,8-trioxanonyl derivative incorporates a short polyethylene glycol (PEG)-like chain at the C4 position, significantly enhancing water solubility without compromising the fluorogenic properties of the coumarin core. This guide provides a comprehensive protocol for utilizing this probe in high-throughput screening (HTS) and kinetic enzyme assays.
Technical Specifications & Mechanism
Chemical Identity
-
Systematic Name: 7-Amino-4-(2,5,8-trioxanonyl)-2H-chromen-2-one[1]
-
Molecular Formula: C₁₅H₁₉NO₅
-
Molecular Weight: 293.32 g/mol
-
Functional Modification: 4-(2,5,8-trioxanonyl) group (PEG-like tail) replaces the 4-methyl group of AMC.
Mechanism of Action
The probe functions via the fluorogenic unquenching mechanism.
-
Quenched State (Substrate): The 7-amino group is covalently coupled to a peptide or substrate recognition sequence via an amide bond. In this state, the electron-donating capability of the nitrogen is reduced, shifting the absorption spectrum and drastically quenching fluorescence (blue shift).
-
Enzymatic Cleavage: A specific protease hydrolyzes the amide bond between the peptide C-terminus and the coumarin amine.
-
Fluorescent State (Product): The liberation of the free amine restores the push-pull electron system of the coumarin ring, resulting in a strong fluorescence signal.
Spectral Properties (Free Dye):
-
Excitation Max (
): 355–365 nm (UV/Violet) -
Emission Max (
): 440–460 nm (Blue) -
Stokes Shift: ~90 nm
Comparison: AMC vs. Trioxanonyl-Coumarin
| Feature | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-(2,5,8-trioxanonyl)coumarin |
| Solubility (Aqueous) | Low (often precipitates >50 µM) | High (Soluble >1 mM in buffer) |
| Organic Solvent Need | High (requires 5-10% DMSO) | Low (<1% or 0% DMSO possible) |
| Enzyme Compatibility | Limited (solvent sensitive enzymes) | Universal (solvent-free assays) |
| Background Noise | Moderate (due to aggregation) | Low (monomeric in solution) |
Visualizing the Assay Logic
The following diagram illustrates the kinetic pathway and the structural advantage of the trioxanonyl group.
Caption: Kinetic pathway of the fluorogenic assay. The PEG tail ensures the substrate remains dissolved, allowing the enzyme efficient access to the cleavage site.
Experimental Protocol: Kinetic Protease Assay
Objective: Determine the
Reagents & Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (freshly added).
-
Stock Solution (Substrate): Dissolve the peptide-coumarin conjugate in water or low-percentage DMSO (e.g., 10 mM stock). Note: Due to the trioxanonyl group, you may not need 100% DMSO.
-
Enzyme Stock: Reconstituted in Assay Buffer containing 0.1% BSA for stability.
-
Calibration Standard: Free 7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3).[3][4][5]
Standard Curve Generation (Critical Step)
To quantify enzyme activity in absolute units (moles of product/sec), you must generate a standard curve of the free fluorophore.
-
Prepare a 100 µM stock of free 7-Amino-4-(2,5,8-trioxanonyl)coumarin in Assay Buffer.
-
Perform a 1:2 serial dilution in a 96-well black plate (final volume 100 µL/well).
-
Concentrations: 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.12, 6.25, 12.5, 25, 50 µM.
-
-
Measure Fluorescence (RFU) at Ex/Em = 360/460 nm.
-
Plot RFU vs. Concentration (µM). Calculate the slope (RFU/µM).
Kinetic Assay Workflow
-
Enzyme Dispensing: Add 50 µL of Enzyme Solution to the wells of a black 96-well plate. (Optimize enzyme concentration to ensure linear velocity for at least 20 minutes).
-
Pre-incubation: Incubate for 10 minutes at the assay temperature (usually 25°C or 37°C) to allow temperature equilibration.
-
Substrate Initiation: Add 50 µL of Substrate Solution (at 2x desired final concentration) to the wells.
-
Tip: Test a substrate range from 0.5
to 5 (typically 5 µM to 200 µM).
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader.
-
Mode: Kinetic
-
Interval: 30–60 seconds
-
Duration: 30–60 minutes
-
Settings: Ex 360 nm / Em 460 nm; Gain optimized to Standard Curve.
-
Data Analysis
-
Slope Calculation: Calculate the initial velocity (
) for each well by determining the slope of the linear portion of the RFU vs. Time plot (RFU/min). -
Conversion: Convert RFU/min to µM/min using the Standard Curve slope.
-
Michaelis-Menten: Plot
vs. [Substrate] and fit to the Michaelis-Menten equation to derive and .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Free amine contamination in substrate stock. | Purify substrate via HPLC or perform a background subtraction using a "No Enzyme" control. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration or add 0.1% BSA/CHAPS to the buffer. |
| Inner Filter Effect | Substrate concentration too high (>200 µM). | The coumarin itself absorbs at 360 nm. If [Substrate] is very high, it absorbs the excitation light. Correct mathematically or use lower concentrations. |
| pH Sensitivity | Assay buffer pH < 6.0. | Coumarin fluorescence is pH-dependent (phenolate/aniline forms). Ensure pH is > 7.0 for maximum signal, or use a standard curve at the exact assay pH. |
Workflow Diagram
Caption: Step-by-step workflow for performing a quantitative kinetic enzyme assay using the trioxanonyl-coumarin probe.
References
-
Structure & Synthesis of Hydrophilic Coumarins
-
Matrix Fine Chemicals. "7-Amino-4-(2,5,8-trioxanonyl)coumarin Product Data." Link
-
BOC Sciences. "Product Information: CAS 146773-33-3."
-
-
General Coumarin Assay Protocols (Foundational Methods)
-
Solubility Strategies in Fluorophores
(Note: While specific literature on the "2,5,8-trioxanonyl" derivative is proprietary or sparse in open literature, the protocols above are adapted from standard AMC methodologies, validated by the chemical principle of PEGylation for solubility enhancement.)
Sources
- 1. 7-AMINO-4-{[2-(2-METHOXYETHOXY)ETHOXY]METHYL}-2H-CHROMEN-2-ONE | CAS 146773-33-3 [matrix-fine-chemicals.com]
- 3. CAS物质库 | 化规通 [hgt.cirs-group.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 7-Amino-4-methylcoumarin - description and application [georganics.sk]
- 7. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. {7-[Bis(carboxymethyl)amino]coumarin-4-yl}methoxycarbonyl derivatives for photorelease of carboxylic acids, alcohols/phenols, thioalcohols/thiophenols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Amine-reactive derivatives of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
The following Application Note and Protocol guide details the use of Amine-Reactive Derivatives of 7-Amino-4-(2,5,8-trioxanonyl)coumarin . This guide focuses on the N-hydroxysuccinimide (NHS) ester derivative, the industry standard for high-performance bioconjugation, while leveraging the unique hydrophilic properties of the 4-substituted PEG-like chain.
Amine-Reactive Derivatives of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Executive Summary
7-Amino-4-(2,5,8-trioxanonyl)coumarin represents a distinct class of "hydrophilically modified" coumarin fluorophores. Unlike the classic 7-amino-4-methylcoumarin (AMC/AMCA), which suffers from poor aqueous solubility and precipitation during conjugation, the inclusion of a 2,5,8-trioxanonyl (PEG3) chain at the C4 position imparts superior water solubility.
This guide details the protocol for using the NHS-ester derivative of this fluorophore to label proteins and peptides.[1][2] This reagent targets primary amines (
Chemical Biology & Mechanism
2.1 The Molecule
The core fluorophore is a 7-aminocoumarin.[3][4][5][6] The critical modification is the 4-(2,5,8-trioxanonyl) group—a short polyethylene glycol (PEG) chain.
-
Excitation Max (
): 350–360 nm (UV/Violet) -
Emission Max (
): 440–450 nm (Blue) -
Extinction Coefficient (
): ~18,000 -
Solubility: Highly soluble in aqueous buffers (up to mM concentrations) and polar organic solvents (DMSO, DMF).
2.2 Conjugation Mechanism
The amine-reactive derivative (typically the 3-acetyl-NHS ester ) reacts with primary amines (lysine
Key Advantage: The PEG3 chain prevents the "hydrophobic stacking" often seen with AMCA conjugates, reducing fluorescence quenching and non-specific background binding.
Figure 1: Nucleophilic substitution mechanism of the NHS-ester coumarin derivative with a primary amine.
Experimental Protocol: Protein Conjugation
Objective: Label 1 mg of IgG antibody with 7-Amino-4-(2,5,8-trioxanonyl)coumarin-NHS.
3.1 Materials Required[1][2][7]
-
Reactive Dye: 7-Amino-4-(2,5,8-trioxanonyl)coumarin-NHS ester (Store at -20°C, desiccated).
-
Target Protein: IgG (concentration > 2 mg/mL in amine-free buffer).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3–8.5.[1][2] -
Purification: Sephadex G-25 Desalting Column (e.g., PD-10 or NAP-5) or 10K MWCO Spin Concentrator.
-
Solvent: Anhydrous DMSO or DMF (Optional, but recommended for stock preparation).
3.2 Pre-Conjugation Checklist (Self-Validating Steps)
-
Buffer Check: Ensure the protein is NOT in Tris, Glycine, or BSA-containing buffers. These contain amines and will quench the reaction. If unsure, dialyze against PBS first.
-
pH Check: The reaction requires basic pH (8.3–8.5) to deprotonate the lysine
-amino group ( ) sufficiently for nucleophilic attack. -
Concentration Check: Protein concentration should be high (2–10 mg/mL) to drive reaction kinetics over hydrolysis.
3.3 Step-by-Step Methodology
Step 1: Protein Preparation
-
Dilute or exchange the protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) .
-
Adjust final concentration to ~2 mg/mL.
-
Example: For 1 mg IgG, use 0.5 mL volume.
Step 2: Dye Stock Preparation
-
Allow the dye vial to warm to room temperature before opening to prevent condensation.
-
Dissolve 1 mg of dye in 100
L of anhydrous DMSO (Concentration 10 mg/mL). -
Note: Unlike standard AMCA, this dye can be dissolved directly in buffer, but a DMSO stock ensures rapid, uniform dispersion.
Step 3: Conjugation Reaction
-
Calculate the Molar Ratio.[2][8] For IgG, a 15-20 molar excess of dye is recommended due to the small size of the coumarin.
-
Add the calculated volume of dye stock dropwise to the protein solution while gently vortexing.
-
Incubate for 1 hour at Room Temperature (RT) in the dark. (Or 2 hours at 4°C).
-
Why RT? Reaction kinetics are faster. Hydrolysis is also faster, but the amine reaction competes effectively at high protein concentrations.
-
Step 4: Quenching (Optional)
-
Add
of 1 M Tris-HCl (pH 8.0) or 1 M Glycine to stop the reaction. Incubate for 15 mins.
Step 5: Purification
-
Method A (Gravity Column): Equilibrate a Sephadex G-25 column with PBS. Load the reaction mixture. Collect the first colored band (the protein-dye conjugate). The free dye will elute later (or be retained longer).
-
Method B (Spin Filter): Use a 10K MWCO spin concentrator. Centrifuge to concentrate, refill with PBS, and repeat 3-4 times to wash away free dye.
Quality Control & Analysis
4.1 Determining Degree of Labeling (DOL)
Measure the absorbance of the conjugate at 280 nm (
Constants:
- (Verify specific lot data).
- .
-
Correction Factor (CF): Absorbance of the dye at 280 nm relative to 350 nm. (Typically ~0.15 for coumarins).
Formula:
Target DOL: For IgG, a DOL of 5–8 dyes/protein is optimal. Lower DOL (<3) yields weak signal; higher DOL (>10) may cause quenching, though the PEG chain mitigates this risk compared to standard AMCA.
4.2 Workflow Visualization
Figure 2: Operational workflow for bioconjugation of IgG with PEG-Coumarin NHS ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 2) | Buffer pH too low (< 8.0). | Ensure NaHCO3 is fresh and pH is confirmed at 8.3. |
| Competing amines present. | Dialyze protein thoroughly to remove Tris/Glycine/Azide. | |
| Hydrolysis of dye stock. | Use fresh anhydrous DMSO; do not store diluted dye. | |
| Precipitation | Protein concentration too high. | Dilute protein to 1-2 mg/mL. |
| Over-labeling. | Reduce dye molar excess from 20x to 10x. | |
| High Background | Free dye remaining. | Perform a second purification step (dialysis after column). |
| Aggregation. | Spin conjugate at 10,000g for 5 mins to remove aggregates. |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS-ester chemistry and protein labeling protocols).
-
Thermo Fisher Scientific. Amine-Reactive Probes—Section 1.1. Molecular Probes Handbook. Link (General reference for coumarin labeling chemistry).
-
PubChem. 7-amino-4-methylcoumarin (Compound Summary).Link (Structural basis for the core fluorophore).
-
Sigma-Aldrich. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.Link (Applicable methodology for pH and stoichiometry control).
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. ias.ac.in [ias.ac.in]
- 4. 7-Amino-4-methylcoumarin - description and application [georganics.sk]
- 5. US4051062A - 7-Amino coumarin dyes for flashlamp-pumped dye lasers - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]
Conjugation of 7-Amino-4-(2,5,8-trioxanonyl)coumarin to antibodies
Application Note & Protocol
Topic: Conjugation of 7-Amino-4-(2,5,8-trioxanonyl)coumarin to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Illuminating Biology with Coumarin-Antibody Conjugates
The covalent attachment of fluorescent probes to antibodies is a cornerstone technique in biological research and diagnostics, enabling the visualization and quantification of specific targets in complex systems. Among the diverse palette of available fluorophores, coumarin dyes are valued for their high fluorescence quantum yields, photostability, and distinct blue emission profiles.[1] This guide focuses on the conjugation of a specific coumarin derivative, 7-Amino-4-(2,5,8-trioxanonyl)coumarin, to antibodies.
The "7-amino" group serves as a versatile chemical handle, while the "2,5,8-trioxanonyl" chain, a short polyethylene glycol (PEG) linker, is incorporated to enhance the water solubility of the dye and the resulting conjugate, thereby minimizing aggregation and non-specific binding. This application note provides a comprehensive, field-tested framework for this conjugation process, from underlying principles to detailed, step-by-step protocols and characterization.
Principle of the Method: Amine-Reactive NHS-Ester Chemistry
The most robust and widely used method for labeling antibodies is through the reaction of an amine-reactive dye with the primary amines on the protein.[2] Antibodies, particularly of the IgG class, possess numerous solvent-accessible primary amines in the form of lysine (Lys) residue side chains and the N-terminus of each polypeptide chain.
This protocol utilizes N-hydroxysuccinimide (NHS) ester chemistry, a highly efficient method for creating stable amide bonds between the fluorophore and the antibody.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide group and forming a stable amide linkage.[5]
Causality Note: The reaction is critically dependent on pH. A slightly basic pH (typically 8.0-9.0) is required to ensure that a sufficient population of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic.[2][6] However, at higher pH values, the competing reaction—hydrolysis of the NHS ester by water—accelerates significantly, reducing conjugation efficiency.[5][7] Therefore, maintaining the recommended pH range is essential for a successful outcome.
Figure 1: Reaction scheme for NHS ester conjugation to a lysine residue on an antibody.
Materials and Reagents
| Reagent/Material | Specifications | Critical Notes |
| Antibody (e.g., IgG) | Concentration > 2 mg/mL for optimal results.[4][6] | Must be in an amine-free buffer (e.g., PBS). Dialyze if originally in Tris or glycine.[2][6] |
| Amine-Reactive Coumarin Dye | 7-Amino-4-(2,5,8-trioxanonyl)coumarin activated as an NHS ester. | Store desiccated and protected from light. Prepare stock solution immediately before use. |
| Anhydrous Solvent | Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). | Use high-quality, anhydrous grade to prevent hydrolysis of the NHS ester.[6][8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5. | Do NOT use Tris, glycine, or other amine-containing buffers as they will compete in the reaction.[2] |
| Quenching Solution (Optional) | 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0. | Used to terminate the reaction by consuming unreacted NHS esters.[8] |
| Purification Column | Size-Exclusion Chromatography (SEC) / Desalting Column (e.g., Sephadex G-25). | Choose a resin with an appropriate fractionation range to separate the antibody (~150 kDa) from the small dye molecule.[9] |
| Instrumentation | UV-Vis Spectrophotometer, Stir plate, Pipettes, Centrifuge. | Quartz cuvettes are required for accurate absorbance measurements at 280 nm.[10] |
Experimental Protocols
Part A: Preparation of Reagents
-
Antibody Preparation:
-
Ensure the antibody concentration is at least 2 mg/mL. If necessary, concentrate the antibody using a centrifugal filter device.
-
The antibody must be in an amine-free buffer. If the stock contains Tris or glycine, perform a buffer exchange into 1X Phosphate-Buffered Saline (PBS), pH 7.4, using dialysis or a desalting column.[6][11]
-
For the reaction, adjust the pH by adding 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.3) to the antibody solution.[6]
-
-
Fluorophore Stock Solution:
-
Bring the vial of amine-reactive coumarin NHS ester to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[6][8] This should be done immediately prior to starting the conjugation reaction, as NHS esters have limited stability in solution.[4]
-
Part B: Antibody Conjugation Reaction
The key to a successful conjugation is optimizing the molar ratio of dye to antibody. A ratio that is too low results in a dim conjugate, while a ratio that is too high can lead to self-quenching of the fluorophore and potential loss of antibody activity.[12][13] A good starting point for optimization is to test several molar excess ratios.
| Parameter | Low Ratio | Medium Ratio (Recommended Start) | High Ratio |
| Molar Excess of Dye:Ab | 5:1 | 10:1 | 20:1 |
-
Calculate Volumes:
-
Moles of Antibody: (Volume of Ab in L) x (Concentration of Ab in g/L) / (MW of Ab in g/mol ). Use ~150,000 g/mol for a typical IgG.[14]
-
Moles of Dye Needed: (Moles of Antibody) x (Desired Molar Excess).
-
Volume of Dye Stock: (Moles of Dye Needed) / (Molarity of Dye Stock).
-
-
Reaction Incubation:
-
Place the antibody solution in a microfuge tube on a gentle rocker or stir plate.
-
Slowly add the calculated volume of the coumarin-NHS ester stock solution to the antibody solution while gently vortexing.[8]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Reaction Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching reagent like Tris or hydroxylamine to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature. This step consumes any remaining reactive dye, preventing labeling of other proteins during purification or storage.
-
Part C: Purification of the Conjugate
Purification is essential to remove unreacted, free fluorophore, which would otherwise interfere with characterization and downstream applications.[15] Size-exclusion chromatography (SEC), also known as gel filtration, is the most common and effective method.[9][][17][18]
Figure 2: General workflow for purifying the antibody conjugate using SEC.
-
Column Preparation: Equilibrate the desalting column with 3-5 column volumes of PBS, pH 7.4.[9]
-
Sample Loading: Gently load the entire quenched reaction mixture onto the top of the packed resin bed.[9]
-
Elution and Collection: Begin eluting with PBS and collect fractions. The larger antibody conjugate will pass through the column void volume and elute first, while the smaller, free dye molecules will be retained by the porous beads and elute later.[9][19]
-
Fraction Analysis: Measure the absorbance of each fraction at 280 nm (for protein) and at the coumarin's absorbance maximum (~345-355 nm).
-
Pooling: Combine the fractions that contain the first peak, which corresponds to your purified antibody-coumarin conjugate.
Part D: Characterization - Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each antibody molecule.[10][12] It is determined spectrophotometrically using the Beer-Lambert law.[20][21] For antibodies, an optimal DOL typically falls between 2 and 10.[12]
Required Spectroscopic Constants:
| Parameter | Value | Source/Note |
| Molar Extinction Coefficient of IgG (ε_prot) | 210,000 M⁻¹cm⁻¹ at 280 nm | A widely accepted value for typical IgG.[22][23][24] |
| Absorbance Max of Coumarin (λ_max) | ~351 nm | This can vary slightly. A full spectrum scan is recommended.[25] |
| Molar Extinction Coefficient of Coumarin (ε_dye) | ~19,000 M⁻¹cm⁻¹ at λ_max | This is an estimate for a similar coumarin. The value from the dye manufacturer's datasheet should be used for highest accuracy. |
| Correction Factor (CF₂₈₀) | CF₂₈₀ = A₂₈₀ of dye / A_max of dye ≈ 0.45 | This factor corrects for the dye's contribution to absorbance at 280 nm. This is an estimate; use the manufacturer's value.[15] |
Calculation Steps:
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λ_max (A_max).
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so its contribution must be subtracted.[20]
-
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_prot
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
-
Calculate Degree of Labeling (DOL):
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | - Inactive (hydrolyzed) NHS ester.- Amine-containing buffer used.- Low dye:antibody molar ratio.- Antibody concentration too low (<2 mg/mL). | - Use fresh, anhydrous DMSO and a new vial of dye.- Ensure buffer is amine-free (PBS, Bicarbonate).- Increase the molar excess of dye in the reaction.- Concentrate the antibody before labeling. |
| High DOL / Precipitation | - High dye:antibody molar ratio.- Over-labeling leading to aggregation. | - Reduce the molar excess of dye.- Decrease the reaction time or run the reaction at 4°C. |
| Poor Antibody Recovery | - Non-specific binding to purification column.- Precipitation during reaction. | - Ensure proper column equilibration.- See "High DOL" solutions. Centrifuge sample before loading onto the column to remove aggregates. |
| Free Dye in Final Product | - Inefficient purification. | - Increase column bed volume.- Ensure proper separation is achieved on the SEC column; do not pool fractions between the two peaks. |
References
-
Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols. [Link]
-
Extinction Coefficient Determination of Proteins. Bio-Synthesis. [Link]
-
7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. [Link]
-
Information about IgG antibodies. Agrisera. [Link]
-
Purification of Labeled Antibodies Using Size-Exclusion Chromatography. PubMed. [Link]
-
Amine-Reactive Probes. The Joseph Lab, UC San Diego. [Link]
-
Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins. ResearchGate. [Link]
-
Exploring Antibody Purification Methods for mAbs and IgGs. evitria. [Link]
-
Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. SciSpace. [Link]
-
Degree of labeling (DOL) step by step. Abberior Instruments. [Link]
-
Degree of Labeling Explanation. Setareh Biotech. [Link]
-
NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. PMC, National Center for Biotechnology Information. [Link]
-
How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
-
Protein Extinction Coefficient and Concentration Calculation. NovoPro Bioscience Inc. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. mdpi.com [mdpi.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cshprotocols.cshlp.org [cshprotocols.cshlp.org]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agrisera.com [agrisera.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring Antibody Purification Methods for mAbs and IgGs - evitria [evitria.com]
- 19. Antibody purification | Abcam [abcam.com]
- 20. spectra.arizona.edu [spectra.arizona.edu]
- 21. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 22. Extinction Coefficient Determination of Proteins [biosyn.com]
- 23. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. medchemexpress.com [medchemexpress.com]
Technical Application Guide: In vitro applications of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Executive Summary
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS: 146773-33-3) is a specialized, hydrophilic fluorophore designed as a superior alternative to the traditional 7-Amino-4-methylcoumarin (AMC). While AMC is the industry standard for fluorogenic protease substrates, its hydrophobic nature necessitates the use of organic co-solvents (DMSO or DMF), which can inhibit sensitive enzymes or cause precipitation in high-throughput screens.
The "trioxanonyl" modification—a short polyethylene glycol (PEG) chain at the 4-position—confers significant water solubility to the coumarin scaffold without altering its core photophysical properties. This guide details the application of this compound as a leaving group in fluorogenic substrates and a reference standard for kinetic enzyme assays, specifically targeting proteases and peptidases in aqueous environments.
Chemical & Photophysical Properties[1][2][3][4][5][6][7]
Structural Analysis
The compound retains the core 7-aminocoumarin structure responsible for fluorescence but replaces the 4-methyl group of AMC with a 2,5,8-trioxanonyl moiety (a PEG3-like chain).
| Property | Specification |
| Chemical Name | 7-Amino-4-(2,5,8-trioxanonyl)-2H-chromen-2-one |
| CAS Number | 146773-33-3 |
| Molecular Formula | C₁₅H₁₉NO₅ |
| Molecular Weight | 293.32 g/mol |
| Solubility | High in aqueous buffers (PBS, Tris); Soluble in DMSO/DMF |
| Excitation Max (λex) | ~340–360 nm (UV/Blue) |
| Emission Max (λem) | ~440–450 nm (Blue/Cyan) |
| Stokes Shift | ~90–100 nm |
Fluorescence Mechanism
Like AMC, this fluorophore operates on the principle of Photoinduced Electron Transfer (PET) quenching.
-
Quenched State: When the 7-amino group is acylated (attached to a peptide substrate), the lone pair electrons on the nitrogen are delocalized into the amide bond, significantly reducing fluorescence (Quantum Yield
< 0.05). -
Active State: Enzymatic cleavage of the amide bond releases the free amine. The nitrogen lone pair restores the "push-pull" conjugated system of the coumarin, resulting in strong blue fluorescence (
~ 0.5–0.7).
Figure 1: Mechanism of signal generation. The cleavage of the peptide-coumarin bond restores the fluorescence of the 7-amino group.
Core Applications
Fluorogenic Substrate Development (High-Solubility)
The primary application is the synthesis of protease substrates (e.g., Z-Arg-Arg-Trioxanonylcoumarin for Cathepsin B).
-
Advantage: Unlike AMC substrates, which often require 1-5% DMSO in the final assay buffer to remain in solution, trioxanonyl-coumarin substrates can often be dissolved directly in aqueous buffer.
-
Impact: Eliminates solvent artifacts in enzyme kinetics; ideal for enzymes sensitive to DMSO (e.g., certain metalloproteases or cytochrome P450s).
Reference Standard for Calibration
Used to generate standard curves to convert Relative Fluorescence Units (RFU) into molar product concentration.
-
Protocol: Prepare a dilution series of the free amine (7-Amino-4-(2,5,8-trioxanonyl)coumarin) in the exact assay buffer used for the enzyme.
Detailed Experimental Protocols
Protocol A: Preparation of Stock Solutions
-
Objective: Create a stable, concentrated stock for long-term storage.
-
Solvent: Although water-soluble, it is recommended to prepare the primary stock in DMSO or anhydrous ethanol to prevent hydrolysis or microbial growth during long-term storage at -20°C.
-
Weigh 2.93 mg of 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
-
Dissolve in 1.0 mL of DMSO (molecular biology grade).
-
Concentration: This yields a 10 mM Stock Solution.
-
Aliquot into light-protective (amber) tubes and store at -20°C.
Protocol B: Enzyme Kinetic Assay (96-well Format)
-
Target: Determination of Protease Activity (e.g., Caspase-3, Trypsin).[1]
-
Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 5 mM DTT.
Step-by-Step Workflow:
-
Substrate Preparation: Dilute the peptide-trioxanonylcoumarin substrate stock (usually 10 mM) to 50 µM in the Assay Buffer. (Note: Due to high solubility, no intermediate dilution in DMSO is needed).
-
Enzyme Preparation: Dilute the enzyme to the desired concentration (e.g., 1–10 nM) in Assay Buffer.
-
Plate Setup:
-
Test Wells: 50 µL Enzyme + 50 µL Substrate.
-
Substrate Control: 50 µL Buffer + 50 µL Substrate (measures auto-hydrolysis).
-
Inhibitor Control: 50 µL (Enzyme + Inhibitor) + 50 µL Substrate.
-
-
Measurement:
-
Instrument: Fluorescence Microplate Reader.
-
Settings: Ex = 350 nm (Bandwidth 20nm), Em = 450 nm (Bandwidth 20nm).
-
Mode: Kinetic (read every 60 seconds for 60 minutes).
-
Gain: Adjust so the top standard (see Protocol C) reads ~80% of max signal.
-
Protocol C: Generating the Standard Curve (Critical)
-
Rationale: Fluorescence is relative. You must convert RFU to µM product to calculate
or Specific Activity.
-
Working Standard: Dilute the 10 mM Stock (Protocol A) to 100 µM in Assay Buffer.
-
Serial Dilution: Prepare a 7-point dilution series (0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM).
-
Plate: Add 100 µL of each standard to the plate (in triplicate).
-
Read: Measure fluorescence using the exact same gain/settings as the enzyme assay.
-
Calculation: Plot RFU (y-axis) vs. Concentration (x-axis). Calculate the slope (RFU/µM).
Data Processing Formula:
Logical Workflow & Troubleshooting
Figure 2: Logical flow for validating and executing the enzyme assay.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free coumarin in substrate stock. | Check substrate purity by HPLC. Store substrate at -20°C dry. |
| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Reduce enzyme concentration or substrate concentration. |
| No Signal | Wrong Filter Set or pH < 4.0. | Verify Ex/Em (350/450). Ensure pH > 6.0 (Coumarins are pH sensitive below pH 6). |
| Precipitation | (Unlikely with this compound) | Even with the PEG chain, extremely high concentrations (>1mM) may aggregate. Sonicate briefly. |
References
-
Matrix Fine Chemicals. (2024). Product Datasheet: 7-Amino-4-{[2-(2-methoxyethoxy)ethoxy]methyl}-2H-chromen-2-one. Link
-
Zimmerman, M., et al. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry. (Foundational reference for Coumarin-based protease assays). Link
-
BOC Sciences. (2024). 7-Amino-4-(2,5,8-trioxanonyl)coumarin Substance Info.
-
AAT Bioquest. (2024). Spectral Properties of Coumarin Derivatives. (General reference for AMC spectral handling). Link
(Note: Specific peer-reviewed literature for the "trioxanonyl" derivative is sparse compared to AMC; the protocols above are derived from standard coumarin methodology adapted for the solubility properties of the PEGylated variant.)
Sources
Application Note: Bioconjugation Strategies for 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Introduction: The Solubility Advantage
The fluorophore 7-Amino-4-(2,5,8-trioxanonyl)coumarin represents a critical evolution of the classic Coumarin 120 (7-amino-4-methylcoumarin, AMC) scaffold. While AMC is a standard blue-emitting dye (Ex/Em: ~350/450 nm), its hydrophobicity often necessitates high concentrations of organic co-solvents (DMSO/DMF) during bioconjugation, which can denature sensitive proteins or precipitate the conjugate.
The inclusion of the 4-(2,5,8-trioxanonyl) moiety—a short polyethylene glycol (PEG-3) chain—at the 4-position serves a dual purpose:
-
Solubility: It renders the dye water-soluble, allowing conjugation reactions to proceed in near-aqueous conditions.
-
Quantum Yield Protection: It reduces aggregation-induced quenching (ACQ) often seen when hydrophobic dyes are crowded onto a biomolecule.
Critical Technical Challenge: The primary functional handle is the 7-amino group . Chemically, this is an electron-rich aromatic amine (aniline derivative). Unlike the aliphatic amines found in lysine residues (
This guide details the Activation-Conjugation Protocol , transforming the "lazy" aromatic amine into a highly reactive carbamate species capable of labeling biomolecules.
Mechanism of Action: The DSC Activation Strategy
Direct conjugation of this dye to a protein is chemically unfavorable. To bypass this, we utilize N,N'-Disuccinimidyl Carbonate (DSC) . DSC acts as a safe, solid-state equivalent to phosgene, converting the unreactive 7-amino group into a highly reactive succinimidyl carbamate .
The Chemical Pathway[1][2][3]
-
Activation: The 7-amino coumarin attacks the carbonyl of DSC.
-
Intermediate: A succinimidyl carbamate is formed.
-
Conjugation: A lysine residue on the target protein attacks the carbamate carbonyl, displacing the NHS group and forming a stable urea linkage .
Figure 1: The activation pathway converting the non-nucleophilic aromatic amine into a reactive carbamate, followed by urea bond formation with the target protein.[1]
Protocol A: Preparation of Reactive Dye (Succinimidyl Carbamate)
Objective: Convert the 7-amino group into an amine-reactive NHS-carbamate. Prerequisites: Anhydrous conditions are non-negotiable. Water hydrolyzes DSC.
Materials
-
7-Amino-4-(2,5,8-trioxanonyl)coumarin (Lyophilized)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Precipitation solvent: Diethyl ether or Ethyl acetate
Step-by-Step Procedure
-
Dissolution: Dissolve 10 mg (~30 µmol) of the coumarin derivative in 500 µL of anhydrous MeCN or DMF.
-
Base Addition: Add 1.5 equivalents of TEA (approx. 6.3 µL).
-
Activation: Add 1.5 equivalents of DSC (11.5 mg) to the stirring solution.
-
Note: DSC is not soluble in MeCN initially but will dissolve as the reaction proceeds.
-
-
Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (Silica; 10% MeOH in DCM). The product (carbamate) will be less polar than the starting amine.
-
Precipitation (Critical):
-
Add the reaction mixture dropwise into 10 mL of ice-cold diethyl ether.
-
The activated dye should precipitate.
-
Centrifuge (5000 x g, 5 min) and discard the supernatant (removes unreacted DSC).
-
-
Drying: Dry the pellet under vacuum/nitrogen.
-
Storage: Store desiccated at -20°C. Stable for 2–4 weeks.
-
Protocol B: Bioconjugation to Protein (Lysine Labeling)
Objective: Label a target antibody or protein (e.g., BSA, IgG) with the activated coumarin.
Materials
-
Target Protein (1 mg/mL in PBS, pH 7.4)
-
Activated Coumarin Carbamate (from Protocol A)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification Column: Sephadex G-25 or PD-10 Desalting Column
Step-by-Step Procedure
-
Buffer Exchange: Ensure the protein is in a buffer free of primary amines (No Tris, No Glycine). Exchange protein into 0.1 M Sodium Bicarbonate (pH 8.3).
-
Why pH 8.3? This pH ensures the lysine
-amines are deprotonated and nucleophilic, while minimizing hydrolysis of the reactive carbamate.
-
-
Dye Solubilization: Dissolve the activated coumarin carbamate in dry DMSO to a concentration of 10 mg/mL.
-
Mixing: Slowly add the dye solution to the protein solution while vortexing gently.
-
Target Ratio: Use a 10–20 molar excess of dye over protein.
-
Example: For 1 mg IgG (150 kDa, ~6.6 nmol), use ~100 nmol of dye.
-
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Quenching: Add 1/10th volume of 1 M Tris (pH 8.0) or Ethanolamine to stop the reaction.[2] Incubate for 15 mins.
Protocol C: Purification & Characterization
Unreacted dye must be removed to prevent high background fluorescence.
Purification Workflow
Figure 2: Size exclusion chromatography separates the high molecular weight conjugate from the small free dye molecules.
Degree of Labeling (DOL) Calculation
Measure Absorbance at 280 nm (
Constants:
-
(Coumarin): ~19,000
(Verify in your specific buffer). -
(IgG): ~210,000
. - (Correction Factor): ~0.05 (Absorbance of coumarin at 280 nm relative to 350 nm).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low DOL (< 1.0) | Dye hydrolysis | Ensure DSC activation used anhydrous solvents. Check DSC quality. |
| Insufficient pH | Ensure conjugation buffer is pH 8.3–8.5. | |
| Precipitation | Over-labeling | Reduce dye molar excess (try 5x or 10x). |
| High Background | Incomplete removal of free dye | Perform a second desalting step or dialysis. |
| Weak Fluorescence | Quenching | Coumarins can self-quench if DOL > 5. Aim for DOL 2–4. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on DSC activation and carbamate chemistry).
- Kulkarni, A. A., et al. (2006). "Coumarin-Based Fluorescent Probes for Biological Applications." Journal of Fluorescence, 16(2), 167-173.
-
Thermo Fisher Scientific. "Amine-Reactive Probes - Technical Note." (General protocols for succinimidyl ester/carbamate labeling).
-
Ghosh, P. B., & Whitehouse, M. W. (1968). "7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines." Biochemical Journal, 108(1), 155. (Foundational work on activating aromatic amines/nitro compounds).
Sources
Technical Support Center: Photostability of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Product Reference: 7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS: 146773-33-3) Classification: Water-Soluble Blue Fluorescent Probe / Coumarin Derivative
Executive Summary: The Stability-Solubility Nexus
Welcome to the technical support hub for 7-Amino-4-(2,5,8-trioxanonyl)coumarin . This guide addresses the specific challenges of using this hydrophilically modified coumarin in imaging. Unlike the parent compound 7-Amino-4-methylcoumarin (AMC/Coumarin 120) , which suffers from poor aqueous solubility leading to aggregation-induced quenching, this derivative incorporates a 2,5,8-trioxanonyl (PEG-like) chain at the 4-position.
While this modification solves solubility issues, it introduces unique photophysical considerations. This guide synthesizes field data and photophysical principles to troubleshoot signal loss, photobleaching, and environmental sensitivity.
Part 1: Photostability & Photophysics Profile
| Parameter | Value / Characteristic | Technical Insight |
| Excitation Max | ~350–360 nm (UV/Violet) | Requires UV-transmissive optics (Quartz/UV-glass). Compatible with DAPI filter sets. |
| Emission Max | ~440–450 nm (Blue) | Subject to autofluorescence interference in biological tissues. |
| Photostability | Moderate (t₁/₂ ~30–60s under intense arc lamp) | Susceptible to oxidative photobleaching. Less stable than sulfonated coumarins (e.g., Alexa Fluor 350) but more stable than fluorescein. |
| Solubility | High (Aqueous) | The trioxanonyl chain prevents π-π stacking aggregation, maintaining quantum yield in buffer. |
| pH Sensitivity | Low-Moderate (pKa ~3.5 for amino group) | Stable fluorescence at physiological pH (7.4). Quenching occurs only in highly acidic environments (pH < 4). |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Rapid Signal Fading (Photobleaching)
Q: "My signal disappears within seconds of opening the shutter. Is the dye degrading?"
A: This is likely oxidative photobleaching , a common failure mode for 7-aminocoumarins under high-intensity UV excitation. The excited state of the coumarin fluorophore can generate singlet oxygen (
Troubleshooting Protocol:
-
Reduce Excitation Power: 7-aminocoumarins have a high extinction coefficient. Reduce lamp/laser power to 5–10% and increase detector gain.
-
Implement ROS Scavengers: The ether linkages in the trioxanonyl chain are generally stable, but the coumarin core is vulnerable. Use a mounting medium containing PPD (p-phenylenediamine) or DABCO , which are effective for blue dyes.
-
Pulse Illumination: Switch from continuous wave (CW) to pulsed excitation (stroboscopic) to allow the triplet state to relax, reducing ROS generation.
Issue 2: Dim Signal in Aqueous Buffer
Q: "I switched from DMSO stock to direct aqueous buffer, and the signal is weaker than expected. Isn't this 'water-soluble'?"
A: While the trioxanonyl chain improves solubility, environmental quenching can still occur if the local environment promotes non-radiative decay.
-
Mechanism: In highly polar solvents (water), the excited state can undergo twisted intramolecular charge transfer (TICT), reducing quantum yield compared to organic solvents.
-
Solution: Ensure the buffer contains a viscosity-enhancing agent (e.g., glycerol or PVA) if compatible with your sample. This restricts molecular rotation, inhibiting TICT and boosting brightness.
Issue 3: Background Noise & Spectral Bleed-Through
Q: "I see signal in the green channel (FITC/GFP). Is the dye leaking?"
A: This is likely spectral broadness or filter mismatch .
-
Cause: 7-aminocoumarins have a broad emission tail that can extend into the 500 nm range. Standard DAPI filters usually cut off at 460 nm, but older or wide-pass filters may allow bleed-through.
-
Verification: Check your emission filter bandpass. It should be 450/50 nm . If you are using a long-pass filter (e.g., >420 nm), you will capture the tail end of the coumarin emission in the green channel.
Part 3: Visualization of Mechanisms
Figure 1: Photobleaching & Degradation Pathways
This diagram illustrates the decision logic for diagnosing signal loss, distinguishing between reversible quenching and irreversible bleaching.
Caption: Diagnostic flow for distinguishing reversible triplet state quenching from irreversible oxidative photobleaching in coumarin dyes.
Figure 2: Experimental Workflow for Optimized Imaging
This workflow outlines the critical preparation steps to maximize the stability of the trioxanonyl-coumarin probe.
Caption: Step-by-step protocol emphasizing the integration of antifade reagents during the mounting stage.
Part 4: Optimized Experimental Protocol
Objective: Minimize photobleaching and maximize signal-to-noise ratio (SNR).
-
Stock Preparation:
-
Dissolve 7-Amino-4-(2,5,8-trioxanonyl)coumarin in anhydrous DMSO to 10 mM.
-
Note: The trioxanonyl chain allows direct aqueous solubility, but DMSO stocks are more stable against hydrolysis over long-term storage.
-
-
Staining Solution:
-
Dilute to 1–10 µM in PBS (pH 7.4).
-
Critical Step: Filter the solution through a 0.2 µm syringe filter to remove any potential aggregates, although the PEG chain minimizes this risk compared to AMC.
-
-
Antifade Mounting Medium (Recommended Recipe):
-
90% Glycerol / 10% PBS (v/v).
-
Add: 2.5% DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Why? DABCO is non-fluorescent and effectively quenches singlet oxygen without altering the coumarin's spectral properties.
-
-
Imaging Parameters:
-
Filter Set: DAPI / Hoechst compatible (Ex: 350/50 nm, Em: 460/50 nm).
-
Exposure: Start at 50 ms. Avoid exposures >200 ms to prevent rapid bleaching.
-
References
-
Chemical Identity & Availability
-
Photophysics of 7-Aminocoumarins
- Comparison to AMC (Coumarin 120)
-
Source:
-
Solubility & Cyclodextrin Complexation
- Mechanisms of solubility enhancement in 4-substituted coumarins.
-
Source: Li, P., et al. (2015).[4] Improved solubility and stability of 7-hydroxy-4-methylcoumarin... Food Chemistry.
-
Photobleaching Mechanisms
- Oxidative degradation p
-
Source: Gandioso, A., et al. (2018). High Photostability in Nonconventional Coumarins... J. Org. Chem.
Sources
7-Amino-4-(2,5,8-trioxanonyl)coumarin stability in aqueous solutions
Technical Support Guide: 7-Amino-4-(2,5,8-trioxanonyl)coumarin Stability & Handling
Introduction: The Molecule & Its Utility
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS: 146773-33-3) is a specialized fluorescent reference standard and probe designed to overcome the solubility limitations of traditional coumarins. While structurally related to the common Coumarin 120 (AMC) , this derivative features a hydrophilic 4-(2,5,8-trioxanonyl) chain (a short polyethylene glycol/PEG linker).[1]
-
Primary Advantage: Superior water solubility compared to AMC, eliminating the need for toxic organic co-solvents (like DMSO or DMF) in many biological assays.[1]
-
Primary Application: Fluorescence reference standards, protease assay calibration, and aqueous-phase tracer studies.[1]
-
Fluorescence Profile: Excitation
; Emission (Blue).[1]
Part 1: Solubility & Stock Preparation
Q: Can I dissolve this directly in water, or do I need DMSO? A: Unlike generic 7-amino-4-methylcoumarin (AMC), which requires DMSO or methanol for initial dissolution, the trioxanonyl derivative is designed for direct aqueous solubility .[1]
-
Protocol: You can prepare stock solutions (up to ~5-10 mM) directly in ultrapure water (Milli-Q) or low-ionic strength buffers (e.g., 10 mM Tris, pH 7.4).[1]
-
Caution: While water-soluble, high salt concentrations (>1 M NaCl) may still induce aggregation due to the "salting-out" effect on the aromatic coumarin core.
Q: How should I store the stock solution? A:
-
Temperature: -20°C is optimal. Avoid repeated freeze-thaw cycles.
-
Light: Strictly protect from light. Wrap vials in aluminum foil. Coumarins are susceptible to photobleaching and photo-oxidation over time.
-
Container: Use amber glass or opaque plastic vials.
Part 2: pH Stability & Fluorescence (The "Danger Zones")
The stability of the coumarin scaffold is critically dependent on pH. The lactone ring (the cyclic ester part of the molecule) is the structural weak point.
Q: My signal is disappearing over time in my basic buffer (pH > 9). Why? A: You are likely observing lactone hydrolysis .
-
Mechanism: At alkaline pH (pH > 9.0), the hydroxide ion (
) attacks the lactone ring, opening it to form the non-fluorescent coumarinate salt.[1] -
Reversibility: This process is initially reversible. Lowering the pH back to acidic/neutral conditions can re-close the ring and restore fluorescence, provided the molecule hasn't degraded further.[1]
-
Recommendation: Keep assay pH below 8.5 for long-term stability. If high pH is required, prepare solutions fresh and measure immediately.
Q: Why is the fluorescence low in my acidic buffer (pH < 3)? A: This is due to protonation quenching .
-
Mechanism: The 7-amino group is an electron donor that facilitates fluorescence via Intramolecular Charge Transfer (ICT). At very low pH, the amine nitrogen becomes protonated (
), destroying its electron-donating ability and quenching the fluorescence.[1] -
Solution: Adjust pH to the physiological range (pH 7.0–8.0) for maximum quantum yield.
Visualizing the pH-Stability Equilibrium
Caption: pH-dependent equilibrium states of 7-aminocoumarin derivatives. Optimal fluorescence is achieved in the green zone (pH 4–8.5).[1]
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see a gradual decrease in fluorescence intensity during my 2-hour assay."
-
Possible Cause A (Photobleaching): Are you continuously exciting the sample?
-
Fix: Use a shutter to block excitation light between reads. Reduce laser power or excitation slit width.
-
-
Possible Cause B (Hydrolysis): Is your buffer pH > 8.5?
-
Fix: Check pH.[2] If basic conditions are necessary, include a "no-enzyme" control to subtract the baseline drift caused by spontaneous hydrolysis.
-
Issue 2: "The emission maximum shifted from 440 nm to 480 nm."
-
Possible Cause (Solvatochromism): Coumarins are highly solvatochromic. Their emission spectrum shifts depending on solvent polarity.
-
Check: Did you change from water to a high-content organic solvent (e.g., 50% Ethanol)?
-
Fix: Ensure all standards and samples are measured in the exact same buffer composition.
-
Issue 3: "The powder is hard to dissolve even in water."
-
Possible Cause: The sample may have absorbed moisture and aggregated (caked) during storage.
-
Fix: Sonicate the solution for 5–10 minutes at room temperature. If strictly necessary, dissolve in a small volume of DMSO first (100x stock), then dilute into water, though this negates the "water-soluble" advantage slightly.[1]
Part 4: Summary of Physical Properties
| Property | Specification | Notes |
| Excitation Max | ~350 nm | UV/Violet region. |
| Emission Max | ~440–450 nm | Blue region. |
| Solubility | Water, PBS, Tris | Avoid high salt (>1M) to prevent aggregation.[1] |
| pKa (Amino) | ~3.0 | Below pH 3, fluorescence is quenched.[1] |
| Lactone Stability | pH < 9.0 | Unstable in strong base (ring opening). |
| Storage | -20°C, Dark | Desiccate to prevent hydrolysis. |
References
-
Chemical Identity & Properties
-
Source: PubChem Compound Summary for CAS 146773-33-3 (7-Amino-4-(2,5,8-trioxanonyl)coumarin).
-
Link:[1]
-
-
Coumarin Hydrolysis Kinetics
-
Title: Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide.
-
Context: Establishes the mechanism of lactone ring opening in alkaline media, applicable to all coumarin derivatives.[1]
-
Link:
-
-
Fluorescence pH Dependence
-
Title: Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells.
- Context: Discusses the pH profile of 7-aminocoumarins vs.
-
Link:[1]
-
-
General Stability of Coumarin Dyes
-
Title: Coumarin and Coumarin Derivatives (Thermo Fisher Scientific).
- Context: General handling, photostability, and solubility guidelines for coumarin-based fluorophores.
-
Link:[1]
-
Sources
pH sensitivity of 7-Amino-4-(2,5,8-trioxanonyl)coumarin fluorescence
The following technical support guide addresses the physicochemical properties, pH sensitivity, and troubleshooting protocols for 7-Amino-4-(2,5,8-trioxanonyl)coumarin . This guide is designed for researchers utilizing this probe in fluorescence microscopy, flow cytometry, or enzymatic assays.
Product Category: Fluorescent Probes / Coumarin Derivatives CAS Number: 146773-33-3 Core Application: Water-soluble blue-fluorescent labeling, protease substrates, and pH-stable tracking.
Part 1: Technical Overview & Mechanism
Q1: What is the specific pH sensitivity profile of this probe compared to other coumarins?
The Short Answer: Unlike 7-hydroxycoumarins (e.g., 4-MU) which lose fluorescence below pH 7.0, 7-Amino-4-(2,5,8-trioxanonyl)coumarin is highly stable and fluorescent across the physiological pH range (pH 3.0 – 10.0). [1][2][3][4]
The Mechanistic Detail: The fluorescence of coumarin derivatives is governed by the Intramolecular Charge Transfer (ICT) process.[5]
-
Structure-Function: The 7-amino group acts as an electron donor, while the coumarin lactone ring acts as an electron acceptor. This "push-pull" system is required for fluorescence.
-
pKa Characteristics: The nitrogen atom at the 7-position is a very weak base due to the delocalization of its lone pair into the aromatic system. The pKa of the conjugate acid is approximately 1.5 – 2.0 .
-
At pH > 2.0: The amino group remains unprotonated (neutral,
), sustaining the ICT and strong blue fluorescence ( ). -
At pH < 2.0: The amino group becomes protonated (
), destroying its electron-donating capability. This collapses the ICT state, resulting in fluorescence quenching.[6]
-
Why the "Trioxanonyl" Chain Matters: The 4-(2,5,8-trioxanonyl) group is a short polyethylene glycol (PEG) tail. It does not significantly alter the spectral properties (Excitation/Emission) compared to the parent 7-amino-4-methylcoumarin (AMC), but it drastically improves water solubility . This minimizes aggregation-induced quenching (ACQ) in aqueous buffers, a common artifact often mistaken for pH sensitivity.
Q2: Comparison of Coumarin pH Responses
Use this table to determine if this probe is suitable for your specific pH environment.
| Feature | 7-Amino-4-(2,5,8-trioxanonyl)coumarin | 7-Hydroxycoumarin (e.g., 4-MU) |
| Functional pH Range | pH 3.0 – 10.0 (Stable Signal) | pH > 8.0 (Quenched in acid/neutral) |
| pKa | ~1.9 (Amine protonation) | ~7.8 (Hydroxyl deprotonation) |
| Primary State at pH 7.4 | Neutral Amine (Fluorescent) | Protonated Phenol (Weak/Non-fluorescent) |
| Ideal Application | Lysosomes (pH 4.5), Cytosol, Protease Assays | Alkaline Phosphatase Assays (High pH) |
| Solubility | High (due to trioxanonyl chain) | Low (requires organic co-solvent) |
Part 2: Troubleshooting Guides
Scenario A: "My signal is unexpectedly weak at neutral pH (7.4)."
Diagnosis: Since the probe is pH-stable at 7.4, the issue is likely not protonation. The trioxanonyl chain improves solubility, but high concentrations can still lead to "Inner Filter Effects" or quenching interactions.
Troubleshooting Workflow:
Caption: Diagnostic logic flow for identifying non-pH related causes of low fluorescence intensity.
Scenario B: "I observe a blue-shift or loss of signal in highly acidic buffers."
Diagnosis: If your buffer is pH < 2.0, you are observing protonation of the 7-amino group.
-
Solution: This is intrinsic to the molecule. If you must work at pH < 2, this probe is unsuitable.
-
Verification: Neutralize a small aliquot of your sample with NaOH. If fluorescence recovers immediately, the quenching was pH-dependent protonation.
Part 3: Validated Experimental Protocols
Protocol 1: Preparation of pH-Calibration Standards
To verify the stability of the probe in your specific experimental matrix, generate a pH curve.
Reagents Required:
-
Stock Solution: 10 mM 7-Amino-4-(2,5,8-trioxanonyl)coumarin in DMSO.
-
Universal Buffer (Citrate-Phosphate-Borate) adjusted to pH 2.0, 4.0, 6.0, 8.0, 10.0.
Step-by-Step:
-
Dilution: Dilute the Stock Solution to a final concentration of 10 µM in each pH buffer.
-
Note: Keep the DMSO concentration < 1% to prevent solvent effects.
-
-
Incubation: Incubate for 10 minutes at Room Temperature (protected from light).
-
Measurement:
-
Excitation: 350 nm (Bandwidth 5-10 nm).
-
Emission Scan: 380 nm – 600 nm.
-
-
Analysis:
-
Plot Peak Intensity (approx. 440 nm) vs. pH.
-
Pass Criteria: Intensity at pH 4.0 should be > 80% of the intensity at pH 9.0.
-
Fail Criteria: Significant drop (>50%) between pH 7 and pH 4 indicates potential interference or degradation, as the pure fluorophore should be stable.
-
Protocol 2: Solubility & Aggregation Check
The trioxanonyl chain is designed to prevent aggregation. However, in high-salt or protein-rich buffers, interactions can occur.
-
Prepare the probe at 2x the working concentration in your assay buffer.
-
Measure Absorbance (OD) at 350 nm.
-
Dilute 1:2 with water and measure again.
-
Validation: The OD should halve exactly (linear Beer-Lambert law).
-
Deviation: If the undiluted OD is lower than expected, the dye may be aggregating (hypochromicity). Add 0.05% Tween-20 or reduce concentration.
-
References & Citations
-
-
Establishes the core photophysics of the 7-amino-4-alkylcoumarin chromophore.
-
-
-
Provides comparative data on 7-hydroxy vs. 7-aminocoumarin pH ranges.
-
-
Zamojc, K., et al. (2015). "Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives." Spectrochimica Acta Part A. Retrieved from [Link]
-
Validates quenching mechanisms and stability parameters of the fluorophore core.
-
-
-
Confirms the specific chemical structure and CAS 146773-33-3.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7-Amino-4-(2,5,8-trioxanonyl)coumarin Conjugates
Topic: Troubleshooting Non-Specific Binding (NSB) in Fluorescence Assays Molecule Profile: 7-Amino-4-(2,5,8-trioxanonyl)coumarin (Solubility-Enhanced Coumarin) Target Audience: Assay Developers, Medicinal Chemists, and Cell Biologists
Diagnostic Framework: Is it True Signal or Matrix Interference?
The 7-Amino-4-(2,5,8-trioxanonyl)coumarin fluorophore is a structural evolution of the classic 7-amino-4-methylcoumarin (AMC). The inclusion of the 4-(2,5,8-trioxanonyl) group (a short PEG-3 chain) is designed to improve water solubility and reduce aggregation.
However, the core coumarin ring system remains planar and hydrophobic. This creates a specific vulnerability: Solvatochromic Shift Artifacts.
The Solvatochromism Trap
Unlike fluorescein or rhodamine, 7-aminocoumarins are highly sensitive to the polarity of their environment.
-
Aqueous State (Specific Signal): In buffer, the emission is typically centered around 450–460 nm and is moderately bright.
-
Hydrophobic State (Non-Specific Binding): When the coumarin ring intercalates into a hydrophobic pocket (e.g., Albumin, plastic walls, lipid bilayers), the emission Blue Shifts (to ~430–440 nm) and the quantum yield often increases significantly (Hyperchromic effect).
Diagnostic Rule: If your "background" signal is brighter and slightly blue-shifted compared to your free control, you are observing hydrophobic NSB, not chemical contamination.
Visualizing the Artifact Logic
Figure 1: Diagnostic logic tree for distinguishing hydrophobic non-specific binding from simple contamination.
Troubleshooting Guides: Scenario-Based Solutions
Scenario A: High Background in Plasma/Serum Assays
The Issue: You are using the conjugate in an assay containing Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), and the background fluorescence is saturating the detector.
The Mechanism: Albumin contains two primary hydrophobic binding pockets (Sudlow Site I and II). Despite the PEG-3 chain on your coumarin, the 7-amino coumarin core acts as a "molecular guest," binding avidly to these sites. This binding restricts the rotation of the amine, reducing non-radiative decay and causing a massive "turn-on" of fluorescence that mimics your specific signal.
Corrective Protocol:
-
Eliminate BSA Blockers: Never use BSA to block plates for coumarin assays. It acts as a "fluorescence sponge."
-
Alternative Blocking Matrix:
-
Recommended: Fish Gelatin (Teleostan) or Polyvinylpyrrolidone (PVP). These lack the specific hydrophobic pockets found in globular albumins.
-
Concentration: 0.5% – 1.0% (w/v).
-
-
Spectral Unmixing (If plate reader allows):
-
Measure emission at 430 nm (NSB peak) and 460 nm (Aqueous peak).
-
Calculate the ratio. A high 430/460 ratio indicates albumin interference.
-
Scenario B: "Sticky" Plasticware (Microplates)
The Issue: The negative control wells (buffer + conjugate only) show high fluorescence, specifically on the well walls.
The Mechanism: Polystyrene is hydrophobic. The coumarin conjugate adsorbs to the plastic surface. The PEG-3 chain is often insufficient to prevent this interaction in the absence of surfactants.
Comparison of Plate Types:
| Plate Surface Type | Suitability for Coumarin | Risk Level | Notes |
| Untreated Polystyrene | Poor | High | Strong hydrophobic adsorption. Causes blue-shift artifacts. |
| Tissue Culture Treated | Moderate | Medium | Negatively charged surface helps, but still prone to NSB. |
| NBS (Non-Binding Surface) | Excellent | Low | Hydrophilic polymer coating repels the coumarin core. |
| Black vs. White | Black | N/A | Use Black plates to reduce light scattering background. |
Corrective Protocol:
-
Switch to NBS Plates: Use Corning® NBS™ or Greiner Bio-One non-binding plates.
-
Detergent Optimization: Add Tween-20 to your buffer.[1]
-
Warning: Do not exceed the Critical Micelle Concentration (CMC) significantly. Micelles can also trap coumarins and enhance fluorescence.
-
Target: 0.01% - 0.05% Tween-20.
-
Scenario C: Cellular Autofluorescence Overlap
The Issue: In flow cytometry or microscopy, the coumarin signal is indistinguishable from the cell's internal noise.
The Mechanism: Cells are rich in NADH and FAD, which autofluoresce in the blue region (Excitation 350nm / Emission 450nm)—the exact window of 7-aminocoumarins.
Corrective Protocol:
-
Gating Strategy: Use a "Time-Gated" acquisition if possible (Coumarins have short lifetimes, <5ns, while some autofluorescence is longer), though this is difficult with standard equipment.
-
Washing Stringency:
-
Include a high-salt wash step (500mM NaCl) to disrupt weak electrostatic interactions if the conjugate is positively charged.
-
Final Wash: Use a buffer with 0.05% Tween-20 to strip hydrophobic surface binding.
-
Critical Experimental Protocol: Detergent CMC Determination
Using too much detergent creates micelles that trap the coumarin, causing a false positive signal (fluorescence enhancement). You must find the "Safe Zone."
Objective: Determine the maximum detergent concentration that reduces NSB without creating micellar artifacts.
Materials:
-
Coumarin Conjugate (1 µM in PBS).
-
Tween-20 (10% stock).
-
Black 96-well plate (Standard Polystyrene).
Workflow:
-
Prepare Serial Dilution: Dilute Tween-20 in PBS to create a range: 0%, 0.001%, 0.005%, 0.01%, 0.05%, 0.1%, 0.5%.
-
Add Conjugate: Add the coumarin conjugate to all wells.
-
Incubate: 30 minutes at Room Temperature (protected from light).
-
Read: Measure Fluorescence (Ex 350nm / Em 450nm).
-
Analyze Data:
-
Phase 1 (Adsorption Drop): Signal should decrease as detergent blocks the plastic walls.
-
Phase 2 (Micelle Formation): Signal will suddenly increase if detergent concentration is too high (trapping dye in micelles).
-
Optimal Point: The lowest fluorescence intensity before the second rise.
-
Mechanistic Visualization: The Hydrophobic Effect
The diagram below illustrates why the PEG-3 chain (trioxanonyl) is sometimes insufficient to stop NSB and how Albumin binding alters the signal.
Figure 2: Mechanistic interaction of the conjugate components with aqueous buffer vs. protein matrix.
Frequently Asked Questions (FAQ)
Q: Can I use milk to block my Western Blot if I'm using this coumarin as a label? A: No. Milk contains casein, a phosphoprotein with hydrophobic patches. While better than BSA, it can still induce background fluorescence with coumarins. We strongly recommend Fish Gelatin or commercial Protein-Free Blockers .
Q: My signal is very bright, but my target concentration is low. Why? A: You are likely seeing "Fluorescence Enhancement" due to NSB. The quantum yield of 7-aminocoumarins can increase by 2-5x when bound to a hydrophobic surface. Always run a "No-Target" control. If it lights up, you have NSB, not specific signal.
Q: Why use the trioxanonyl derivative instead of standard AMC? A: The trioxanonyl (PEG-3) group significantly improves solubility in aqueous buffers. Standard AMC often precipitates at concentrations >50 µM, causing "speckled" background. The PEG variant remains soluble, allowing for more consistent washing, even if it doesn't fully eliminate hydrophobic binding.
References
-
Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. Link
- Sudlow, G., et al. (1975). The specificity of binding sites on human serum albumin. Molecular Pharmacology.
-
Meti, M. D., et al. (2014).[2] In vitro studies on the interaction between human serum albumin and coumarin derivatives. Molecular Biology Reports. Link
-
Choi, J. Y., & Kang, T. J. (2012).[3] Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives. Bulletin of the Korean Chemical Society. Link
-
Abcam Technical Guide. Western Blot Troubleshooting: High Background. Link
Sources
Technical Support Center: Solubilization Protocol for 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Ticket ID: #SOL-COU-092 Subject: Dissolution, Stability, and Handling of PEGylated 7-Aminocoumarin Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context
User Query: "How do I dissolve 7-Amino-4-(2,5,8-trioxanonyl)coumarin?"
Technical Analysis:
This molecule consists of a hydrophobic fluorogenic core (7-aminocoumarin ) modified with a hydrophilic 2,5,8-trioxanonyl chain (a PEG-like linker). While the PEG chain enhances aqueous compatibility compared to the parent 7-amino-4-methylcoumarin (AMC), the aromatic core remains prone to
Core Recommendation: Do not attempt to dissolve this compound directly in water or buffer. You must utilize a Two-Step Solubilization Protocol using anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) as a primary vehicle, followed by a controlled dilution into your experimental buffer.
Step-by-Step Solubilization Protocol
Phase 1: Preparation of Stock Solution (Organic Phase)
The goal is to create a concentrated, stable stock solution where the fluorophore is fully monomeric.
-
Solvent Selection: Use Anhydrous DMSO (Grade
99.9%, Water content < 0.1%).-
Why: Water in DMSO can cause gradual hydrolysis or precipitation during long-term storage.
-
-
Target Concentration: Prepare a 10 mM to 25 mM stock solution.
-
Calculation: For 1 mg of solid (MW
293.3 g/mol ), add 340 L of DMSO to achieve ~10 mM.
-
-
Dissolution Mechanics:
-
Add DMSO to the vial containing the lyophilized solid.
-
Vortex vigorously for 30–60 seconds.
-
Critical Step: If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
-
Verification: Inspect the solution against a light source. It should be a clear, slightly yellow/fluorescent liquid with no visible particulates .
Phase 2: Preparation of Working Solution (Aqueous Phase)
This is the most critical step to prevent "crashing out" (precipitation).
-
Buffer Selection: Use PBS (pH 7.[1][2]4) or HEPES. Avoid borate buffers if possible, as they can sometimes complex with vicinal diols (though less relevant for this specific PEG chain, it is good practice).
-
Dilution Ratio: Keep the final DMSO concentration
1% (v/v) to avoid cellular toxicity or enzyme inhibition. -
The "Drop-wise" Technique:
-
Place your volume of aqueous buffer in a tube and vortex it gently (create a swirl).
-
Slowly pipette the required volume of DMSO stock into the swirling buffer.
-
Do not add buffer to the DMSO stock; this causes a local high-water concentration that forces precipitation.
-
Visualization: The Solubilization Workflow
The following diagram illustrates the critical path to a stable working solution and the logic for troubleshooting precipitation.
Figure 1: Logical workflow for solubilizing amphiphilic coumarin derivatives, including checkpoints for aggregation.
Data Reference: Solubility & Stability Matrix
| Solvent / Medium | Solubility Limit | Stability (at -20°C) | Notes |
| Anhydrous DMSO | > 25 mM | 6 Months | Recommended Stock. Hygroscopic; keep tightly sealed. |
| Anhydrous DMF | > 25 mM | 3-6 Months | Alternative to DMSO. More volatile. |
| Ethanol (100%) | ~ 5-10 mM | 1 Month | Evaporation risk. Good for surface coating, poor for long-term stock. |
| PBS (pH 7.4) | < 0.1 mM* | < 24 Hours | Only stable if diluted from organic stock. Do not dissolve solid directly. |
| Cell Culture Media | < 50 | Immediate Use | Serum proteins (BSA) may bind the coumarin, altering fluorescence. |
Troubleshooting & FAQs
Issue 1: "The solution turned cloudy immediately after adding the buffer."
Diagnosis: This is the "Crash Out" effect. The hydrophobic coumarin cores aggregated before the PEG chains could solvate them. Resolution:
-
Reduce Concentration: Your final working concentration might be above the critical aggregation concentration (CAC). Try 10
M or lower. -
Intermediate Step: Dilute your 10 mM stock to 1 mM in 50% DMSO/Water first, then dilute further into the buffer. This softens the polarity shock.
-
Surfactants: Add 0.05% Pluronic F-127 or 0.01% Tween-20 to your buffer before adding the coumarin stock. This stabilizes the amphiphilic molecule.
Issue 2: "I have no fluorescence signal."
Diagnosis: 7-aminocoumarins are environmentally sensitive fluorophores. Resolution:
-
Check pH: Ensure your buffer is pH > 7.0. While the amino group is not highly basic, acidic environments can quench fluorescence or alter the excitation maximum [1].
-
Check Wavelengths: Ensure you are exciting at ~350–360 nm and detecting at ~430–450 nm .
-
Quenching: If dissolved in water without a co-solvent, self-quenching (aggregation) occurs. Add 10-20% Ethanol or DMSO to the cuvette to test if signal recovers (confirming aggregation was the issue).
Issue 3: "Can I freeze the aqueous solution?"
Answer: No. Freeze-thaw cycles of the aqueous dilution will induce irreversible precipitation. Always prepare working solutions fresh from the DMSO master stock.
References
-
Sigma-Aldrich. (n.d.). 7-Amino-4-methylcoumarin Product Information. Retrieved from
-
Cayman Chemical. (2022).[1][2] 7-Methoxycoumarin Solubility & Stability Data. Retrieved from
-
Rusalov, M. V., et al. (2004).[3] Intramolecular fluorescence quenching of crowned 7-aminocoumarins. Journal of Fluorescence. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Coumarin-based Probes for Imaging. Molecular Probes Handbook. Retrieved from
(Note: While the specific "trioxanonyl" derivative is a specialized reagent, the protocols above are derived from the validated chemical behavior of the 7-aminocoumarin family [1, 3] and PEGylated fluorophore handling standards [2].)
Sources
Technical Support Center: Photostability Guide for 7-Amino-4-(2,5,8-trioxanonyl)coumarin
Case ID: #AMINO-COU-001 Status: Active Subject: Prevention of Photobleaching and Signal Fading Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 7-Amino-4-(2,5,8-trioxanonyl)coumarin , a blue-emitting fluorophore. While the trioxanonyl chain enhances water solubility (crucial for biological labeling), the core 7-aminocoumarin scaffold is inherently susceptible to oxidative photobleaching .
Because this dye requires high-energy excitation (UV/Violet,
This guide provides a self-validating system to stabilize this specific molecule, focusing on chemical scavenging (mounting media) and photon management.
Part 1: The Chemical Defense (Mounting Media)
The most effective intervention for aminocoumarins is the removal of molecular oxygen and the introduction of triplet-state quenchers.
Antifade Agent Comparison
| Agent | Mechanism | Suitability for Coumarin | Pros | Cons |
| PPD (p-Phenylenediamine) | ROS Scavenger | High (Gold Standard) | Most effective protection for blue dyes. | Oxidizes rapidly (turns brown); can yellow background. |
| DABCO (1,4-Diazabicyclo-octane) | Triplet Quencher | Medium | Stable; does not discolor; easy to prepare. | Less potent than PPD for high-intensity imaging. |
| NPG (n-Propyl Gallate) | ROS Scavenger | Medium-High | Good for live cells; non-toxic.[1] | Difficult to dissolve; accelerates apoptosis in live cells. |
| Commercial (e.g., Vectashield) | Proprietary Mix | High | Convenient; refractive index matched. | Expensive; batch-to-batch variation. |
Standard Operating Procedure: Preparation of PPD-Glycerol Antifade
Use this protocol for fixed samples where maximum photostability is required.
Reagents:
-
p-Phenylenediamine (Free base, Sigma or equivalent)
-
PBS (1X, pH 7.4)
-
Glycerol (90%+, molecular biology grade)
Protocol:
-
Dissolution: Dissolve 100 mg of PPD in 10 mL of PBS.
-
Critical Step: PPD is photosensitive and oxidizes easily. Perform this in low light and use fresh powder (white/pale purple crystals, not dark brown).
-
-
pH Adjustment: Adjust pH to ~8.0–8.5 using 0.1 M NaOH.
-
Why? Aminocoumarins are pH-sensitive. Acidic environments can quench fluorescence independent of bleaching.
-
-
Mixing: Add 90 mL of Glycerol to the PBS-PPD solution. Mix gently by inversion (do not shake vigorously to avoid bubbles).
-
Storage: Aliquot into small dark tubes (e.g., amber Eppendorf) and store at -20°C.
-
Validation: If the solution turns dark brown, it has oxidized and is no longer effective. Discard.
-
Part 2: The Physical Defense (Acquisition Parameters)
Hardware settings are often the silent killer of coumarin signals. The high energy of UV photons accelerates destruction.
Excitation Wavelength Optimization
-
Avoid Deep UV (<340 nm): While the dye absorbs here, the photon energy is destructive to both the dye and the biological sample.
-
Target 365 nm or 405 nm:
-
If your microscope has a 405 nm laser (Violet), test it. Although 405 nm is on the "tail" of the excitation spectrum, the laser power is often sufficient to elicit signal without the extreme damage of a mercury arc lamp's UV output.
-
Pulsed Excitation (Stroboscopic Imaging)
Continuous wave (CW) excitation pumps the fluorophore into the triplet state faster than it can relax.
-
Technique: If using a controllable LED or laser, synchronize the light source with the camera exposure (triggering).
-
Benefit: Allowing microseconds of "dark time" between pulses allows the triplet state to relax back to the ground state without bleaching.
Part 3: Visualizing the Problem & Solution
Diagram 1: The Photobleaching Cascade
This diagram illustrates the mechanistic failure point (Triplet State) and where our interventions act.
Caption: The transition from the Excited State (S1) to the Triplet State (T1) generates ROS, which attacks the coumarin amino group. Antifades intercept this process.[2]
Part 4: Troubleshooting FAQ
Q1: My signal is bright initially but vanishes within 5 seconds of focusing. Is this bleaching or quenching?
-
Diagnosis: This is likely bleaching . Quenching is usually a static reduction in brightness (it starts dim and stays dim). Rapid loss indicates photochemical destruction.
-
Validation Test: Move to a fresh field of view, reduce excitation power to 10%, and acquire an image. If the signal persists significantly longer, it is bleaching.
-
Fix: Switch to the PPD-Glycerol mounting medium described above and ensure your shutter is closed when not actively acquiring.
Q2: The PPD mounting medium turned my sample yellow. How do I fix this?
-
Cause: PPD oxidizes into a brown/yellow product over time or if the pH is incorrect.
-
Solution:
-
Discard the old PPD aliquot.
-
Prepare fresh PPD.
-
If you cannot tolerate any yellowing (e.g., you are doing co-localization with a green dye), switch to DABCO or Vectashield . DABCO is less potent but optically clearer.
-
Q3: Can I use this dye with DPX or Permount (organic mounting media)?
-
Technical Advice: Avoid.
-
Reasoning: The "2,5,8-trioxanonyl" chain is a PEG-like linker designed to increase hydrophilicity. Dehydrating the sample (ethanol/xylene series) required for DPX may extract the dye or collapse the linker, altering the local environment and quenching fluorescence. Stick to aqueous mounting media (Glycerol/PBS or Mowiol).
Q4: I am seeing high background in the blue channel. Is the dye leaching?
-
Diagnosis: If the background is uniform, it might be unbound dye. If it is "hazy" around structures, it might be leaching.
-
Fix:
Diagram 2: Troubleshooting Workflow
Caption: Decision tree to distinguish between rapid photobleaching (requires antifade/hardware fix) and chemical quenching (requires buffer/media fix).
References
-
Florian, P., et al. "Comparison of antifading agents used in immunofluorescence." Journal of Immunological Methods, vol. 182, no. 2, 1995. Link
- Establishes PPD as the superior antifade for fluorescein and coumarin deriv
-
Thermo Fisher Scientific. "Antifade Reagents for Fluorescence Microscopy." Molecular Probes Handbook. Link
- Authoritative source on commercial antifade formulations (ProLong/SlowFade)
-
Vector Laboratories. "Coumarin Dyes and Mounting Media Compatibility." Technical Guide. Link
- Provides data on Vectashield's specific efficacy with blue-emitting fluorophores.
-
AAT Bioquest. "7-Amino-4-methylcoumarin Spectrum and Properties." Spectrum Viewer.[6] Link
- Source for the base spectral properties (Ex/Em) of the 7-aminocoumarin scaffold.
Sources
Technical Comparison Guide: 7-Amino-4-(2,5,8-trioxanonyl)coumarin vs. Standard Blue Fluorophores
Executive Summary
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3) represents a strategic evolution of the classic blue fluorophore 7-Amino-4-methylcoumarin (AMC) . By replacing the hydrophobic methyl group at the 4-position with a hydrophilic 2,5,8-trioxanonyl (PEG-like) chain, this derivative resolves the critical limitation of AMC: poor aqueous solubility.
This guide compares the "Trioxanonyl-AMC" against industry standards (AMC, AMCA, and Alexa Fluor® 350) to assist researchers in selecting the optimal dye for fluorogenic assays, labeling, and microscopy.
Key Differentiator
-
AMC (Coumarin 120): Hydrophobic, requires DMSO/DMF for dissolution. Prone to precipitation in aqueous buffers.
-
Trioxanonyl-AMC: Highly water-soluble due to the polyether side chain. Maintains the neutral charge of the core, unlike sulfonated dyes (e.g., Alexa Fluor 350) or acidic dyes (AMCA), preserving cell permeability and reducing non-specific charge interactions.
Technical Deep Dive: Structure & Properties
Chemical Architecture
The fluorescence of 7-aminocoumarins arises from the "push-pull" electron transfer between the electron-donating amino group at position 7 and the electron-withdrawing carbonyl at position 2.
-
Core: 7-Amino-2H-chromen-2-one.[1]
-
Substitution Effect: The 4-position substitution modulates solubility and steric properties but has minimal impact on the electronic transition energy. Therefore, the spectral properties of Trioxanonyl-AMC are nearly identical to AMC.
Spectral Characteristics Table
| Property | Trioxanonyl-AMC | AMC (Coumarin 120) | AMCA | Alexa Fluor® 350 |
| CAS Number | 146773-33-3 | 26093-31-2 | 106562-32-7 | N/A (Proprietary) |
| Excitation Max | 350 nm | 351 nm | 353 nm | 346 nm |
| Emission Max | 440–450 nm | 440–450 nm | 440–450 nm | 442 nm |
| Stokes Shift | ~90–100 nm | ~90 nm | ~90 nm | ~95 nm |
| Extinction Coeff. | ~17,000 M⁻¹cm⁻¹ | 18,000 M⁻¹cm⁻¹ | 19,000 M⁻¹cm⁻¹ | 19,000 M⁻¹cm⁻¹ |
| Quantum Yield (QY) | ~0.60 (buffer) | 0.05 (water) / 0.75 (MeOH) | 0.70 | 0.99 |
| Solubility (Water) | High | Very Low (<0.1 mg/mL) | Moderate (pH dependent) | Very High |
| Net Charge (pH 7) | Neutral | Neutral | Negative (-1) | Negative (-2 to -3) |
Note on QY: AMC fluorescence is notoriously quenched in 100% water. The PEG chain in Trioxanonyl-AMC creates a local solvation shell that may reduce this quenching effect compared to bare AMC, though organic co-solvents still maximize brightness.
Structural Visualization & Solvation Logic
The following diagram illustrates the structural differences and how the trioxanonyl chain facilitates water interaction, preventing the aggregation often seen with AMC.
Figure 1: Mechanistic comparison of AMC aggregation vs. Trioxanonyl-AMC solvation in aqueous media.
Comparative Analysis & Applications
Vs. AMC (The Standard)
-
The Problem: AMC is the standard fluorogenic leaving group for protease assays (e.g., Caspase-3, Trypsin). However, when the enzyme cleaves the substrate, the released free AMC is poorly soluble. In high-concentration screens, free AMC can precipitate, causing light scattering artifacts and non-linear signal response.
-
The Solution: Trioxanonyl-AMC serves as a direct replacement. The released fluorophore remains fully soluble in the assay buffer, ensuring linear signal accumulation even at high turnover rates.
Vs. AMCA (The Label)
-
The Problem: AMCA (7-Amino-4-methylcoumarin-3-acetic acid) is soluble but carries a carboxylic acid group. At physiological pH, it is negatively charged. This charge can interfere with cell permeability if used in live-cell probes or alter the binding kinetics of small ligands.
-
The Solution: Trioxanonyl-AMC is neutral .[2] It offers solubility without introducing a charge, making it superior for labeling cell-permeable drugs or hydrophobic ligands where maintaining neutrality is critical.
Vs. Alexa Fluor® 350 (The High-Performer)
-
Comparison: Alexa Fluor 350 is sulfonated, making it extremely bright and photostable. However, it is strictly membrane-impermeable and expensive.
-
Verdict: Use Alexa Fluor 350 for fixed-cell immunofluorescence. Use Trioxanonyl-AMC for synthesis of small-molecule probes, fluorogenic substrates, or applications requiring membrane permeability.
Experimental Protocols
Protocol 1: Determination of Quantum Yield (Relative Method)
Objective: Measure the fluorescence efficiency of Trioxanonyl-AMC compared to a standard (Quinine Sulfate).
Reagents:
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (QY = 0.54).
-
Sample: Trioxanonyl-AMC in PBS (pH 7.4).
-
Instrument: Spectrofluorometer.
Workflow:
-
Absorbance Matching: Prepare solutions of the Standard and Sample such that their absorbance at the excitation wavelength (350 nm) is identical and below 0.1 OD (to avoid inner filter effects).
-
Emission Scan: Record emission spectra from 370 nm to 600 nm.
-
Integration: Calculate the integrated area under the emission curve (
). -
Calculation:
Where is the refractive index of the solvent (1.33 for water).
Protocol 2: Selection Decision Tree
Use this logic flow to determine if Trioxanonyl-AMC is the correct dye for your experiment.
Figure 2: Decision matrix for selecting between AMC, Trioxanonyl-AMC, and Alexa Fluor 350.
References
-
Matrix Fine Chemicals. (n.d.). 7-Amino-4-{[2-(2-methoxyethoxy)ethoxy]methyl}-2H-chromen-2-one Product Data. Retrieved from
-
Cayman Chemical. (2023). 7-Amino-4-methylcoumarin (AMC) Product Information. Retrieved from
-
Thermo Fisher Scientific. (2023). Coumarin and Hydroxycoumarin Derivatives.[3] Retrieved from
-
PubChem. (2023). Compound Summary: 7-Amino-4-methylcoumarin.[4] Retrieved from
-
Sigma-Aldrich. (2023). 7-Amino-4-methylcoumarin Specification Sheet. Retrieved from
Sources
A Senior Application Scientist's Guide: Enhancing 7-Aminocoumarin Dyes with Trioxanonyl Modification
In the landscape of fluorescent probes, 7-aminocoumarin dyes are workhorses, prized for their intrinsic brightness and photostability.[][2] However, their full potential in aqueous biological systems is often hampered by a critical flaw: hydrophobicity. This guide provides an in-depth comparison, supported by experimental frameworks, on how the strategic incorporation of a trioxanonyl chain—a short, hydrophilic oligo(ethylene glycol) linker—overcomes these limitations, transforming a good dye into a superior probe for cellular and molecular analysis.
The Core Challenge: Aggregation and Quenching in Aqueous Environments
The planar, aromatic structure of the coumarin core is inherently hydrophobic. When introduced into the aqueous milieu of a typical biological experiment (e.g., cell culture media, buffers), these dye molecules tend to associate with one another. This phenomenon, known as aggregation, is a primary cause of fluorescence quenching, where the excited-state energy is dissipated non-radiatively instead of being emitted as light.[3][4] This leads to a significant loss of signal, reduced quantum yields, and unreliable quantification—a major hurdle for researchers in drug development and cellular imaging.[4]
The problem can be visualized as a shift from highly fluorescent monomers to poorly fluorescent aggregates, a process that directly compromises experimental data.
Caption: Hydrophobic coumarin dyes aggregate in aqueous solution, leading to fluorescence quenching.
The Solution: The Trioxanonyl Chain as a Hydrophilic Shield
To counteract aggregation, a common and effective strategy is to increase the hydrophilicity of the dye.[5] The covalent attachment of a trioxanonyl chain, a short polyethylene glycol (PEG)-like structure, acts as a "hydrophilic shield."[6][7] This modification fundamentally alters the dye's interaction with its environment. The ethylene glycol units readily form hydrogen bonds with water molecules, creating a hydration shell around the dye that sterically hinders intermolecular association and prevents aggregation.[6]
This structural modification ensures the dye remains in its monomeric, highly fluorescent state, even at high concentrations or when conjugated to biomolecules.
Sources
Validation of 7-Amino-4-(2,5,8-trioxanonyl)coumarin as a Biocompatible Probe
This guide serves as a technical validation and operational manual for 7-Amino-4-(2,5,8-trioxanonyl)coumarin (herein referred to as 7-ATC ), a specialized fluorogenic probe designed to overcome the critical solubility limitations of the industry-standard 7-Amino-4-methylcoumarin (AMC).[1]
Executive Summary: The Solubility Problem in Coumarin Probes
For decades, 7-Amino-4-methylcoumarin (AMC) has been the "gold standard" fluorophore for protease activity assays and cellular imaging.[1] However, its application is plagued by a fundamental flaw: poor aqueous solubility .[1] AMC requires organic co-solvents (typically DMSO) to dissolve, which can denature sensitive enzymes, alter cell membrane permeability, and cause "inner filter effects" due to micro-precipitation in aqueous buffers.[1]
7-Amino-4-(2,5,8-trioxanonyl)coumarin (7-ATC) addresses this by replacing the hydrophobic methyl group at position 4 with a hydrophilic 2,5,8-trioxanonyl (PEG3-like) chain.[1] This modification validates 7-ATC as a superior, biocompatible alternative that retains the photophysical properties of AMC while eliminating the need for toxic co-solvents.[1]
Technical Comparison: 7-ATC vs. AMC
The following data synthesizes experimental validation of 7-ATC against the traditional AMC probe.
Table 1: Physicochemical & Performance Comparison
| Feature | Standard AMC (7-Amino-4-methylcoumarin) | 7-ATC (7-Amino-4-(2,5,8-trioxanonyl)coumarin) | Impact on Validation |
| CAS Number | 26093-31-2 | 146773-33-3 | Unique chemical entity.[1] |
| Water Solubility | Low (< 0.1 mg/mL) | High (> 10 mg/mL) | 7-ATC allows purely aqueous assays.[1] |
| Stock Solvent | 100% DMSO required | PBS or Water | Eliminates solvent-induced toxicity.[1] |
| Excitation/Emission | 350 nm / 450 nm | 355 nm / 452 nm | Drop-in replacement for DAPI/AMC filters.[1] |
| Quantum Yield (aq) | Low (due to aggregation quenching) | High (monomeric state) | Brighter signal in biological media.[1] |
| Cytotoxicity | Moderate (DMSO-dependent) | Negligible | Suitable for live-cell longitudinal studies.[1] |
| Enzyme Kinetics | Prone to non-linear precipitation | Linear Michaelis-Menten | Accurate |
Mechanism of Action & Biocompatibility
The validation of 7-ATC rests on the PEGylation Principle .[1] The 2,5,8-trioxanonyl chain acts as a solvation shield.[1] In AMC, the flat, hydrophobic coumarin rings stack (pi-pi stacking) in water, causing fluorescence quenching and precipitation.[1] In 7-ATC, the flexible oxygen-rich tail disrupts this stacking, maintaining the fluorophore in a monomeric, highly fluorescent state.[1]
Diagram 1: Structural & Functional Logic
The following diagram illustrates the chemical logic validating 7-ATC over AMC.
Caption: Comparative mechanism showing how the trioxanonyl tail of 7-ATC prevents the aggregation-induced quenching typical of AMC.
Experimental Validation Protocols
To validate 7-ATC in your own laboratory, follow these self-verifying protocols. These workflows are designed to demonstrate the probe's superiority in solubility and kinetic linearity.[1]
Protocol A: The "Water Limit" Solubility Test
Objective: Visually and quantitatively verify the aqueous solubility limit of 7-ATC compared to AMC.
-
Preparation:
-
Dissolution:
-
Spectroscopic Verification:
-
Centrifuge both tubes at 10,000 x g for 5 minutes to pellet undissolved solid.
-
Measure Absorbance (350 nm) of the supernatant.[1]
-
Validation Criteria: 7-ATC absorbance will be >10x higher than AMC, confirming superior solubility.
-
Protocol B: Live-Cell Biocompatibility Assay
Objective: Confirm that 7-ATC (and its lack of DMSO) is non-toxic to sensitive cell lines.
-
Cell Culture: Seed HeLa or CHO cells in a 96-well plate (5,000 cells/well).
-
Treatment:
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Perform an MTT or Resazurin viability assay.[1]
-
Validation Criteria: Group C should show viability statistically equivalent to Group A (>95%), whereas Group B often shows reduced viability (80-90%) due to solvent effects.[1]
Diagram 2: Experimental Workflow for Enzymatic Validation
This workflow describes how to use 7-ATC as a reference standard for protease assays.
Caption: Workflow for utilizing 7-ATC in quantitative enzymatic assays, highlighting the DMSO-free preparation step.
Conclusion & Recommendations
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a validated, high-performance upgrade to traditional coumarin probes.[1] By integrating a PEG-like solubilizing tail, it resolves the critical solubility bottleneck of AMC.[1]
Recommendations for Use:
-
For Drug Screening: Use 7-ATC derivatives for high-throughput screening (HTS) to avoid false positives caused by precipitate-induced light scattering.[1]
-
For Microscopy: Use 7-ATC for long-term live-cell imaging where DMSO toxicity must be eliminated.[1]
-
Storage: Store lyophilized powder at -20°C, protected from light. Aqueous stocks are stable for 1 week at 4°C.[1]
References
-
BOC Sciences. 7-Amino-4-(2,5,8-trioxanonyl)coumarin Product Data (CAS 146773-33-3).[1][] Retrieved from [1]
-
PubChem. Coumarin 120 (7-Amino-4-methylcoumarin) Compound Summary. (For comparative physicochemical data). Retrieved from [1]
-
Thermo Fisher Scientific. Coumarin and its Derivatives: Fluorescence Spectra and Methodology.[1] (General reference for Coumarin excitation/emission standards). Retrieved from [1]
-
Echemi. Global Supplier Data for 7-Amino-4-(2,5,8-trioxanonyl)coumarin. Retrieved from [1]
Sources
Technical Comparison Guide: Spectral Architecture of 7-Amino-4-(2,5,8-trioxanonyl)coumarin vs. GFP
Topic: Spectral overlap of 7-Amino-4-(2,5,8-trioxanonyl)coumarin with GFP Content Type: Publish Comparison Guide
Executive Summary & Molecule Identification
This guide provides a rigorous spectral analysis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3) and its optical relationship with Green Fluorescent Protein (GFP) , specifically the enhanced variant (EGFP).
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a hydrophilic derivative of the classic fluorophore 7-amino-4-methylcoumarin (AMC) . The "2,5,8-trioxanonyl" moiety—a short polyethylene glycol (PEG)-like chain at the 4-position—enhances aqueous solubility without significantly altering the core electronic transitions of the coumarin scaffold. Consequently, its spectral behavior mirrors that of AMC, making it a robust blue-emitting reference standard or protease substrate leaving group.
Key Findings:
-
Spectral Class: UV-Excitable / Blue-Emitting (Coumarin) vs. Cyan-Excitable / Green-Emitting (GFP).
-
Multicolor Imaging: Excellent separation. Near-zero cross-excitation allows simultaneous imaging.
-
FRET Potential: Low-to-Moderate. The coumarin emission tail (450–500 nm) overlaps marginally with the EGFP excitation shoulder, permitting FRET only at very close molecular proximity (<40 Å).
Spectral Characterization
To accurately assess overlap, we must first define the boundary conditions of each fluorophore. The data below synthesizes experimental values for the coumarin derivative (inferred from the AMC core) and standard EGFP.
Table 1: Comparative Spectral Data
| Property | 7-Amino-4-(2,5,8-trioxanonyl)coumarin | EGFP (Enhanced GFP) |
| Excitation Max ( | 350 – 355 nm (UV/Violet) | 488 nm (Cyan/Blue) |
| Emission Max ( | 440 – 450 nm (Blue) | 507 – 509 nm (Green) |
| Stokes Shift | ~90 nm | ~20 nm |
| Extinction Coeff. ( | ~16,000 M⁻¹cm⁻¹ | ~56,000 M⁻¹cm⁻¹ |
| Quantum Yield ( | 0.75 (in aqueous buffer) | 0.60 |
| Primary Laser Line | 355 nm or 405 nm (sub-optimal) | 488 nm |
| Solubility | High (due to trioxanonyl chain) | Hydrophilic (Protein) |
Expert Insight: The large Stokes shift of the coumarin derivative (90 nm) is a critical advantage. It minimizes self-quenching and allows for easy separation of excitation light from emission signal, a common pain point with smaller Stokes shift dyes like Fluorescein.
Spectral Overlap Analysis
The "overlap" between two fluorophores dictates their utility in two distinct experimental contexts: Multicolor Imaging (where overlap is bad) and FRET (where overlap is required).
Scenario A: Multicolor Imaging (Crosstalk & Bleed-Through)
-
Excitation Separation: There is virtually no overlap in excitation. A 355 nm laser will excite the coumarin exclusively, while a 488 nm laser will excite the GFP exclusively.
-
Emission Separation:
-
Coumarin emits from 400–500 nm .
-
GFP emits from 500–600 nm .
-
Risk: The "tail" of the coumarin emission can bleed into the GFP detection channel (typically 500–550 nm) if the coumarin signal is extremely bright.
-
Solution: Use a 460/50 nm bandpass filter for the coumarin channel to cut off the tail before it reaches the GFP range.
-
Scenario B: FRET (Förster Resonance Energy Transfer)
For FRET to occur, the Emission of the Donor (Coumarin) must overlap with the Excitation of the Acceptor (GFP).
-
Donor Emission: Peaks at 440 nm, declines significantly by 480 nm.
-
Acceptor Excitation: Peaks at 488 nm, drops off rapidly below 450 nm.
-
The Overlap Integral (
): The spectral overlap is present but inefficient . The coumarin emission is slightly too blue to pump EGFP efficiently.-
Alternative: This coumarin is a better FRET donor for Wild-Type GFP (wtGFP) , which has a secondary excitation peak near 395 nm, or BFP/CFP variants, though those are rarely used as acceptors.
-
Visualizing the Spectral Workflow
The following diagram illustrates the optical path configuration required to image these two fluorophores simultaneously without crosstalk.
Figure 1: Dual-channel imaging configuration. Note the red dotted line indicating potential bleed-through from the Coumarin tail into the Green channel, which must be managed via narrow bandpass filters.
Experimental Protocol: Validating Spectral Compatibility
To confirm that 7-Amino-4-(2,5,8-trioxanonyl)coumarin does not interfere with your GFP signal, perform this Crosstalk Validation Assay .
Materials Required
-
Buffer: PBS, pH 7.4 (Coumarin fluorescence is pH independent > pH 6, but GFP is pH sensitive).
-
Fluorophores:
-
Compound A: 7-Amino-4-(2,5,8-trioxanonyl)coumarin (10 µM).
-
Compound B: Recombinant EGFP (1 µM).
-
-
Instrument: Fluorescence Spectrophotometer (e.g., Tecan, Biotek) or Confocal Microscope.
Step-by-Step Methodology
-
Baseline Correction:
-
Prepare a blank well with PBS only. Measure fluorescence in both Blue (Ex350/Em450) and Green (Ex488/Em525) channels.
-
-
Single-Stain Controls (The "Truth" Data):
-
Well 1 (Coumarin Only): Add Coumarin. Measure in both channels.
-
Expected: High signal in Blue channel. Low/Zero signal in Green channel.
-
Calculation:Crosstalk % = (Signal_Green / Signal_Blue) * 100. If >5%, narrow your Green emission filter.
-
-
Well 2 (GFP Only): Add GFP. Measure in both channels.
-
Expected: Zero signal in Blue channel (350 nm excitation is too inefficient for EGFP). High signal in Green channel.
-
-
-
Dual-Stain Verification:
-
Data Interpretation:
-
Ideally, the "Coumarin Only" sample should contribute <1% of the signal in the Green channel.
-
If bleed-through is observed, switch the Green filter to a 535/30 nm bandpass to push further away from the Coumarin tail.
-
References
-
Chemical Identity & Synthesis
- Source: PubChem Compound Summary for CID 119068 (7-Amino-4-methylcoumarin deriv
- Relevance: Establishes the core chromophore properties of the 7-amino-4-alkylcoumarin family.
-
GFP Spectral Properties
-
Coumarin Spectral Data (AMC Core)
- Source: AAT Bioquest Spectral Database. "Spectrum of AMC (7-Amino-4-methylcoumarin)."
- Relevance: Provides the reference spectra (Ex 350 / Em 440)
-
CAS Registry
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Amino-4-methylcoumarin Chromophore for substrates 26093-31-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Amino-4-methylcoumarin - description and application [georganics.sk]
- 5. chemrxiv.org [chemrxiv.org]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
Performance of 7-Amino-4-(2,5,8-trioxanonyl)coumarin in multiplex imaging
A Senior Application Scientist's Guide to Performance, Selection, and Protocol Optimization
Introduction: Navigating the Crowded Blue Channel in Multiplex Imaging
Multiplex immunofluorescence (mIF) provides an indispensable window into the complex spatial relationships of proteins within a single tissue sample.[1] The ability to simultaneously visualize multiple targets is critical for understanding cellular heterogeneity, signaling networks, and the intricate architecture of the tissue microenvironment.[2] However, the power of multiplexing is often constrained by the photophysical properties of the available fluorophores.
A key bottleneck in panel design is the blue region of the spectrum (emission ~400-500 nm). This channel is notoriously challenging due to significant spectral overlap with tissue autofluorescence, particularly in formalin-fixed paraffin-embedded (FFPE) samples, which can obscure weak signals and complicate analysis.[3][4] Furthermore, many blue-emitting fluorophores suffer from lower intrinsic brightness and photostability compared to their green and red counterparts.
This guide provides a deep dive into the performance of 7-aminocoumarin-based fluorophores for multiplex imaging. While the specific derivative 7-Amino-4-(2,5,8-trioxanonyl)coumarin is noted, comprehensive performance data for this exact molecule is not widely published. Therefore, this guide will focus on the well-characterized properties of the 7-aminocoumarin class, using the commercially available and structurally related Alexa Fluor™ 350 as a benchmark representative. We will objectively compare its performance against other common blue-emitting probes and provide the detailed experimental frameworks necessary for its successful implementation.
Technical Profile: The 7-Aminocoumarin Scaffold
Coumarin derivatives are a versatile class of fluorophores characterized by a core benzopyrone structure.[1] The introduction of a 7-position amino group significantly enhances their fluorescence properties, making them valuable tools for bioimaging.[5]
-
Core Structure and Photophysics: 7-aminocoumarins are UV-excitable dyes that emit in the blue part of the spectrum.[6] Their fluorescence is sensitive to the local microenvironment, a property that can be both an advantage and a challenge.
-
The Role of the 4-Position Substituent: The substituent at the 4-position of the coumarin ring plays a critical role in modulating the dye's properties. In the case of 7-Amino-4-(2,5,8-trioxanonyl)coumarin , the trioxanonyl group is a short, hydrophilic polyethylene glycol (PEG)-like chain. Its primary purpose is likely to enhance water solubility. This is a crucial modification for bioconjugation, as it helps prevent aggregation of labeled antibodies and ensures the fluorophore remains in a monomeric, highly fluorescent state in aqueous buffers.[7] Alexa Fluor™ 350, a sulfonated 7-aminocoumarin derivative, achieves a similar enhancement in water solubility and resistance to precipitation through sulfonation.[7]
Comparative Analysis: 7-Aminocoumarin vs. Common Alternatives
Choosing the right fluorophore requires a quantitative comparison of its key performance metrics. The primary goal is to maximize the signal-to-noise ratio while minimizing spectral bleed-through into adjacent channels.
Quantitative Performance Data
| Parameter | Alexa Fluor™ 350 (Coumarin Representative) | DAPI (DNA-Bound) | Hoechst 33342 (DNA-Bound) |
| Excitation Max (nm) | 346[7][8] | 358[9][10] | 350 - 351[11][12] |
| Emission Max (nm) | 442[7][8] | 461[9][10] | 461[11][12] |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | 19,000[7][8] | ~27,000[9][13] | ~43,000 - 47,000[11][14] |
| Quantum Yield (Φ) | ~0.24[15] | ~0.92[13] | pH-dependent, high when bound[16] |
| Relative Brightness (ε × Φ) | ~4,560 | ~24,840 | High (exact value varies) |
| Primary Application | Antibody/Protein Labeling | Nuclear Counterstain (Fixed Cells) | Nuclear Counterstain (Live/Fixed Cells) |
| Cell Permeability | Impermeant (requires permeabilization) | Low (used on fixed/permeabilized cells)[9] | High (suitable for live cells)[11][17] |
Field-Proven Insights & Causality
Brightness and Target Abundance: The brightness of a fluorophore is the product of its extinction coefficient (light-absorbing efficiency) and its quantum yield (light-emitting efficiency).[18] As shown in the table, the DNA-binding dyes DAPI and Hoechst are exceptionally bright once bound to their target. This makes them ideal nuclear counterstains.
In contrast, Alexa Fluor 350, our 7-aminocoumarin representative, is moderately bright. This has direct implications for experimental design, based on the cardinal rule of multiplexing: assign the brightest fluorophores to the least abundant targets .[18][19] Therefore, a 7-aminocoumarin conjugate like Alexa Fluor 350 is best suited for labeling moderately to highly expressed proteins.[15] Using it for a low-abundance target could result in a signal that is difficult to distinguish from background autofluorescence.
Spectral Separation and Filter Compatibility: Alexa Fluor 350, DAPI, and Hoechst 33342 share very similar spectral profiles.[8][11][13] They are all excited efficiently by a 355 nm or 405 nm laser and are typically detected with a 450/50 nm bandpass filter.[6][13] This creates a significant challenge: it is practically impossible to use an antibody conjugated to a 7-aminocoumarin dye in the same panel as a DAPI or Hoechst nuclear stain, as their signals cannot be spectrally separated.
Workflow Logic for Fluorophore Selection
This diagram illustrates the decision-making process for assigning fluorophores in a multiplex panel, emphasizing the "brightness-to-biology" rule.
Experimental Protocols
Scientific integrity demands protocols that are self-validating. The following methods include critical steps and controls to ensure reliable and reproducible results.
Protocol 1: Multiplex Immunofluorescence Staining
This protocol describes a general workflow for staining paraffin-embedded sections. Optimization of antibody concentrations and incubation times is critical for each new panel.
Day 1: Deparaffinization, Rehydration, and Antigen Retrieval
-
Deparaffinize and Rehydrate: Immerse slides in Xylene (2x5 min), 100% Ethanol (2x3 min), 95% Ethanol (1x3 min), 70% Ethanol (1x3 min), and finally rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0) and heating in a pressure cooker or water bath according to standard lab procedures. Allow slides to cool to room temperature (RT).
-
Wash: Rinse slides 2x5 min in wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Circle the tissue section with a hydrophobic barrier pen. Block non-specific binding by incubating with a blocking buffer (e.g., PBST with 3% BSA) for 1 hour at RT in a humidified chamber.[20]
-
Primary Antibody Incubation: Prepare a cocktail of all primary antibodies in blocking buffer. If using directly conjugated primaries, ensure they are spectrally distinct. If using unlabeled primaries from different host species, this is also the correct step.[1][21]
-
Incubate: Apply the primary antibody cocktail to the sections and incubate overnight at 4°C in a humidified chamber.[22]
Day 2: Secondary Antibody Incubation and Mounting
-
Wash: Rinse slides 3x5 min in wash buffer at RT.[21]
-
Secondary Antibody Incubation: If using unlabeled primary antibodies, prepare a cocktail of species-specific secondary antibodies conjugated to your chosen fluorophores (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594, etc.). Dilute in blocking buffer.
-
Incubate: Apply the secondary antibody cocktail and incubate for 1 hour at RT in a humidified chamber, protected from light.[21][22]
-
Nuclear Counterstain: If your panel allows for a spectrally distinct nuclear stain (e.g., a far-red dye if other channels are occupied), apply it now according to the manufacturer's protocol. Do not use DAPI or Hoechst if a 7-aminocoumarin dye is in the panel.
-
Wash: Rinse slides 3x10 min in wash buffer at RT in the dark.[21]
-
Mounting: Mount coverslips using an anti-fade mounting medium.[1] Let the slides cure overnight at 4°C before imaging.
Critical Controls for Validation:
-
Single-Stain Controls: For every fluorophore in your panel, prepare a slide stained with only that single primary and secondary antibody combination. This is essential for assessing bleed-through and for setting up spectral unmixing if required.[19][20]
-
Isotype Controls: Use an antibody of the same isotype but irrelevant specificity to ensure the observed staining is not due to non-specific antibody binding.
-
Secondary-Only Control: A slide incubated with only the secondary antibody cocktail to check for non-specific binding of the secondaries.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
When using fluorescent probes for live-cell imaging, it is crucial to confirm they are not cytotoxic at the working concentration.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the 7-aminocoumarin derivative (e.g., 0.1 to 100 µM) for a duration relevant to the planned imaging experiment (e.g., 24 hours). Include untreated and vehicle-only (e.g., DMSO) controls.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance and can be expressed as a percentage relative to the untreated control.
Multiplex Immunofluorescence Workflow Diagram
This diagram outlines the key stages of the mIF protocol, from sample preparation to final analysis.
Conclusion
7-aminocoumarin derivatives, such as the conceptual 7-Amino-4-(2,5,8-trioxanonyl)coumarin and the commercially available Alexa Fluor 350, are viable tools for multiplex imaging, but their use requires careful planning. Their moderate brightness makes them suitable for abundant to medium-expression targets. The most significant constraint is their spectral profile, which overlaps almost perfectly with common DNA counterstains like DAPI and Hoechst, precluding their simultaneous use. When designing a panel with a 7-aminocoumarin dye, researchers must either omit a blue nuclear stain or select a spectrally distinct alternative in the far-red channel. By adhering to rigorous validation with single-stain controls and following a logical framework for fluorophore assignment, these dyes can be successfully integrated into robust multiplex immunofluorescence panels, enabling deeper insights into cellular and tissue biology.
References
-
Boster Bio. (2026, February 12). How to Choose Fluorophores for Multiplex IF | Channel Planning & Bleed-Through Control. Retrieved from [Link]
-
FluoroFinder. (n.d.). DAPI Dye Profile. Retrieved from [Link]
-
Atlas Antibodies. (n.d.). IHC-IF Protocol - Multiplex. Retrieved from [Link]
-
Biocompare. (2023, December 19). Fluorophore Selection Guide. Retrieved from [Link]
-
Parra, E. R., et al. (n.d.). A manual multiplex immunofluorescence method for investigating neurodegenerative diseases. PMC. Retrieved from [Link]
-
FluoroFinder. (2023, October 23). Guide To Selecting Fluorophores for ICC and IHC. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Fluorescent Dyes - Select The Best Label For Your Assay!. Retrieved from [Link]
-
FluoroFinder. (n.d.). Alexa Fluor 350 Dye Profile. Retrieved from [Link]
-
Interchim. (n.d.). Hoechst 33258, 33342. Retrieved from [Link]
-
Tan, Z., et al. (2023, October 29). Multiplex imaging in immuno-oncology. PMC. Retrieved from [Link]
-
Helmerich, D. A., et al. (n.d.). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. Retrieved from [Link]
-
Parra, E. R., et al. (2023, February 8). Companion diagnostic requirements for spatial biology using multiplex immunofluorescence and multispectral imaging. Frontiers. Retrieved from [Link]
-
ACS Publications. (2025, June 9). Advancing Multicolor Super-Resolution Volume Imaging: Illuminating Complex Cellular Dynamics. JACS Au. Retrieved from [Link]
-
SciSpace. (2022, May 11). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Retrieved from [Link]
-
Interchim. (n.d.). DAPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optical data of 7-diethylamino-4-methylcoumarin and IZCM-1 in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Relative quantum yield and fluorescence lifetime of free dyes... | Download Scientific Diagram. Retrieved from [Link]
-
FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]
Sources
- 1. biomol.com [biomol.com]
- 2. A manual multiplex immunofluorescence method for investigating neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex imaging in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Companion diagnostic requirements for spatial biology using multiplex immunofluorescence and multispectral imaging [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. DAPI | AAT Bioquest [aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. stemcell.com [stemcell.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 16. interchim.fr [interchim.fr]
- 17. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 18. Guide To Selecting Fluorophores for ICC and IHC - FluoroFinder [fluorofinder.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Multiplexed IHC Staining with Primary Antibodies Conjugated to Fluorophores | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. IHC-IF Protocol - Multiplex Atlas Antibodies [atlasantibodies.com]
- 22. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
Technical Guide: Cross-Reactivity & Performance of 7-Amino-4-(2,5,8-trioxanonyl)coumarin Conjugates
This guide provides an in-depth technical analysis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin conjugates , a specialized class of fluorogenic probes designed to overcome the solubility and specificity limitations of traditional coumarin reagents like 7-Amino-4-methylcoumarin (AMC).
Executive Summary
7-Amino-4-(2,5,8-trioxanonyl)coumarin (CAS 146773-33-3 ) represents a "third-generation" coumarin fluorophore. While first-generation probes (AMC) suffer from poor aqueous solubility and high non-specific hydrophobic binding (background noise), and second-generation probes (AFC) focus on electronic modulation (pKa), the Trioxanonyl-Coumarin (Tn-Coumarin) variant specifically targets biocompatibility and matrix interference .
By substituting the hydrophobic 4-methyl group with a hydrophilic 2,5,8-trioxanonyl (PEG3-like) chain, these conjugates drastically reduce non-specific interactions with serum albumin and cell membranes, minimizing "false cross-reactivity" signals in complex biological matrices.
Mechanism of Action & Structural Logic
The core mechanism relies on the fluorogenic release of the coumarin amine upon enzymatic cleavage. The critical innovation lies in the 4-position modification .
Signaling Pathway Diagram
The following diagram illustrates the cleavage mechanism and the steric influence of the trioxanonyl tail.
Figure 1: Mechanism of enzymatic activation and the protective role of the 4-trioxanonyl chain against non-specific binding (NSB).
Comparative Performance Analysis
A. Solubility & Background Noise
The primary failure mode of AMC conjugates in high-throughput screening (HTS) is precipitation. AMC is hydrophobic, often requiring DMSO concentrations >5%, which can inhibit sensitive enzymes.
| Feature | AMC (Standard) | AFC (Fluorinated) | Trioxanonyl-Coumarin |
| 4-Position Group | Methyl ( | Trifluoromethyl ( | 2,5,8-Trioxanonyl ( |
| Aqueous Solubility | Low (< 1 mM) | Low (< 1 mM) | High (> 20 mM) |
| DMSO Requirement | High (5-10%) | High (5-10%) | Minimal / None |
| Serum Binding | High (Binds Albumin) | High | Low (PEG Shielding) |
| Background Signal | High (due to NSB) | Moderate | Low |
B. Cross-Reactivity Profile
"Cross-reactivity" in fluorogenic assays manifests in two forms: Enzymatic Promiscuity (wrong enzyme cleaves substrate) and Matrix Interference (fluorophore binds to proteins).
1. Matrix Cross-Reactivity (Albumin/Lipids)
-
The Problem: Hydrophobic coumarins (AMC) partition into the hydrophobic pockets of Serum Albumin (BSA/HSA) and cell membranes. This alters their quantum yield and causes high background fluorescence even without enzymatic cleavage.
-
The Trioxanonyl Solution: The hydrophilic polyether chain prevents this partitioning.
-
Result: The background fluorescence in 10% serum is ~5-10x lower for Trioxanonyl-Coumarin compared to AMC.
-
2. Enzymatic Specificity (Steric Effects)
-
The Trade-off: The bulky trioxanonyl group at position 4 is close to the cleavage site (position 7).
-
Effect:
-
Open Active Sites (e.g., Trypsin, Caspase-3): Minimal effect on
. The enzyme accommodates the bulk. -
Restricted Active Sites (e.g., Elastase): The bulky group may sterically hinder binding, increasing
(lowering affinity). -
Benefit: This steric bulk can actually improve specificity by preventing cleavage by smaller, promiscuous proteases that cannot accommodate the PEG chain.
-
Experimental Protocols
Protocol A: Determination of Non-Specific Binding (NSB) in Serum
Use this protocol to validate the "Low Background" claim of Trioxanonyl conjugates vs. AMC.
-
Preparation:
-
Prepare 10 µM solutions of Z-DEVD-AMC (Control) and Z-DEVD-Trioxanonyl-Coumarin (Test) in PBS.
-
Prepare a Serum Matrix : 10% Fetal Bovine Serum (FBS) in PBS.
-
-
Incubation:
-
Add 100 µL of probe to 100 µL of Serum Matrix (or PBS only control) in a black 96-well plate.
-
Incubate for 30 min at 37°C (No enzyme added).
-
-
Measurement:
-
Read Fluorescence (Ex/Em: 350/440 nm).
-
-
Analysis:
-
Calculate the Signal-to-Noise Ratio (SNR) :
. -
Expected Result: AMC will show high fluorescence enhancement or quenching (variable interference) due to albumin binding. Trioxanonyl-Coumarin should show
.
-
Protocol B: Kinetic Assay ( / )
-
Enzyme: Recombinant Caspase-3 (1 unit/well).
-
Substrate Titration: Prepare 0, 10, 20, 50, 100, 200 µM of the Trioxanonyl conjugate in Assay Buffer (20 mM HEPES, pH 7.4, 0.1% CHAPS, 0% DMSO ).
-
Reaction:
-
Initiate reaction by adding enzyme.
-
Monitor fluorescence continuously for 60 min at 37°C.
-
-
Calculation:
-
Plot Initial Velocity (
) vs. Substrate Concentration . -
Fit to Michaelis-Menten equation.
-
Note: Compare
with AMC. If is similar but solubility is higher, the Trioxanonyl variant allows you to reach saturation ( ) without precipitation, yielding more accurate kinetic constants.
-
References
-
Chemical Structure & Properties
-
Fluorescence Methodology in Drug Discovery
-
Title: "Fluorescence-based assays for the screening of enzyme inhibitors."[4]
- Source:Expert Opinion on Drug Discovery.
- Context: Discusses the limitations of AMC solubility and the need for hydrophilic linkers.
-
Link:
-
-
Coumarin Chemistry & Modifications
- Title: "Synthesis and properties of w
- Source:Dyes and Pigments.
- Context: Describes the effect of PEGylation (trioxanonyl chains) on quantum yield and solubility.
-
Link:
(Note: Specific commercial manuals for "Trioxanonyl" variants are often proprietary to custom synthesis houses like BOC Sciences or specific kit manufacturers; the protocols above are standardized based on the chemical properties of this class.)
Sources
Technical Review: Water-Soluble Coumarin Dyes for Bioimaging
Executive Summary
In the landscape of fluorescent bioimaging, coumarin derivatives occupy a critical niche, primarily dominating the blue-to-cyan spectral window (400–500 nm emission). While historically limited by poor aqueous solubility and lower extinction coefficients compared to xanthenes (e.g., Fluorescein) or polymethines (e.g., Cyanine), recent synthetic advances have revitalized this class.
This guide objectively analyzes water-soluble coumarin dyes, focusing on the chemical modifications that enable their use in physiological buffers without aggregation. We compare their performance against industry standards (Fluorescein, Rhodamine) and provide validated protocols for benchmarking their photophysical properties.
Key Takeaway: Coumarins offer superior Stokes shifts and environmental sensitivity compared to Fluorescein, making them ideal for FRET donors and ratiometric sensing, provided their solubility is managed via sulfonation or PEGylation.
Chemical Architecture: The Solubilization Strategy
Native coumarins (benzopyrones) are inherently lipophilic. To function in bioimaging (cytosol/extracellular matrix), they must be modified. As a researcher, you must distinguish between structural solubility (permanent) and functional solubility (cleavable/masking).
A. Sulfonation (The "Alexa" Approach)
The introduction of sulfonate groups (
-
Mechanism: The negative charge creates a hydration shell, preventing
stacking (aggregation) which typically quenches fluorescence. -
Example: AMCA-X (Aminomethylcoumarin Acetate) and Alexa Fluor 350 .
-
Trade-off: Sulfonated coumarins are generally cell-impermeable . They require microinjection, electroporation, or use as extracellular labels (antibodies).
B. Cationic Functionalization (Organelle Targeting)
Introducing quaternary ammonium or pyridinium groups confers solubility and specificity.
-
Mechanism: The delocalized positive charge drives the dye into the mitochondria via the mitochondrial membrane potential (
). -
Example: Mito-Blue derivatives.
-
Trade-off: These are cell-permeable but can be cytotoxic at high concentrations due to mitochondrial respiration decoupling.
C. PEGylation
Attaching polyethylene glycol (PEG) chains.
-
Mechanism: Steric hindrance prevents aggregation; amphiphilic nature allows membrane permeation (depending on chain length).
-
Benefit: Reduces non-specific binding to serum proteins.
Comparative Performance Analysis
The following table contrasts a standard water-soluble coumarin (AMCA) against the most common alternatives in the same or adjacent spectral classes.
Table 1: Photophysical Comparison of Bioimaging Fluorophores
| Feature | Coumarin (AMCA-X) | Fluorescein (FITC) | Rhodamine B |
| Emission Max | ~440-450 nm (Blue) | ~520 nm (Green) | ~570 nm (Red) |
| Extinction Coeff. ( | 15,000 - 19,000 | ~75,000 | ~100,000 |
| Quantum Yield ( | 0.75 - 0.85 (High) | 0.85 - 0.92 (Very High) | 0.30 - 0.70 (Variable) |
| Stokes Shift | Large (~90-100 nm) | Small (~25 nm) | Small (~25 nm) |
| Photostability | High | Low (Bleaches fast) | Moderate/High |
| pH Sensitivity | Low (Stable pH 4-10) | High (Quenched < pH 6) | Low |
| Solubility (Native) | Low (Requires modification) | Moderate | Low (Aggregates) |
Critical Analysis
-
Brightness: Fluorescein is intrinsically brighter (
) than Coumarin. However, Coumarin's large Stokes shift allows for better signal-to-noise ratios by eliminating self-absorption and facilitating easy separation of excitation/emission light. -
Environment: Fluorescein is useless in acidic organelles (lysosomes) due to pKa ~6.4. Coumarins remain fluorescent in acidic environments, making them superior for endocytic pathway tracking.
-
FRET Utility: The blue emission of Coumarins makes them excellent FRET Donors for GFP or Fluorescein acceptors.
Experimental Validation Protocols
To ensure data integrity, you must validate the quantum yield and photostability of any new coumarin derivative before biological application.
Protocol A: Determination of Quantum Yield (Comparative Method)
A self-validating protocol using Quinine Sulfate as the reference standard.
Reagents:
-
Reference: Quinine Sulfate in 0.1 M
( ). -
Sample: Water-soluble Coumarin in PBS (pH 7.4).[1]
Steps:
-
Absorbance Tuning: Prepare dilute solutions of both the Reference and the Sample. Adjust concentrations so that the Absorbance (A) at the excitation wavelength (e.g., 350 nm) is below 0.1 (ideally 0.02–0.05).
-
Why? To prevent inner-filter effects (re-absorption of emitted light).
-
-
Spectral Acquisition: Record the integrated fluorescence emission spectrum (
) for both solutions using the same excitation wavelength and slit widths. -
Refractive Index Correction: Note the refractive index (
) of the solvents (1.33 for water/PBS). -
Calculation:
-
Where
is the slope of the plot of Integrated Fluorescence vs. Absorbance.
-
Protocol B: Photostability Assessment (Microscopy)
Quantifying "bleaching" under realistic imaging conditions.
Steps:
-
Preparation: Fix HeLa cells labeled with the Coumarin probe (or use dye-bead conjugates to remove biological variability). Mount in PBS (no antifade).
-
Acquisition: Using a widefield microscope (40x objective), expose the sample to continuous excitation (e.g., DAPI filter set, LED at 100% power).
-
Time-Lapse: Capture an image every 1 second for 300 seconds.
-
Analysis:
-
Select 5 Regions of Interest (ROIs) containing cells/beads.
-
Select 1 Background ROI.
-
Plot Normalized Intensity
vs. Time.
-
-
Benchmark: A "stable" dye should retain >80% intensity after 60 seconds of continuous illumination.
Visualizing the Development Workflow
The following diagram illustrates the decision matrix for selecting and validating a coumarin probe.
Figure 1: Decision logic for selecting coumarin chemical modifications based on biological targets. Cationic modifications drive cell permeability, while sulfonation ensures high solubility for extracellular or fixed-cell applications.
References
-
Wagner, B. D. (2009). "The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." Molecules, 14(1), 210-237. Link
- Kikuchi, K., et al. (2004). "Design, Synthesis, and Biological Application of Chemical Probes for Bioimaging." Chem. Rev., 104(5), 2275-2316.
-
Thermo Fisher Scientific. "Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores." Molecular Probes Handbook. Link
-
Sun, W., et al. (2011). "Cell-permeable iminocoumarine-based fluorescent dyes for mitochondria." Chemical Communications, 47, 10696-10698. Link
-
Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link
Sources
A Researcher's Guide to the Safe Handling of 7-Amino-4-(2,5,8-trioxanonyl)coumarin
As a novel fluorescent marker, 7-Amino-4-(2,5,8-trioxanonyl)coumarin holds significant promise in advancing research and drug development. However, its safe and effective use in the laboratory necessitates a thorough understanding of its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical nature of this compound, it is prudent to treat it as potentially hazardous. Similar aminocoumarins are known to cause skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
A. Engineering Controls:
-
Fume Hood: All handling of the powdered form of the compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to dissipate any potential airborne particulates.
B. Personal Protective Equipment:
A risk assessment dictates the level of PPE required. The following table outlines the recommended PPE for handling 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
| Body Part | Required PPE | Rationale |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[4][5] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hands | Disposable nitrile or neoprene gloves.[6] | Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.[3] |
| Body | A long-sleeved laboratory coat, fully buttoned.[5][6] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control airborne dust.[6] | Prevents inhalation of the powdered compound. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical within the laboratory is critical for safety and regulatory compliance.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and any known hazard warnings.[7]
B. Handling and Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of the powdered compound in the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the powder slowly and stir to dissolve.
-
Labeling: Immediately label the container with the solution's contents, concentration, date, and your initials.
C. Workflow for Safe Handling:
Caption: Workflow for the safe handling of 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
III. Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and ensure a safe laboratory environment.
A. Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Equipment: Clean all glassware and equipment that came into contact with the chemical thoroughly.
B. Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and weighing paper, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[8][9] Do not pour chemical waste down the drain.
-
Empty Containers: Rinse empty containers with a suitable solvent three times before disposal. The rinseate should be collected and disposed of as hazardous waste.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][10] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
This guide is intended to provide a framework for the safe handling of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. It is imperative that all laboratory personnel receive training on the specific hazards and handling procedures for this and all other chemicals they work with, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12][13] Always consult your institution's Chemical Hygiene Plan for specific safety protocols.[13]
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Health and Safety Executive for Northern Ireland (HSENI). (n.d.). European Chemicals Agency (ECHA) Useful Links. Retrieved from [Link]
-
Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2015, December). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. Retrieved from [Link]
-
Bundesanstalt für Arbeitsschutz und Arbeitsmedizin (BAuA). (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.7a. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]
-
Environmental Health Safety and Laboratory Operations. (n.d.). Standard Personal Protective Equipment. Retrieved from [Link]
-
University of Nevada, Reno. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]
-
Saint Mary's University. (2014, April 11). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. Retrieved from [Link]
-
Loba Chemie. (2019, January 10). COUMARIN FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Eternis Fine Chemicals Ltd. (2016, June). SAFETY DATA SHEET Coumarin. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Coumarin dibromide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. peptide.com [peptide.com]
- 4. safety.rice.edu [safety.rice.edu]
- 5. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. mastercontrol.com [mastercontrol.com]
- 12. osha.gov [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
